Ladarixin sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
865625-56-5 |
|---|---|
Molecular Formula |
C11H12F3NNaO6S2 |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
sodium methylsulfonyl-[(2R)-2-[4-(trifluoromethylsulfonyloxy)phenyl]propanoyl]azanide |
InChI |
InChI=1S/C11H12F3NO6S2.Na/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14;/h3-7H,1-2H3,(H,15,16);/t7-;/m1./s1 |
InChI Key |
YMGBYLZZAUVODU-OGFXRTJISA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C.[Na] |
Canonical SMILES |
CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C.[Na] |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DF-2156A; DF2156A; DF 2156A; DF-2156; DF2156; DF 2156; Ladarixin Sodium. |
Origin of Product |
United States |
Foundational & Exploratory
Ladarixin Sodium: A Deep Dive into its Mechanism of Action in Neutrophils
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ladarixin sodium is a potent and selective, non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. These receptors, primarily activated by interleukin-8 (IL-8 or CXCL8) and other ELR+ chemokines, are pivotal in mediating neutrophil activation and recruitment to sites of inflammation. By binding to an allosteric site on CXCR1 and CXCR2, Ladarixin effectively prevents receptor activation and downstream signaling without interfering with the natural ligand binding. This unique mechanism of action translates into a significant reduction in neutrophil chemotaxis and extravasation, key events in the inflammatory cascade. A critical aspect of its function is the inhibition of neutrophil elastase translocation to the cell surface, a process essential for the degradation of the extracellular matrix and subsequent tissue infiltration. This whitepaper provides a comprehensive technical guide on the core mechanism of action of Ladarixin in neutrophils, detailing its effects on key cellular functions, outlining the underlying signaling pathways, and providing detailed protocols for relevant experimental assays.
Core Mechanism of Action: Allosteric Inhibition of CXCR1 and CXCR2
Ladarixin is a small molecule that acts as a dual antagonist of CXCR1 and CXCR2, which are G protein-coupled receptors (GPCRs) predominantly expressed on neutrophils. Unlike competitive antagonists that vie with endogenous ligands for the same binding site, Ladarixin is a non-competitive allosteric inhibitor. It binds to a distinct site on the receptor, inducing a conformational change that prevents the receptor from activating its downstream signaling cascade upon chemokine binding[1]. This allosteric modulation effectively uncouples the receptor from its associated heterotrimeric G proteins (primarily of the Gαi family), thereby blocking the initiation of intracellular signaling events[1].
This allosteric antagonism has been shown to dramatically reduce CXCR1- and CXCR2-mediated neutrophil chemotaxis[1]. Importantly, Ladarixin does not significantly affect the binding of chemokines like CXCL8 to the receptors[1]. This allows the receptors to potentially act as scavengers for inflammatory chemokines without initiating a cellular response.
The binding pocket for Ladarixin is located within the transmembrane region of both CXCR1 and CXCR2[1]. Mutagenesis studies have helped to identify key residues in the transmembrane helices that are crucial for the binding of allosteric inhibitors, suggesting a common intracellular allosteric binding site for several classes of CXCR2 antagonists.
Effects on Neutrophil Function
Ladarixin's inhibition of CXCR1/2 signaling translates into the modulation of several key neutrophil functions integral to the inflammatory response.
Inhibition of Chemotaxis and Extravasation
The most profound effect of Ladarixin on neutrophils is the potent inhibition of their migration towards a chemoattractant gradient. By blocking the signaling cascade initiated by chemokines such as CXCL1 and CXCL8, Ladarixin prevents the cellular polarization and cytoskeletal rearrangements necessary for directed movement.
Furthermore, intravital microscopy studies have demonstrated that Ladarixin effectively blocks the extravasation of neutrophils from the bloodstream into inflamed tissues. This is a critical step in the inflammatory process where neutrophils adhere to the endothelium and then migrate through the vessel wall. Ladarixin's mechanism for inhibiting extravasation is multifaceted, with a key component being the prevention of neutrophil elastase translocation.
Inhibition of Neutrophil Elastase Translocation and Degranulation
A pivotal discovery in understanding Ladarixin's mechanism is its ability to abolish the translocation of neutrophil elastase from azurophilic granules to the cell surface. Neutrophil elastase is a powerful serine protease that is essential for degrading components of the vascular basement membrane and the extracellular matrix, thereby facilitating the passage of neutrophils into tissues. By preventing its surface expression, Ladarixin effectively hinders this crucial step of extravasation without affecting the initial rolling and adhesion of neutrophils to the endothelium. This targeted action is a key differentiator of its mechanism. While Ladarixin inhibits the chemokine-induced release of neutrophil elastase, it does not appear to affect degranulation triggered by other stimuli, such as fMLP, highlighting the specificity of its action to the CXCR1/2 pathway.
Effect on Oxidative Burst
The production of reactive oxygen species (ROS) through the "oxidative burst" is a primary mechanism by which neutrophils kill pathogens. Studies have shown that Ladarixin can prevent oxidative stress in tissues by reducing neutrophil infiltration. However, the direct effect of Ladarixin on the neutrophil oxidative burst machinery appears to be specific to the CXCR1/2 signaling pathway. While CXCL8 can prime neutrophils for an enhanced oxidative burst in response to other stimuli like fMLP, Ladarixin's impact is on the initial chemokine-mediated signaling. There is evidence to suggest that Ladarixin does not inhibit the oxidative burst induced by non-CXCR1/2 agonists like phorbol 12-myristate 13-acetate (PMA), which directly activates protein kinase C (PKC) downstream of the receptor. This indicates that Ladarixin's inhibitory effect is upstream and specific to the G-protein coupled signaling of CXCR1/2.
Signaling Pathways Modulated by Ladarixin
Ladarixin's blockade of CXCR1/2 activation leads to the inhibition of downstream signaling pathways that are crucial for neutrophil function.
Upon chemokine binding, CXCR1 and CXCR2 typically activate heterotrimeric G proteins of the Gαi family. This leads to the dissociation of the Gαi subunit from the Gβγ dimer. Both components then trigger a cascade of intracellular events. Ladarixin, by stabilizing an inactive conformation of the receptor, prevents this initial G protein activation.
Key downstream pathways affected by Ladarixin include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is critical for cell survival, proliferation, and migration. Ladarixin has been shown to inhibit the activation of Akt, a key component of this pathway.
-
Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a master regulator of inflammatory gene expression. Inhibition of CXCR1/2 by Ladarixin leads to the suppression of NF-κB activation, further contributing to its anti-inflammatory effects.
-
Calcium Mobilization: Chemokine receptor activation leads to a rapid increase in intracellular calcium concentration ([Ca²⁺]i), which acts as a second messenger for various cellular processes, including degranulation and chemotaxis. Ladarixin is expected to inhibit this chemokine-induced calcium flux by preventing the G protein-mediated activation of phospholipase C (PLC), which is responsible for generating inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to the release of calcium from intracellular stores.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory effects of Ladarixin on neutrophil function.
Table 1: Inhibitory Potency of Ladarixin
| Parameter | Receptor/Assay | IC₅₀ | Reference |
| Chemotaxis | CXCR1 | 0.9 nM | |
| Chemotaxis | CXCR2 | 0.8 nM | |
| PMN Migration to CXCL8 | In vitro assay | 0.7 nM |
Table 2: Effects of Ladarixin on Neutrophil Functions
| Neutrophil Function | Stimulus | Ladarixin Concentration | % Inhibition / Effect | Reference |
| Neutrophil Extravasation | CXCL1 | Not specified | Significant reduction in vivo | |
| Neutrophil Elastase Translocation | CXCL1 | 5 µM | Significant inhibition in human neutrophils | |
| Neutrophil Elastase Secretion | CXCL8 | 5 µM | Modest but significant reduction | |
| Oxidative Burst | PMA | Not specified | No significant inhibition | |
| Chemokine-induced Oxidative Burst | CXCL8 | Not specified | Expected inhibition (inferred) | |
| Calcium Mobilization | CXCL1 | Not specified | Expected inhibition (inferred) |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of Ladarixin on neutrophils.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay quantifies the migration of neutrophils towards a chemoattractant.
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Chamber Preparation: Use a 48-well micro-chemotaxis chamber (Boyden chamber) with a 5 µm pore size polycarbonate membrane.
-
Chemoattractant Preparation: Prepare serial dilutions of a chemoattractant, such as recombinant human CXCL8 (IL-8), in RPMI 1640 medium with 0.1% BSA. Add 25 µL of the chemoattractant solution to the lower wells of the chamber.
-
Ladarixin Preparation: Prepare various concentrations of this compound in the same medium. Ladarixin can be added to the lower chamber with the chemoattractant or pre-incubated with the neutrophils.
-
Cell Preparation: Resuspend the isolated neutrophils in RPMI 1640 with 0.1% BSA at a concentration of 2 x 10⁶ cells/mL. If pre-incubating, add Ladarixin or vehicle control to the cell suspension and incubate for 30 minutes at 37°C.
-
Assay Assembly: Place the membrane over the lower wells and assemble the chamber. Add 50 µL of the neutrophil suspension to the upper wells.
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a humidified 5% CO₂ incubator.
-
Quantification: After incubation, remove the membrane, fix, and stain with a differential stain (e.g., Wright-Giemsa). Count the number of migrated cells in several high-power fields for each well using a light microscope.
Neutrophil Elastase Translocation Assay
This assay visualizes the movement of neutrophil elastase to the cell surface.
Protocol:
-
Coating of Plates: Coat 96-well plates with a combination of recombinant human PECAM-1 (2 µg/mL), ICAM-1 (8 µg/mL), and CXCL8 (1 ng/mL) in PBS for 2 hours at room temperature. Control wells are coated with BSA.
-
Neutrophil Preparation: Isolate human neutrophils as described previously. Pre-treat the neutrophils with various concentrations of Ladarixin or vehicle control for 30 minutes at 37°C.
-
Cell Seeding: Add the pre-treated neutrophils to the coated wells and incubate for 30 minutes at 37°C to allow for activation and translocation.
-
Immunofluorescence Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA. Incubate with a primary antibody against human neutrophil elastase, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Visualize the cells using a confocal microscope. Successful translocation is identified by a ring-like staining of neutrophil elastase on the cell surface.
-
Quantification: Quantify the percentage of cells showing a ring-like staining pattern in multiple fields of view for each condition.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in response to stimuli.
Protocol:
-
Neutrophil Preparation: Isolate human neutrophils and resuspend them in a buffer containing calcium and magnesium (e.g., HBSS).
-
Dye Loading: Incubate the neutrophils with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with the buffer to remove extracellular dye.
-
Ladarixin Treatment: Pre-incubate the dye-loaded neutrophils with various concentrations of Ladarixin or vehicle control for 15-30 minutes at room temperature.
-
Fluorescence Measurement: Place the cell suspension in a fluorometer or a plate reader with fluorescence detection capabilities. Establish a baseline fluorescence reading.
-
Stimulation: Add a chemokine agonist, such as CXCL8, to the cell suspension and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response and the area under the curve to quantify the calcium mobilization.
Neutrophil Oxidative Burst Assay (Dihydrorhodamine 123 Assay)
This assay measures the production of reactive oxygen species by neutrophils.
Protocol:
-
Neutrophil Preparation: Isolate human neutrophils as previously described.
-
Ladarixin Pre-treatment: Pre-incubate the neutrophils with Ladarixin or vehicle control for 30 minutes at 37°C.
-
Dye Loading: Add Dihydrorhodamine 123 (DHR 123) to the cell suspension at a final concentration of 1-5 µM and incubate for 15 minutes at 37°C. DHR 123 is non-fluorescent but becomes fluorescent upon oxidation by ROS.
-
Stimulation: Add a stimulus to the cells. To test the specificity of Ladarixin, use both a CXCR1/2 agonist (e.g., CXCL8) and a non-CXCR1/2 agonist (e.g., PMA).
-
Incubation: Incubate the cells for 15-30 minutes at 37°C.
-
Flow Cytometry Analysis: Stop the reaction by adding cold buffer and analyze the cells on a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of ROS produced.
-
Data Analysis: Quantify the mean fluorescence intensity of the neutrophil population for each condition.
Conclusion
This compound represents a targeted therapeutic approach to mitigating neutrophil-driven inflammation. Its unique mechanism as a non-competitive allosteric inhibitor of CXCR1 and CXCR2 allows for the effective blockade of neutrophil chemotaxis and tissue infiltration without directly competing with endogenous chemokines. The specific inhibition of neutrophil elastase translocation is a key feature of its action, preventing the breakdown of the extracellular matrix necessary for extravasation. The detailed understanding of its mechanism of action, supported by the experimental protocols outlined in this guide, provides a solid foundation for further research and development of Ladarixin and other allosteric modulators for the treatment of a wide range of inflammatory diseases. The data presented underscores the potential of Ladarixin as a valuable tool for both basic research into neutrophil biology and as a promising therapeutic agent.
References
Ladarixin Sodium: A Technical Guide to a Novel CXCR1/CXCR2 Dual Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ladarixin sodium is a potent, orally bioavailable, small-molecule dual antagonist of the chemokine receptors CXCR1 and CXCR2. As a non-competitive allosteric inhibitor, Ladarixin offers a unique mechanism of action with significant therapeutic potential in a range of inflammatory diseases, autoimmune disorders, and oncology. This technical guide provides an in-depth overview of this compound, including its mechanism of action, physicochemical properties, preclinical and clinical data, and detailed experimental methodologies.
Introduction
Chemokine receptors CXCR1 and CXCR2, and their primary ligand Interleukin-8 (IL-8 or CXCL8), are key mediators of the innate immune response, primarily through the recruitment and activation of neutrophils and other myeloid cells. Dysregulation of the IL-8/CXCR1/2 axis is implicated in the pathogenesis of numerous diseases characterized by chronic inflammation and immune cell infiltration. This compound (formerly DF 2156A) represents a second-generation dual CXCR1/2 inhibitor with high affinity and improved pharmacokinetic properties, making it a promising candidate for therapeutic intervention.[1]
Physicochemical Properties of this compound
This compound is the sodium salt of Ladarixin. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | sodium methylsulfonyl-[(2R)-2-[4-(trifluoromethylsulfonyloxy)phenyl]propanoyl]azanide | [2] |
| Molecular Formula | C₁₁H₁₁F₃NNaO₆S₂ | [2] |
| Molecular Weight | 397.3 g/mol | [2] |
| CAS Number | 865625-56-5 | [2] |
| Appearance | Powder | |
| Solubility | Soluble in DMSO |
Mechanism of Action
Ladarixin is a non-competitive allosteric inhibitor of both CXCR1 and CXCR2. It binds to a site on the receptors distinct from the ligand-binding pocket, inducing a conformational change that prevents receptor activation even in the presence of cognate ligands like CXCL8. This allosteric inhibition effectively blocks downstream signaling cascades, leading to a reduction in cellular responses such as chemotaxis, degranulation, and the release of inflammatory mediators. A significant advantage of this allosteric mechanism is its ability to inhibit receptor activation by different ligands with comparable potency, overcoming the redundancy in chemokine signaling.
The binding of ligands such as CXCL8 to CXCR1 and CXCR2, which are G protein-coupled receptors (GPCRs), typically activates intracellular signaling through heterotrimeric G proteins, predominantly the Gαi subunit. This activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol 1,4,5-triphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). The Gβγ subunits can activate phosphoinositide 3-kinase (PI3K), leading to the activation of the Akt signaling pathway. Ladarixin's inhibition of CXCR1/2 has been shown to abrogate the activation of key downstream pathways, including AKT and NF-kB, which are crucial for cell survival and motility.
Signaling Pathway of CXCR1/CXCR2 and Inhibition by Ladarixin
Caption: CXCR1/CXCR2 signaling cascade and the inhibitory action of this compound.
Quantitative Preclinical Data
Ladarixin has demonstrated potent inhibition of CXCR1 and CXCR2 in various preclinical models. The following tables summarize key in vitro efficacy data.
Table 1: In Vitro Inhibitory Activity of Ladarixin
| Parameter | Receptor/Assay | Value | Source |
| IC₅₀ | CXCR1 (chemotaxis) | 0.9 nM | |
| IC₅₀ | CXCR2 (chemotaxis) | 0.8 nM | |
| IC₅₀ | Human Polymorphonuclear Leukocyte (PMN) migration to CXCL8 | 0.7 nM | |
| IC₅₀ | PMN migration (in vitro) | ~1 ng/mL |
Preclinical and Clinical Applications
Ladarixin has been investigated in a variety of disease models, demonstrating its broad therapeutic potential.
Oncology
In preclinical studies, Ladarixin has shown efficacy in attenuating the progression of experimental human melanomas. It was found to abrogate motility and induce apoptosis in melanoma cells and xenografts. Furthermore, Ladarixin treatment led to the polarization of intratumoral macrophages to an M1 phenotype, abrogated de novo angiogenesis, and inhibited melanoma self-renewal. In pancreatic cancer models, Ladarixin reduced the tumor burden and enhanced the efficacy of immunotherapy.
Type 1 Diabetes
Ladarixin has been evaluated for its ability to preserve beta-cell function in new-onset type 1 diabetes (T1D). Preclinical studies in non-obese diabetic (NOD) mice showed that Ladarixin could prevent and revert hyperglycemia by selectively inhibiting pancreatic inflammation. A Phase 2 clinical trial (NCT02814838) in adults with new-onset T1D investigated a dosing regimen of 400 mg twice daily for three cycles of 14 days on/14 days off. While the primary endpoint was not met at 13 weeks, a prespecified subgroup analysis suggested potential benefits for patients with a higher risk of imminent loss of residual beta-cell function.
Inflammatory and Respiratory Diseases
Ladarixin has been studied in murine models of airway inflammation, including asthma and chronic obstructive pulmonary disease (COPD). It was shown to reduce acute and chronic neutrophilic influx, attenuate Th2 eosinophil-dominated airway inflammation, and decrease tissue remodeling and airway hyperresponsiveness.
Experimental Protocols
In Vivo Melanoma Xenograft Model
This protocol describes the evaluation of Ladarixin's efficacy in an in vivo melanoma model as synthesized from published studies.
Objective: To assess the in vivo anti-tumor activity of Ladarixin on human melanoma xenografts in immunodeficient mice.
Materials:
-
Human melanoma cell lines (e.g., WM164, C8161)
-
NCrNU-M nude athymic mice
-
This compound
-
Saline solution
-
Cell culture medium and supplements
-
Syringes and needles for injection
-
Calipers for tumor measurement
Methodology:
-
Cell Culture: Human melanoma cells are cultured in appropriate media until they reach the desired confluence for injection.
-
Tumor Cell Inoculation: 1x10⁶ melanoma cells are suspended in 30 µl of saline and injected intradermally into the right flanks of the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to establish for 10 days.
-
Treatment Administration: Mice are treated with Ladarixin at a dose of 15 mg/kg via intraperitoneal (IP) injection once daily. A control group receives saline injections.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as Western blotting for signaling molecules (e.g., phosphorylated AKT, NF-kB) and immunohistochemistry.
Experimental Workflow: In Vivo Melanoma Xenograft Study
Caption: Workflow for an in vivo melanoma xenograft study with Ladarixin.
In Vitro Chemotaxis Assay
This protocol outlines a general procedure for assessing the effect of Ladarixin on neutrophil migration towards a chemoattractant, based on descriptions in the literature.
Objective: To determine the inhibitory concentration (IC₅₀) of Ladarixin on CXCL8-induced human polymorphonuclear leukocyte (PMN) migration.
Materials:
-
Freshly isolated human PMNs
-
This compound at various concentrations
-
Recombinant human CXCL8 (chemoattractant)
-
Boyden chamber or similar chemotaxis system with a porous membrane
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Reagents for cell quantification (e.g., Calcein AM)
Methodology:
-
PMN Isolation: Isolate PMNs from the whole blood of healthy donors using standard density gradient centrifugation.
-
Cell Preparation: Resuspend the isolated PMNs in assay buffer.
-
Ladarixin Pre-incubation: Incubate the PMNs with varying concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes at 37°C).
-
Chemotaxis Setup:
-
Add CXCL8 to the lower wells of the Boyden chamber.
-
Place the porous membrane over the lower wells.
-
Add the pre-incubated PMNs to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for a period that allows for significant migration (e.g., 60-90 minutes).
-
Quantification of Migration:
-
Remove non-migrated cells from the top of the membrane.
-
Quantify the migrated cells that have moved to the lower side of the membrane. This can be done by staining the cells and counting them under a microscope or by using a fluorescence-based assay with a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each Ladarixin concentration compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the Ladarixin concentration and fitting the data to a dose-response curve.
Summary and Future Directions
This compound is a well-characterized dual CXCR1/CXCR2 antagonist with a robust preclinical data package and promising results from early-phase clinical trials. Its allosteric mechanism of action and favorable pharmacokinetic profile make it an attractive candidate for the treatment of a wide range of diseases driven by neutrophil-mediated inflammation. Ongoing and future clinical studies will be crucial in further defining the therapeutic role of Ladarixin in oncology, autoimmune diseases, and inflammatory conditions. The data presented in this guide underscore the potential of Ladarixin as a novel therapeutic agent and provide a foundation for further research and development.
References
Preclinical Efficacy of Ladarixin in Inflammatory Disease Models: A Technical Overview
An In-depth Examination of the Dual CXCR1/2 Antagonist's Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ladarixin (also known as DF2156A) is an orally available, non-competitive allosteric antagonist of the chemokine receptors CXCR1 and CXCR2.[1][2] These receptors are pivotal in the recruitment and activation of neutrophils, key cellular mediators in a host of inflammatory diseases.[1][3] Preclinical research highlights Ladarixin's potential as a therapeutic agent by demonstrating its ability to attenuate neutrophil-driven inflammation across a range of disease models, including those of the respiratory system. This technical guide synthesizes the available preclinical data on Ladarixin, presenting quantitative findings, detailed experimental methodologies, and visual representations of its mechanism of action and experimental applications.
Core Mechanism of Action: Dual CXCR1/2 Antagonism
Ladarixin functions by selectively targeting and binding to a conserved allosteric site on both CXCR1 and CXCR2 receptors.[1] This binding prevents the conformational changes induced by their natural ligands, primarily interleukin-8 (IL-8 or CXCL8) and other ELR+ chemokines (CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7). By inhibiting receptor activation, Ladarixin effectively blocks the downstream signaling cascades that lead to neutrophil chemotaxis, degranulation, and the release of pro-inflammatory mediators. This dual antagonism is considered a key advantage, potentially offering a more comprehensive blockade of neutrophil-mediated inflammation compared to single-receptor antagonists.
Signaling Pathway of CXCR1/2 and Inhibition by Ladarixin
Caption: Mechanism of Ladarixin as a dual allosteric inhibitor of CXCR1/2.
Preclinical Data in Inflammatory Disease Models
Ladarixin has been evaluated in several murine models of inflammatory diseases, demonstrating significant efficacy in reducing key pathological features. The following tables summarize the quantitative outcomes from these studies.
Murine Models of Allergic Asthma
Table 1: Effects of Ladarixin in OVA-Induced Allergic Asthma Models
| Parameter | Acute Model (Single OVA Challenge) | Acute Model (4 Daily OVA Challenges) | Chronic Model (8 OVA Challenges) |
|---|---|---|---|
| Total Leukocytes in BALF | Reduced | Reduced | Reduced |
| Neutrophils in BALF | Reduced | Reduced | Reduced |
| Eosinophils in BALF | Reduced | Reduced | Reduced |
| MPO Activity (Lung) | Reduced | Reduced | Reduced |
| EPO Activity (Lung) | Reduced | Reduced | Reduced |
| Airway Hyperresponsiveness | Attenuated | Attenuated | Attenuated |
| Lung Fibrosis Score | N/A | N/A | Reduced |
| Mucus Production | N/A | Reduced | Reduced |
BALF: Bronchoalveolar Lavage Fluid; MPO: Myeloperoxidase; EPO: Eosinophil Peroxidase; OVA: Ovalbumin. Data synthesized from studies demonstrating significant reductions with Ladarixin treatment.
Glucocorticoid-Refractory Neutrophilic Asthma Model
Table 2: Efficacy of Ladarixin in a Th1/Th17-Dominant, Corticosteroid-Resistant Asthma Model
| Parameter | Effect of Ladarixin |
|---|---|
| Neutrophilic Influx in BALF | Significantly Reduced |
| Airway Hyperresponsiveness | Attenuated |
| Corticosteroid Sensitivity | Restored |
| Lung Resistance (Rl) | Decreased |
| Dynamic Compliance (Cdyn) | Increased |
This model is characterized by a neutrophilic inflammation that is poorly responsive to corticosteroids. Ladarixin demonstrated the ability to overcome this resistance.
Bleomycin-Induced Pulmonary Fibrosis
Table 3: Ladarixin's Impact on a Murine Model of Lung Fibrosis
| Parameter | Effect of Ladarixin |
|---|---|
| Neutrophil Influx in BALF | Decreased |
| MPO Activity (Lung) | Decreased |
| Collagen Deposition (Lung) | Decreased |
| Fibrosis Score | Reduced |
| Body Weight Loss | Attenuated |
The bleomycin model induces lung injury and fibrosis with a significant neutrophilic component.
Cigarette Smoke and Influenza-A Induced COPD Exacerbation
Table 4: Effects of Ladarixin in a Model of Corticosteroid-Resistant AECOPD
| Parameter | Effect of Ladarixin |
|---|---|
| Neutrophilic Airway Inflammation | Reduced |
| Lung Function | Improved |
| Mouse Survival Rate | Increased |
| Systemic IL-6 Levels | Reduced |
This model mimics acute exacerbations of Chronic Obstructive Pulmonary Disease (AECOPD).
Experimental Protocols and Methodologies
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the core protocols used in the evaluation of Ladarixin.
Animal Models and Induction of Inflammation
-
Allergic Asthma Models: BALB/c mice are sensitized with intraperitoneal injections of ovalbumin (OVA) emulsified in alum. Airway inflammation is subsequently challenged by single or repeated intranasal or nebulized OVA administration.
-
Glucocorticoid-Refractory Asthma: This model involves the adoptive transfer of OVA-specific Th1 and Th17 cells into mice prior to OVA challenge, creating a neutrophil-dominant and corticosteroid-resistant phenotype.
-
Pulmonary Fibrosis Model: C57BL/6 mice receive a single intratracheal instillation of bleomycin to induce lung injury and subsequent fibrosis.
-
COPD Exacerbation Model: Mice are exposed to cigarette smoke for several days, followed by infection with Influenza-A virus to trigger an acute exacerbation characterized by severe neutrophilic inflammation.
Ladarixin Administration
-
Route of Administration: Oral gavage.
-
Vehicle: 0.5% carboxymethylcellulose or saline solution.
-
Dosage: A standard dose of 10 mg/kg, administered once daily, has been shown to be effective in various models. This dosage was selected based on prior pharmacokinetic and pharmacodynamic studies.
-
Treatment Schedule: Ladarixin is typically administered prophylactically, starting before or at the time of inflammatory challenge and continuing throughout the challenge period.
Key Experimental Readouts and Assays
-
Bronchoalveolar Lavage (BAL): Collection of BAL fluid to quantify total and differential leukocyte counts (neutrophils, eosinophils, macrophages, lymphocytes) using flow cytometry or cytospin preparations.
-
Myeloperoxidase (MPO) and Eosinophil Peroxidase (EPO) Assays: Lung tissue homogenates are analyzed for MPO and EPO activity as quantitative markers of neutrophil and eosinophil accumulation, respectively.
-
Histology: Lung tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammation or with Gomori's trichrome to evaluate collagen deposition and fibrosis.
-
Pulmonary Function Measurement: Airway hyperresponsiveness, lung resistance, and compliance are measured using a whole-body plethysmography system in response to increasing concentrations of methacholine.
-
Cytokine and Chemokine Analysis: Levels of inflammatory mediators (e.g., CXCL1/KC) in lung homogenates or BAL fluid are quantified using ELISA or multiplex assays.
Experimental Workflow for a Murine Asthma Model
Caption: A generalized experimental workflow for preclinical testing of Ladarixin in an OVA-induced allergic asthma model.
Conclusion and Future Directions
The preclinical data for Ladarixin provide a strong rationale for its development as a therapeutic for inflammatory diseases characterized by significant neutrophilic infiltration. Its efficacy in corticosteroid-resistant models is particularly noteworthy, suggesting a potential role in severe asthma and AECOPD where current treatments are often inadequate. Ladarixin's oral bioavailability further enhances its clinical potential. While these preclinical findings are promising, ongoing and future clinical trials are essential to establish its safety and efficacy in human populations. Investigations into its utility in other neutrophil-mediated conditions, such as rheumatoid arthritis and certain cancers, are also warranted.
References
Ladarixin Sodium: A Deep Dive into the Modulation of Neutrophil Recruitment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neutrophil recruitment to sites of inflammation is a critical component of the innate immune response. However, excessive or dysregulated neutrophil activity can contribute to tissue damage in a variety of pathological conditions. Ladarixin sodium, a novel small molecule, has emerged as a potent and selective modulator of neutrophil recruitment. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on key signaling pathways, and the experimental methodologies used to characterize its effects. Quantitative data are presented in a structured format to facilitate comparison and analysis.
Introduction to this compound
This compound is a non-competitive, allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3] These receptors are G protein-coupled receptors (GPCRs) that play a pivotal role in mediating neutrophil chemotaxis in response to their cognate ligands, primarily interleukin-8 (IL-8 or CXCL8) and other ELR+ chemokines (CXCL1-3, 5-7).[4][5] By binding to an allosteric site on CXCR1/2, this compound does not compete with the natural ligands for the binding site but instead induces a conformational change in the receptor that blocks signal transduction. This unique mechanism of action allows Ladarixin to effectively inhibit neutrophil recruitment and downstream inflammatory processes.
Mechanism of Action: Modulating the Neutrophil Recruitment Cascade
The recruitment of neutrophils from the bloodstream into inflamed tissues is a multi-step process known as the leukocyte recruitment cascade. This compound exerts its primary effect at a specific stage of this cascade.
Key Findings on Ladarixin's Impact:
-
No Effect on Rolling and Adhesion: In vivo studies using intravital microscopy in the mouse cremaster muscle model and in vitro flow chamber assays have demonstrated that this compound does not interfere with the initial steps of neutrophil rolling and firm adhesion to the vascular endothelium.
-
Impairment of Extravasation: The crucial inhibitory effect of Ladarixin lies in its ability to block neutrophil extravasation, the process of migrating across the endothelial barrier and into the surrounding tissue.
-
Inhibition of Neutrophil Elastase Translocation: Mechanistically, Ladarixin has been shown to abolish the translocation of neutrophil elastase (NE) to the cell surface. NE is a critical enzyme required for the degradation of the vascular basement membrane, a necessary step for neutrophil transmigration. By preventing NE mobilization, Ladarixin effectively halts neutrophils at the perivascular side of the endothelium.
Signaling Pathways Modulated by this compound
CXCR1 and CXCR2 activation by their ligands triggers a cascade of intracellular signaling events that are essential for neutrophil chemotaxis, activation, and effector functions. Ladarixin, by acting as a dual inhibitor, effectively dampens these signaling pathways.
Upon ligand binding, CXCR1/2 couples to Gαi proteins, leading to the dissociation of the Gβγ subunits. This initiates several downstream pathways:
-
Phospholipase C (PLC) Activation: The Gβγ subunits activate PLC, which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in calcium mobilization from intracellular stores and the activation of Protein Kinase C (PKC), both of which are critical for chemotaxis.
-
PI3K/Akt Pathway: The CXCL8-CXCR1/2 axis also activates the Phosphatidylinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and migration.
-
Ras/MAPK Pathway: Activation of the Ras/MAPK pathway, including ERK1/2 phosphorylation, is another consequence of CXCR1/2 signaling, contributing to cellular proliferation and motility.
Ladarixin's allosteric inhibition of CXCR1/2 prevents the initiation of these downstream signaling cascades, thereby abrogating the cellular responses required for neutrophil recruitment and activation.
Caption: CXCR1/2 Signaling Pathway and Point of Ladarixin Inhibition.
Quantitative Data on this compound's Efficacy
The following tables summarize quantitative data from various preclinical and clinical studies, highlighting the dose-dependent effects of this compound.
Table 1: In Vitro Inhibition of Neutrophil Migration
| Assay Type | Stimulus | Ladarixin Concentration | Inhibition of Migration | Reference |
| Chemotaxis Assay | CXCL8 | 1 ng/mL (IC50) | 50% | |
| Transmigration Assay | CXCL8 | Significant reduction | Not specified |
Table 2: In Vivo Effects of Ladarixin in Mouse Models of Inflammation
| Model | Ladarixin Dosage | Route of Administration | Outcome | Reference |
| Mouse Hindpaw Incision | Not Specified | Oral | Reduced mechanical hyperalgesia and neutrophil infiltration | |
| MLD-STZ Induced Diabetes | 15 mg/kg/day | Oral | Prevented and reversed hyperglycemia; inhibited insulitis | |
| Bleomycin-Induced Lung Fibrosis | 10 mg/kg | Oral gavage | Decreased neutrophilic inflammation and collagen deposition | |
| Cigarette Smoke-Induced AECOPD | 10 mg/kg | Oral gavage | Reduced neutrophilic airway inflammation, improved lung function and survival | |
| Th17-Dominant Steroid-Insensitive Asthma | 10 mg/kg | Oral gavage | Attenuated neutrophilic inflammation and hyperresponsiveness |
Table 3: Clinical Trial Data
| Phase | Condition | Ladarixin Dosage | Key Findings | Reference |
| II | New-onset Type 1 Diabetes | 400 mg b.i.d. | Well-tolerated; showed promising effects on preserving β-cell function. | |
| I/II | Advanced NSCLC | Not specified | Favorable tolerability; modulated disease-associated inflammatory markers. |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on neutrophil recruitment.
In Vitro Flow Chamber Assay for Neutrophil Adhesion
This assay is used to study neutrophil rolling and adhesion to endothelial cells or protein-coated surfaces under defined shear stress conditions, mimicking blood flow.
Methodology:
-
Chamber Preparation: Microfluidic chambers (e.g., µ-Slide VI0.1) are coated with recombinant human E-selectin and ICAM-1 to mimic the inflamed endothelium. CXCL8 is also co-immobilized to act as a chemoattractant.
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Treatment: Isolated neutrophils are pre-treated with this compound or a vehicle control (e.g., PBS) for a specified duration.
-
Perfusion: The treated neutrophil suspension is perfused through the prepared flow chambers at a defined wall shear stress.
-
Data Acquisition and Analysis: Neutrophil rolling velocity and the number of firmly adherent cells are quantified using video microscopy and image analysis software.
References
- 1. The dual non-competitive CXCR1/2 inhibitor ladarixin impairs neutrophil extravasation without altering intravascular adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ladarixin, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]
- 4. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR1/2 antagonism inhibits neutrophil function and not recruitment in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ladarixin Sodium: An In-depth Technical Guide on its Potential as an Immunomodulatory Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ladarixin sodium, a potent and orally bioavailable dual allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2, is emerging as a promising immunomodulatory agent with therapeutic potential across a spectrum of inflammatory and autoimmune diseases, as well as in oncology. By non-competitively binding to CXCR1 and CXCR2, Ladarixin effectively blocks the signaling cascades initiated by interleukin-8 (IL-8 or CXCL8) and other ELR+ chemokines. This inhibitory action curtails the recruitment and activation of neutrophils and other myeloid cells, key drivers of the inflammatory response in numerous pathological conditions. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical evidence, and detailed experimental methodologies related to this compound's immunomodulatory effects.
Introduction
The chemokine receptors CXCR1 and CXCR2, and their primary ligand IL-8, play a pivotal role in the innate immune response by mediating the trafficking of neutrophils to sites of inflammation.[1] Dysregulation of the IL-8/CXCR1/2 axis is implicated in the pathogenesis of a wide range of disorders, including respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), autoimmune conditions such as type 1 diabetes and rheumatoid arthritis, and various cancers.[2][3] this compound (also known as DF2156A) is a small molecule that acts as a non-competitive, allosteric antagonist of both CXCR1 and CXCR2.[4] This dual inhibition offers a potential therapeutic advantage by more comprehensively suppressing neutrophil-mediated inflammation compared to agents targeting a single receptor.[2]
Mechanism of Action
This compound functions as an allosteric inhibitor, binding to a site on the CXCR1 and CXCR2 receptors distinct from the ligand-binding site. This binding induces a conformational change in the receptor that prevents the intracellular signaling cascade upon ligand binding, without affecting the affinity of the natural ligands themselves. This allosteric modulation effectively uncouples the receptors from their downstream G-protein signaling pathways.
CXCR1/CXCR2 Signaling Pathway
Upon binding of IL-8 or other ELR+ chemokines, CXCR1 and CXCR2, which are G-protein coupled receptors (GPCRs), activate heterotrimeric G-proteins. This leads to the dissociation of the Gα and Gβγ subunits, which in turn initiate downstream signaling cascades. Key pathways activated include:
-
Phospholipase C (PLC) Pathway: The activated G-protein stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration.
-
Mitogen-activated protein kinase (MAPK) Pathway: Including ERK1/2, p38, and JNK, this pathway regulates a variety of cellular processes, including inflammation and apoptosis.
-
Nuclear Factor-kappa B (NF-κB) Pathway: A critical transcription factor that controls the expression of pro-inflammatory genes.
Ladarixin's allosteric inhibition of CXCR1 and CXCR2 prevents the activation of these downstream pathways, thereby mitigating the inflammatory response.
Preclinical Data
Ladarixin has demonstrated significant efficacy in a variety of preclinical models of inflammatory diseases and cancer.
Quantitative Data Summary
| Parameter | Value | Model System | Reference |
| IC50 (CXCR1) | 0.9 nM | In vitro chemotaxis assay | |
| IC50 (CXCR2) | 0.8 nM | In vitro chemotaxis assay | |
| IC50 (PMN Migration to CXCL8) | 0.7 nM | In vitro human polymorphonuclear leukocyte migration | |
| In Vivo Efficacy (Asthma) | 10 mg/kg (oral) | OVA-induced allergic airway inflammation in mice | |
| In Vivo Efficacy (Pulmonary Fibrosis) | 10 mg/kg (oral) | Bleomycin-induced pulmonary fibrosis in mice | |
| In Vivo Efficacy (Melanoma) | Not specified | Human melanoma xenografts in mice | |
| In Vivo Efficacy (Pancreatic Cancer) | 15 mg/kg (i.p.) | Syngeneic pancreatic cancer mouse model |
Key Preclinical Findings
-
Respiratory Diseases: In mouse models of asthma, Ladarixin reduced airway inflammation, mucus production, and airway hyperresponsiveness. In a model of bleomycin-induced pulmonary fibrosis, Ladarixin decreased neutrophil infiltration and collagen deposition in the lungs.
-
Oncology: In melanoma models, Ladarixin inhibited tumor cell motility and induced apoptosis. It also demonstrated anti-tumor effects in pancreatic cancer models by reducing the recruitment of immunosuppressive myeloid cells to the tumor microenvironment.
-
Autoimmune Disease: In a non-obese diabetic (NOD) mouse model of type 1 diabetes, Ladarixin was shown to prevent and even reverse hyperglycemia by inhibiting the inflammatory destruction of pancreatic β-cells.
Clinical Data
Ladarixin has been evaluated in several clinical trials, primarily for type 1 diabetes.
Quantitative Data Summary from a Phase 2 Trial in Type 1 Diabetes
| Parameter | Ladarixin (n=50) | Placebo (n=26) | p-value | Reference |
| Mean change from baseline in C-peptide AUC (0-120 min) at week 13 (nmol/L) | 0.003 ± 0.322 | -0.144 ± 0.449 | 0.122 | |
| Proportion of patients with HbA1c < 7.0% without severe hypoglycemic events at week 26 | 81% | 54% | 0.024 |
Key Clinical Findings
A phase 2 clinical trial in patients with new-onset type 1 diabetes investigated the efficacy of Ladarixin (400 mg twice daily for three 14-day cycles) in preserving beta-cell function. While the primary endpoint of a significant change in C-peptide AUC at 13 weeks was not met, a transient metabolic benefit was observed at 26 weeks, with a significantly higher proportion of patients in the Ladarixin group achieving an HbA1c level below 7.0% without severe hypoglycemia. These findings have informed the design of ongoing and future clinical investigations.
Detailed Experimental Protocols
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This protocol describes the induction of pulmonary fibrosis in mice to evaluate the therapeutic efficacy of Ladarixin.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile Phosphate-Buffered Saline (PBS)
-
This compound
-
Vehicle for Ladarixin (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Gavage needles
-
Surgical instruments for dissection
Procedure:
-
Anesthesia: Anesthetize mice via intraperitoneal injection of a ketamine/xylazine solution.
-
Intratracheal Instillation: Once deeply anesthetized, place the mouse in a supine position. Expose the trachea through a small incision in the neck. Using a fine-gauge needle, instill a single dose of bleomycin (e.g., 6.25 mg/kg in 50 µL of sterile PBS) or an equal volume of PBS for the control group directly into the trachea. Suture the incision.
-
Treatment: Begin daily oral administration of Ladarixin (e.g., 10 mg/kg) or vehicle one day after bleomycin instillation and continue for the duration of the experiment.
-
Monitoring: Monitor the mice daily for changes in body weight and clinical signs of distress.
-
Euthanasia and Sample Collection: At a predetermined endpoint (e.g., day 8, 14, or 21 post-bleomycin), euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Cannulate the trachea and lavage the lungs with a fixed volume of PBS to collect BAL fluid for cell counts and differential analysis.
-
Lung Tissue Collection: Perfuse the lungs with saline and harvest them for histological analysis (e.g., H&E and Masson's trichrome staining), myeloperoxidase (MPO) assay to quantify neutrophil infiltration, and collagen quantification assays (e.g., Sircol assay).
Myeloperoxidase (MPO) Assay
This assay quantifies the MPO activity in lung tissue homogenates as a measure of neutrophil infiltration.
Materials:
-
Lung tissue
-
Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide)
-
O-dianisidine dihydrochloride
-
Hydrogen peroxide (H2O2)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Tissue Homogenization: Homogenize a known weight of lung tissue in ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g for 15 minutes at 4°C).
-
Assay Reaction: In a 96-well plate, add a small volume of the supernatant.
-
Add the assay reagent containing O-dianisidine dihydrochloride and hydrogen peroxide.
-
Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 450 nm) over time using a spectrophotometer.
-
Quantification: Calculate MPO activity based on a standard curve generated with purified MPO and express the results as units of MPO per milligram of tissue.
In Vitro Wound Healing (Scratch) Assay
This assay assesses the effect of Ladarixin on the migratory capacity of cancer cells.
Materials:
-
Melanoma cell line (e.g., WM164, WM115)
-
Cell culture plates (e.g., 6-well plates)
-
Complete cell culture medium
-
Sterile pipette tip (e.g., p200)
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed melanoma cells in a 6-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Using a sterile p200 pipette tip, create a linear scratch in the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing different concentrations of Ladarixin or vehicle (control) to the wells.
-
Image Acquisition: Immediately capture images of the scratch at time 0.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same field at regular intervals (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the scratch at each time point. The rate of wound closure is calculated as the percentage of the initial scratch area that has been repopulated by migrating cells. A significant decrease in the rate of wound closure in Ladarixin-treated cells compared to the control indicates an inhibitory effect on cell migration.
Flow Cytometry for Immunophenotyping of Tumor Microenvironment
This protocol allows for the characterization and quantification of immune cell populations within a tumor following Ladarixin treatment.
Materials:
-
Fresh tumor tissue
-
Enzyme digestion cocktail (e.g., collagenase, DNase)
-
FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD11b, Ly6G, F4/80, CD3, CD4, CD8)
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Mince the tumor tissue and digest it with an enzyme cocktail to obtain a single-cell suspension.
-
Cell Staining: Resuspend the cells in FACS buffer and incubate them with a cocktail of fluorochrome-conjugated antibodies specific for different immune cell surface markers.
-
Washing: Wash the cells to remove unbound antibodies.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo) to identify and quantify different immune cell populations (e.g., neutrophils, macrophages, T cells) based on their marker expression. Compare the immune cell composition between Ladarixin-treated and control tumors.
Conclusion
This compound represents a promising immunomodulatory agent with a well-defined mechanism of action targeting the CXCR1/CXCR2 axis. Preclinical studies have consistently demonstrated its efficacy in mitigating neutrophil-driven inflammation in a variety of disease models. While clinical data is still emerging, the initial findings in type 1 diabetes are encouraging and support further investigation into its therapeutic potential. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore the immunomodulatory properties of Ladarixin and other CXCR1/2 inhibitors. Continued research is warranted to fully elucidate the therapeutic applications and optimize the clinical use of this novel compound.
References
- 1. CXCR1/2 dual-inhibitor ladarixin reduces tumour burden and promotes immunotherapy response in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ladarixin, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
Early Clinical Trial Results of Ladarixin Sodium: A Technical Overview for Drug Development Professionals
An In-depth Analysis of Efficacy, Safety, and Mechanism of Action in New-Onset Type 1 Diabetes
Introduction
Ladarixin sodium, an oral, small-molecule, non-competitive allosteric inhibitor of the C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2), has emerged as a potential therapeutic agent for autoimmune diseases, particularly type 1 diabetes (T1D).[1][2] By targeting CXCR1 and CXCR2, receptors for the pro-inflammatory chemokine interleukin-8 (IL-8), Ladarixin is hypothesized to mitigate the immune-mediated destruction of pancreatic β-cells, a hallmark of T1D.[2][3] This technical guide provides a comprehensive overview of the early clinical trial results for this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Mechanism of Action: Targeting the CXCR1/2 Pathway
Ladarixin's therapeutic potential lies in its ability to modulate the inflammatory cascade mediated by the IL-8 signaling pathway. IL-8, a potent chemoattractant for neutrophils and other immune cells, binds to CXCR1 and CXCR2 on the surface of these cells, triggering a downstream signaling cascade that promotes cell migration, activation, and the release of inflammatory mediators.[1] In the context of T1D, this process is implicated in the infiltration of pancreatic islets by immune cells, leading to the progressive destruction of insulin-producing β-cells.
By acting as a dual inhibitor of CXCR1 and CXCR2, Ladarixin effectively blocks the binding of IL-8 and related chemokines, thereby disrupting this inflammatory cycle. This inhibition is thought to reduce the recruitment and activation of neutrophils and other immune cells at the site of inflammation in the pancreatic islets, thus preserving β-cell function.
Figure 1: Simplified signaling pathway of Ladarixin's mechanism of action.
Early Phase Clinical Trial Findings: The NCT02814838 Study
A key source of early clinical data for Ladarixin in new-onset T1D is the Phase II, multicenter, randomized, double-blind, placebo-controlled study identified by the clinical trial identifier NCT02814838.
Patient Demographics and Study Design
The study enrolled 76 adult patients (45 males and 31 females) between the ages of 18 and 46 with new-onset T1D, defined as within 100 days of the first insulin administration. Participants were randomized in a 2:1 ratio to receive either Ladarixin (400 mg twice daily) or a placebo. The treatment was administered in three cycles, with each cycle consisting of 14 days of treatment followed by a 14-day off-treatment period.
Quantitative Efficacy Data
The primary endpoint of the study was the change in the area under the curve (AUC) for C-peptide during a 2-hour mixed-meal tolerance test (MMTT) at week 13. While the study did not meet its primary endpoint, several secondary endpoints and subgroup analyses suggested potential beneficial effects of Ladarixin.
| Endpoint | Ladarixin Group | Placebo Group | p-value | Timepoint | Citation |
| Change in C-peptide AUC from baseline (nmol/L) | 0.003 ± 0.322 | -0.144 ± 0.449 | 0.122 | Week 13 | |
| Patients with HbA1c < 7.0% and daily insulin < 0.50 IU/kg | 76.6% | 45.8% | 0.0095 | Week 26 | |
| MMTT AUC of C-peptide in patients with baseline fasting C-peptide < 0.205 nmol/L | Showed a trend towards significance | - | 0.111 | Week 13 | |
| MMTT AUC of C-peptide in patients with baseline fasting C-peptide < 0.205 nmol/L | Reached significance | - | 0.041 | Week 26 |
Table 1: Key Efficacy Endpoints from the NCT02814838 Study
Safety and Tolerability
Ladarixin was generally well-tolerated in the study. The most common adverse events are summarized below.
| Adverse Event | Ladarixin Group | Placebo Group | Citation |
| Dyspepsia | 16% | 0% | |
| Headache | 16% | 15.4% |
Table 2: Common Adverse Events (≥10%) in the NCT02814838 Study
Experimental Protocols
Treatment Regimen
The experimental workflow for the NCT02814838 trial involved screening, randomization, a cyclical treatment period, and follow-up assessments.
Figure 2: Workflow of the NCT02814838 clinical trial.
Key Assessments
-
Mixed-Meal Tolerance Test (MMTT): While the specific protocol for the NCT02814838 study is not publicly detailed, standard MMTT protocols in T1D trials involve the ingestion of a liquid meal (e.g., Boost or Sustacal) after an overnight fast. Blood samples for C-peptide and glucose are collected at baseline and at specified intervals over a 2-hour period. The AUC for C-peptide is then calculated to assess residual β-cell function.
-
C-peptide and HbA1c Measurement: C-peptide levels are typically measured using a validated immunoassay. HbA1c levels, which reflect average blood glucose over the preceding 2-3 months, are also measured using standardized laboratory methods.
Ongoing and Future Clinical Development: The GLADIATOR Study
Building on the findings from the initial Phase II study, a subsequent Phase II trial, known as the GLADIATOR study (NCT04628481), was initiated. This study aims to further assess the efficacy and safety of Ladarixin in a larger population of adolescents and adults with recent-onset T1D and low residual β-cell function.
GLADIATOR Study (NCT04628481) Design
| Parameter | Description | Citation |
| Phase | 2 | |
| Study Design | Multicenter, randomized, double-blind, placebo-controlled | |
| Patient Population | ~130-140 patients (including adolescents) with recent-onset T1D (within 180 days of first insulin) | |
| Randomization | 2:1 (Ladarixin:Placebo) | |
| Treatment | Oral Ladarixin (400 mg b.i.d.) or placebo for 13 cycles of 14 days on/14 days off | |
| Treatment Duration | 1 year | |
| Follow-up | 24 months from the first administration |
Table 3: Overview of the GLADIATOR Study (NCT04628481)
Conclusion
Early clinical trials of this compound in new-onset type 1 diabetes have provided encouraging, albeit not definitive, results. While the initial Phase II study did not meet its primary endpoint, the observed benefits in a subgroup of patients with a higher risk of β-cell function loss, along with a favorable safety profile, support further investigation. The ongoing GLADIATOR study will be crucial in determining the therapeutic potential of Ladarixin as a disease-modifying therapy for T1D. The unique mechanism of action, targeting the CXCR1/2 inflammatory pathway, represents a promising strategy for preserving β-cell function in this autoimmune disease. Drug development professionals should continue to monitor the progress of Ladarixin's clinical program as it has the potential to address a significant unmet medical need in the management of type 1 diabetes.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Mixed‐meal tolerance test to assess residual beta‐cell secretion: Beyond the area‐under‐curve of plasma C‐peptide concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of HbA1c in multicentre diabetes trials – should blood samples be tested locally or sent to a central laboratory: an agreement analysis - PMC [pmc.ncbi.nlm.nih.gov]
Ladarixin Sodium and its Impact on Pancreatic Beta-Cell Function in Type 1 Diabetes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Type 1 Diabetes (T1D) is an autoimmune disease characterized by the progressive destruction of insulin-producing beta-cells in the pancreatic islets of Langerhans. A key pathological feature of T1D is insulitis, an inflammatory infiltrate of immune cells into the islets. The chemokine CXCL8 (also known as IL-8) and its receptors, CXCR1 and CXCR2, are pivotal in orchestrating this inflammatory response, primarily by recruiting neutrophils and other leukocytes.[1][2][3][4] Ladarixin sodium is a non-competitive, allosteric inhibitor of CXCR1 and CXCR2, and has been investigated as a potential therapeutic agent to preserve beta-cell function in T1D by mitigating this inflammatory cascade.[1] This technical guide provides an in-depth analysis of the preclinical and clinical evidence on the effects of this compound on beta-cell function in T1D, complete with experimental protocols and data presented for scientific evaluation.
Mechanism of Action
This compound's therapeutic rationale in T1D is centered on its ability to block the CXCL8-CXCR1/2 signaling axis. This pathway is a "master regulator" of the inflammatory processes that contribute to beta-cell demise. In the context of T1D, beta-cells under stress can release CXCL8, which then acts as a chemoattractant for neutrophils and other immune cells expressing CXCR1 and CXCR2. The subsequent infiltration of these immune cells into the pancreatic islets leads to a self-perpetuating cycle of inflammation and beta-cell destruction. Ladarixin, by inhibiting CXCR1/2, disrupts this cycle, thereby reducing insulitis and protecting the remaining beta-cell mass.
Preclinical Evidence in Murine Models of T1D
Preclinical studies utilizing mouse models of T1D, such as the non-obese diabetic (NOD) mouse and streptozotocin (STZ)-induced diabetes models, have provided strong evidence for the therapeutic potential of Ladarixin.
Key Findings from Preclinical Studies:
-
Prevention and Reversal of Diabetes: In NOD mice, oral administration of Ladarixin (15 mg/kg/day) was shown to both prevent the onset of diabetes and reverse recent-onset hyperglycemia.
-
Inhibition of Insulitis: Histological analysis of pancreatic tissue from Ladarixin-treated NOD mice revealed a significant reduction in insulitis and leukocyte infiltration scores compared to vehicle-treated controls.
-
Preservation of Islet Mass: Ladarixin treatment was associated with a significantly higher number of islets in the pancreas of treated mice.
-
Modulation of Leukocyte Distribution: Flow cytometry analysis showed that Ladarixin treatment significantly reduced the percentage and absolute number of neutrophils (PMNs) and lymphoid cells within the pancreas.
-
Efficacy in STZ-Induced Diabetes: In the multiple low-dose STZ model, which mimics inflammation-mediated beta-cell damage, Ladarixin significantly delayed the development of diabetes. Early intervention with Ladarixin in STZ-induced T1DM in rats mitigated dysmetabolism and signs of diabetic peripheral neuropathy.
Quantitative Data from Preclinical Studies
| Parameter | Model | Treatment Group | Control Group | Outcome | Reference |
| Diabetes-Free Survival | NOD Mice (12 weeks old) | Ladarixin (15 mg/kg/day for 14 days) | Vehicle | Significantly delayed diabetes onset (p=0.046) | |
| Insulitis Score | Recent-onset diabetic NOD mice | Ladarixin (15 mg/kg/day for 14 days) | Vehicle | Significantly decreased insulitis | |
| Islet Number per Area | Recent-onset diabetic NOD mice | Ladarixin (15 mg/kg/day for 14 days) | Vehicle | Significantly higher number of islets | |
| Pancreatic Neutrophils (PMNs) | NOD Mice (12 weeks old) | Ladarixin (15 mg/kg/day for 14 days) | Vehicle | Significantly reduced percentage and absolute number of PMNs | |
| Median Diabetes-Free Time | MLD-STZ Mice | Ladarixin (14 days) | Vehicle | 29 ± 16 days vs. 10 ± 2.5 days (p=0.002) |
Clinical Trials in New-Onset T1D
The promising preclinical results led to the investigation of Ladarixin in clinical trials involving patients with recent-onset T1D.
Phase 2 Clinical Trial (NCT02814838)
A multicenter, randomized, double-blind, placebo-controlled phase 2 study was conducted to evaluate the efficacy and safety of Ladarixin in adults with new-onset T1D.
-
Primary Endpoint: The study did not meet its primary endpoint, which was a significant difference in the change from baseline of the 2-hour mixed-meal tolerance test (MMTT) stimulated C-peptide Area Under the Curve (AUC) at week 13.
-
Secondary Endpoints and Subgroup Analyses:
-
At week 26, a transiently higher proportion of patients in the Ladarixin group (81%) achieved an HbA1c < 7.0% without severe hypoglycemic events compared to the placebo group (54%, p=0.024).
-
In a prespecified subgroup of patients with baseline fasting C-peptide below the median value, Ladarixin treatment showed a trend towards significance in preserving MMTT-stimulated C-peptide AUC at week 13 and reached statistical significance at week 26 (p=0.041).
-
A post-hoc analysis suggested that patients with higher daily insulin requirements at baseline might be more likely to respond to Ladarixin treatment.
-
-
Safety Profile: Ladarixin was generally well-tolerated, with dyspepsia and headache being the most common adverse events.
GLADIATOR Study (NCT04628481)
An ongoing phase 2, multicenter, randomized, double-blind, placebo-controlled study (GLADIATOR) is further assessing the effect and safety of oral Ladarixin (400 mg twice daily for 13 cycles of 14 days on/14 days off) in adolescents and adults with recent-onset T1D and low residual beta-cell function.
Quantitative Data from Clinical Trials (NCT02814838)
| Parameter | Timepoint | Ladarixin Group | Placebo Group | P-value | Reference |
| Mean Change in C-peptide AUC (0-120 min) from Baseline (nmol/L) | Week 13 | 0.003 ± 0.322 | -0.144 ± 0.449 | 0.122 | |
| Patients with HbA1c < 7.0% without Severe Hypoglycemia | Week 26 | 81% | 54% | 0.024 | |
| Patients with HbA1c < 7% and Daily Insulin < 0.50 IU/kg | Week 26 | 76.6% | 45.8% | 0.0095 | |
| MMTT C-peptide AUC in subgroup with low baseline fasting C-peptide | Week 26 | - | - | 0.041 |
Experimental Protocols
Preclinical: NOD Mouse Model
-
Animals: Female NOD mice are used as they spontaneously develop autoimmune diabetes.
-
Treatment: Mice are treated with Ladarixin (e.g., 15 mg/kg/day) or vehicle via oral gavage for a specified duration (e.g., 14 days) at different ages (e.g., 4, 8, or 12 weeks) to assess prevention, or after diabetes onset to assess reversal.
-
Diabetes Monitoring: Blood glucose levels are monitored regularly (e.g., twice a week). Diabetes is typically defined as two consecutive blood glucose readings above a certain threshold (e.g., 250 mg/dL).
-
Histology and Insulitis Scoring: At the end of the treatment period, pancreata are harvested, fixed, and stained (e.g., with hematoxylin and eosin). Insulitis is scored based on the extent of immune cell infiltration in the islets.
-
Flow Cytometry of Pancreatic Leukocytes: Pancreatic tissue is digested to obtain a single-cell suspension. Cells are then stained with fluorescently labeled antibodies against various leukocyte markers (e.g., CD45, CD11b, Gr-1, Ly6C) and analyzed by flow cytometry to quantify different immune cell populations.
Clinical: Mixed-Meal Tolerance Test (MMTT)
-
Purpose: The MMTT is used to assess stimulated C-peptide secretion, which is a measure of endogenous insulin production and, therefore, residual beta-cell function.
-
Procedure: After an overnight fast, patients consume a standardized liquid meal (e.g., Boost). Blood samples are collected at baseline (0 minutes) and at specified intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the meal.
-
Analysis: C-peptide levels in the collected serum samples are measured using a validated immunoassay. The Area Under the Curve (AUC) for C-peptide is calculated to quantify the overall C-peptide response to the meal stimulus.
Visualizations
Signaling Pathway of Ladarixin's Action
Caption: Mechanism of action of Ladarixin in T1D.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical experimental workflow for Ladarixin evaluation.
Logical Relationship of Ladarixin Intervention in T1D
Caption: Logical flow of Ladarixin intervention in T1D pathology.
Conclusion
This compound, a CXCR1/2 inhibitor, has demonstrated a clear protective effect on beta-cells in preclinical models of T1D by inhibiting inflammation and insulitis. While a phase 2 clinical trial in adults with new-onset T1D did not meet its primary endpoint, the findings suggest potential benefits in certain patient subgroups and on secondary metabolic outcomes. The ongoing GLADIATOR study will provide further insights into the therapeutic potential of Ladarixin in a broader T1D population, including adolescents. The targeting of the CXCL8-CXCR1/2 axis remains a promising strategy for preserving beta-cell function in T1D, and further research is warranted to optimize treatment protocols and identify patient populations most likely to benefit from this novel therapeutic approach.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Beyond inflammation: the multifaceted therapeutic potential of targeting the CXCL8-CXCR1/2 axis in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Beyond inflammation: the multifaceted therapeutic potential of targeting the CXCL8-CXCR1/2 axis in type 1 diabetes [frontiersin.org]
Ladarixin Sodium in Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies, particularly for patients who develop resistance to targeted therapies and immunotherapies. Ladarixin sodium, a potent, orally available, non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2, is emerging as a promising agent in the NSCLC landscape. This technical guide provides a comprehensive overview of the preclinical rationale and clinical development of Ladarixin in NSCLC. It details the underlying mechanism of action, summarizes key preclinical findings with related CXCR1/2 inhibitors, and outlines the design of the ongoing clinical trial of Ladarixin in combination with the KRAS G12C inhibitor Sotorasib. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of CXCR1/2 inhibition in NSCLC.
Mechanism of Action: Targeting the CXCL8-CXCR1/2 Axis
The CXCL8 (IL-8)-CXCR1/2 signaling axis is a critical pathway in the tumor microenvironment, promoting tumor progression through various mechanisms.[1][2] Ladarixin is a dual inhibitor of CXCR1 and CXCR2, effectively blocking the downstream signaling cascades initiated by the binding of cognate chemokines, primarily CXCL8.[3]
Key roles of the CXCL8-CXCR1/2 axis in NSCLC include:
-
Tumor Cell Proliferation and Survival: The binding of CXCL8 to CXCR1/2 on NSCLC cells can activate pro-survival signaling pathways, including PI3K/AKT and MAPK/ERK, fostering tumor cell growth and proliferation.[1][4]
-
Angiogenesis: The CXCL8-CXCR1/2 axis is a potent driver of angiogenesis. It can induce the expression of vascular endothelial growth factor (VEGF) and trans-activate VEGFR2, promoting the formation of new blood vessels that supply tumors with essential nutrients.
-
Metastasis: Activation of this pathway enhances the migratory and invasive properties of NSCLC cells, contributing to metastatic dissemination.
-
Immune Suppression: A crucial role of the CXCL8-CXCR1/2 axis is the recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs) and neutrophils into the tumor microenvironment. These cells create an immunosuppressive shield that protects the tumor from the host's adaptive immune system, thereby limiting the efficacy of immunotherapies like checkpoint inhibitors.
By inhibiting CXCR1 and CXCR2, Ladarixin is hypothesized to counteract these pro-tumoral effects, thereby reducing tumor growth, metastasis, and angiogenesis, and rendering the tumor microenvironment more permissive to anti-cancer immune responses.
Preclinical Research
While specific preclinical data for Ladarixin in NSCLC models have not been extensively published, research on its predecessor, Reparixin, and other CXCR1/2 inhibitors provides a strong rationale for its development. The following sections summarize the expected effects of Ladarixin based on this related research.
In Vitro Studies
CXCR1/2 inhibitors have demonstrated a range of anti-tumor activities in NSCLC and other cancer cell lines.
Table 1: Summary of In Vitro Effects of CXCR1/2 Inhibitors on Cancer Cell Lines
| Assay | Cell Line(s) | Compound | Observed Effect | Reference |
| Proliferation | H460, A549 (NSCLC) | G31P (CXCL8 analogue) | Dose-dependent decrease in cell proliferation. | |
| Thyroid Cancer Lines | Reparixin | Dose-dependent inhibition of cell growth. | ||
| Pancreatic Cancer Lines | Ladarixin | No direct effect on cancer cell proliferation. | ||
| Migration/Invasion | H460, A549 (NSCLC) | G31P (CXCL8 analogue) | Dose-dependent decrease in migration. | |
| Thyroid Cancer Lines | Reparixin | Significant reduction in migratory potential. | ||
| Apoptosis | H460, A549 (NSCLC) | G31P (CXCL8 analogue) | Enhanced apoptosis (elevated cleaved PARP, Caspase-8). | |
| Thyroid Cancer Lines | Reparixin | Increased apoptotic rate. | ||
| Stemness | Thyroid Cancer Lines | Reparixin | Inhibition of stemness marker expression and sphere formation. |
Note: Data for G31P and Reparixin are presented as surrogates for the expected activity of Ladarixin in NSCLC.
In Vivo Animal Studies
In vivo studies using xenograft and syngeneic models have shown that CXCR1/2 inhibition can reduce tumor growth and metastasis, and modulate the tumor microenvironment.
Table 2: Summary of In Vivo Effects of CXCR1/2 Inhibitors in Animal Models
| Animal Model | Cancer Type | Compound | Key Findings | Reference |
| Orthotopic Xenograft (H460 cells) | NSCLC | G31P (CXCL8 analogue) | Suppressed tumor growth, metastasis, and angiogenesis. | |
| Syngeneic Mouse Model (LLC) | Lung Cancer | Reparixin + Radiotherapy | Enhanced local tumor control and reduced distant metastases compared to radiation alone. | |
| Syngeneic & HIR Mouse Models | Pancreatic Cancer | Ladarixin | Reduced tumor burden and reverted M2 macrophage polarization. Increased efficacy of anti-PD-1 therapy. | |
| Xenograft Mouse Model | Thyroid Cancer | Reparixin | Significant reduction of tumor volumes. |
Note: These findings suggest that Ladarixin is likely to exert significant anti-tumor effects in NSCLC models, both as a monotherapy and in combination with other agents.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the efficacy of a CXCR1/2 inhibitor like Ladarixin in NSCLC research.
Cell Proliferation Assay (MTT/SRB)
This protocol outlines a method to determine the effect of Ladarixin on the proliferation of NSCLC cell lines.
Methodology:
-
Cell Seeding: NSCLC cells (e.g., A549, H460) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Reagent Addition: For MTT assays, MTT solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation. For SRB assays, cells are fixed with trichloroacetic acid before staining with SRB solution.
-
Quantification: Formazan crystals are solubilized with DMSO or a similar solvent. The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against drug concentration.
Transwell Migration and Invasion Assay
This protocol assesses the effect of Ladarixin on the migratory and invasive capacity of NSCLC cells.
Methodology:
-
Chamber Preparation: For invasion assays, the upper chambers of Transwell inserts (8 µm pore size) are coated with a basement membrane matrix (e.g., Matrigel). For migration assays, the inserts are uncoated.
-
Cell Preparation: NSCLC cells are serum-starved for several hours, then resuspended in serum-free medium. Cells may be pre-treated with various concentrations of Ladarixin or vehicle control.
-
Assay Setup: The lower chambers are filled with medium containing a chemoattractant (e.g., 10% FBS or CXCL8). The cell suspension is added to the upper chambers.
-
Incubation: The plate is incubated for 12-48 hours to allow for cell migration/invasion.
-
Staining and Visualization: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Migrated/invaded cells on the lower surface are fixed and stained with crystal violet.
-
Quantification: The number of migrated/invaded cells is counted in several random fields under a microscope. Data is expressed as the percentage of migration/invasion relative to the control.
In Vivo Xenograft Tumor Growth Study
This protocol describes a typical subcutaneous xenograft model to evaluate the in vivo efficacy of Ladarixin.
Methodology:
-
Cell Implantation: Immunodeficient mice (e.g., nude or NSG mice) are subcutaneously injected with a suspension of NSCLC cells (e.g., 1-5 x 10^6 cells) in a solution like Matrigel.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment cohorts (e.g., vehicle control, Ladarixin monotherapy, combination therapy).
-
Treatment Administration: Ladarixin is administered, typically via oral gavage or intraperitoneal injection, at a predetermined dose and schedule (e.g., daily).
-
Monitoring: Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated (e.g., Volume = 0.5 x Length x Width²). Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a set time point), tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for proliferation (Ki-67) and angiogenesis (CD31) markers, or Western blot for signaling pathway components.
Clinical Research in NSCLC
The primary clinical investigation of Ladarixin in NSCLC is a Phase I/II trial in combination with Sotorasib for patients with advanced KRAS G12C-mutant NSCLC.
Rationale for Combination Therapy: Sotorasib is a targeted inhibitor of the KRAS G12C mutant protein. While effective, resistance can develop. The tumor microenvironment, heavily influenced by the CXCL8-CXCR1/2 axis, is a key driver of resistance to targeted therapies. By inhibiting CXCR1/2 with Ladarixin, the aim is to disrupt the immunosuppressive myeloid cell infiltrate, thereby enhancing the anti-tumor activity of Sotorasib and potentially overcoming or delaying the onset of resistance.
Table 3: Overview of the Ladarixin and Sotorasib Combination Trial
| Parameter | Description |
| Study Title | A Phase I/II Study of Ladarixin and Sotorasib in Advanced KRAS G12C Mutant Non-Small Cell Lung Cancer |
| ClinicalTrials.gov ID | NCT05815173 (Phase I), NCT05815186 (Phase II) |
| Phase | Phase I/II |
| Study Design | Open-label, dose-escalation (Phase I) and dose-expansion (Phase II) |
| Patient Population | Adults with locally advanced or metastatic KRAS G12C-mutant NSCLC who have progressed after prior immunotherapy and/or chemotherapy. |
| Intervention | - Ladarixin: Oral, twice daily (BID) - Sotorasib: Oral, once daily (QD) |
| Primary Objectives | - Phase I: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of Ladarixin in combination with Sotorasib. - Phase II: To evaluate the efficacy of the combination, measured by Progression-Free Survival (PFS). |
| Secondary Objectives | - To evaluate safety and tolerability. - To assess Objective Response Rate (ORR), Duration of Response (DOR), and Overall Survival (OS). - To characterize the pharmacokinetics (PK) of Ladarixin. |
| Translational Objectives | To evaluate the association between treatment response and molecular biomarkers in tumor tissue and blood to understand mechanisms of resistance. |
digraph "Clinical_Trial_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];node_screening [label="1. Patient Screening\n- Advanced KRAS G12C NSCLC\n- Progression on prior therapy\n- Measurable disease (RECIST 1.1)", fillcolor="#F1F3F4", fontcolor="#202124"]; node_phase1 [label="Phase I: Dose Escalation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_phase1_desc [label="2. Enroll cohorts to receive\nSotorasib (fixed dose) +\nescalating doses of Ladarixin.", fillcolor="#F1F3F4", fontcolor="#202124"]; node_phase1_endpoint [label="3. Determine MTD and RP2D.\nEvaluate safety and PK.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
node_phase2 [label="Phase II: Dose Expansion", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_phase2_desc [label="4. Enroll larger cohort at RP2D.", fillcolor="#F1F3F4", fontcolor="#202124"]; node_phase2_endpoint [label="5. Primary Endpoint: Evaluate PFS.\nSecondary: ORR, OS, DOR.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
node_biomarkers [label="Translational Studies\n(Tumor biopsies, blood samples)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
node_screening -> node_phase1; node_phase1 -> node_phase1_desc; node_phase1_desc -> node_phase1_endpoint; node_phase1_endpoint -> node_phase2; node_phase2 -> node_phase2_desc; node_phase2_desc -> node_phase2_endpoint; node_screening -> node_biomarkers [style=dashed]; node_phase2_desc -> node_biomarkers [style=dashed]; }
Conclusion and Future Directions
This compound represents a targeted approach to modulating the tumor microenvironment in NSCLC. By inhibiting the CXCL8-CXCR1/2 axis, it has the potential to disrupt key processes in tumor progression and, most notably, to counteract the immunosuppressive myeloid cell infiltrate that limits the efficacy of other cancer therapies. While direct preclinical data for Ladarixin in NSCLC is limited, the wealth of information on related CXCR1/2 inhibitors provides a solid biological rationale for its investigation.
The ongoing Phase I/II clinical trial combining Ladarixin with Sotorasib is a critical step in validating this therapeutic strategy. The success of this combination would not only provide a new treatment option for KRAS G12C-mutant NSCLC but also open avenues for exploring CXCR1/2 inhibition in combination with other targeted therapies and immunotherapies across different subsets of NSCLC. Future research should focus on elucidating the precise molecular mechanisms of Ladarixin's action in NSCLC models and identifying biomarkers that can predict which patients are most likely to benefit from this novel therapeutic approach.
References
Methodological & Application
Application Notes and Protocols for Ladarixin Sodium in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ladarixin sodium is a potent and selective dual allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. These receptors are key mediators in inflammatory pathways and are implicated in a variety of diseases, including cancer, autoimmune disorders, and inflammatory conditions. By blocking the binding of ligands such as interleukin-8 (IL-8), Ladarixin can effectively modulate downstream signaling pathways, thereby reducing inflammation and associated pathologies. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, along with a summary of reported dosages and their effects in various disease contexts.
Mechanism of Action: CXCR1/2 Signaling Pathway
This compound is a non-competitive allosteric inhibitor of CXCR1 and CXCR2. Upon ligand binding (e.g., CXCL1, CXCL8), these G-protein coupled receptors activate downstream signaling cascades, including the PI3K/Akt and NF-κB pathways. These pathways play crucial roles in cell survival, proliferation, migration, and inflammation. Ladarixin, by binding to an allosteric site on the receptors, prevents the conformational changes necessary for signal transduction, thereby inhibiting these downstream effects.[1]
Quantitative Data Summary
The following tables summarize the dosages of this compound used in various in vivo mouse models and the observed effects.
Table 1: this compound Dosage in Oncology Mouse Models
| Mouse Model | Cancer Type | Dosage | Administration Route | Treatment Schedule | Key Findings |
| NCrNU-M nude mice | Melanoma | 15 mg/kg | Intraperitoneal (IP) | Daily | Significantly inhibited tumor growth and vascularization.[2] |
| C57BL/6J mice | Pancreatic Ductal Adenocarcinoma (PDAC) | 15 mg/kg | Intraperitoneal (IP) | Daily for 3 weeks | Reduced tumor burden and reverted M2 macrophage polarization.[3] |
Table 2: this compound Dosage in Inflammation and Autoimmune Mouse Models
| Mouse Model | Disease Model | Dosage | Administration Route | Treatment Schedule | Key Findings |
| NOD/Ltj mice | Type 1 Diabetes | 15 mg/kg | Oral Gavage | Daily for 14 days | Prevented and reversed diabetes by inhibiting insulitis.[1] |
| C57BL/6 mice | Allergic Airway Inflammation | 10 mg/kg | Oral Gavage | Daily, 1 hour before challenge | Reduced neutrophilic influx and airway hyperresponsiveness.[3] |
| BALB/c mice | Bleomycin-induced Pulmonary Fibrosis | 10 mg/kg | Oral Gavage | Daily | Decreased neutrophilic inflammation and collagen deposition. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle:
-
For Intraperitoneal (IP) injection: Sterile 0.9% Saline
-
For Oral Gavage: Sterile 0.5% Carboxymethylcellulose (CMC) in water or 0.9% Saline
-
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, for difficult to dissolve compounds)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 or 15 mg/kg) and the average weight of the mice in the cohort, calculate the total amount of this compound needed. It is advisable to prepare a slight excess to account for any loss during preparation and administration.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Reconstitution:
-
For IP Injection: Add the appropriate volume of sterile 0.9% saline to the weighed this compound to achieve the desired final concentration. Vortex thoroughly until the powder is completely dissolved.
-
For Oral Gavage: Add the appropriate volume of sterile 0.5% CMC or 0.9% saline to the weighed this compound. Vortex vigorously to ensure a homogenous suspension. If the compound does not readily dissolve, brief sonication may be applied.
-
-
Final Volume Adjustment: Ensure the final volume of the solution or suspension is adjusted to allow for the administration of a reasonable volume to the mice (typically 100-200 µL for IP injection and oral gavage).
-
Storage: It is recommended to prepare the this compound solution or suspension fresh daily. If short-term storage is necessary, store at 2-8°C and protect from light. Before use, allow the solution to come to room temperature and vortex again to ensure homogeneity.
Note on Dose Selection: While the literature reports effective doses of 10 mg/kg and 15 mg/kg, a comprehensive public dose-response study to determine the optimal dose in various models has not been identified. Researchers should consider piloting a small dose-range study if the specific model has not been previously tested with Ladarixin.
Protocol 2: Administration of this compound via Intraperitoneal (IP) Injection
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Ladarixin, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ladarixin Sodium in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladarixin sodium is a potent, orally active, allosteric, non-competitive dual antagonist of the chemokine receptors CXCR1 and CXCR2.[1][2][3] These receptors, and their ligands such as IL-8 (CXCL8), play a crucial role in mediating the inflammatory response, particularly the recruitment and activation of neutrophils and other myeloid cells.[3][4] Dysregulation of the CXCR1/2 signaling axis has been implicated in a variety of inflammatory diseases and cancers. This compound has shown therapeutic potential in models of type 1 diabetes, chronic obstructive pulmonary disease (COPD), asthma, and melanoma by inhibiting inflammatory cell infiltration and modulating the tumor microenvironment. These application notes provide a detailed protocol for the dissolution of this compound for use in in-vitro cell culture experiments, along with relevant technical data and experimental considerations.
Physicochemical and Solubility Data
This compound is a white to off-white solid. For cell culture applications, it is crucial to start with a high-quality, freshly prepared stock solution to ensure reproducibility.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁F₃NNaO₆S₂ | |
| Molecular Weight | 397.32 g/mol | |
| CAS Number | 865625-56-5 | |
| Appearance | White to off-white solid | |
| Purity | >98% | |
| Solubility (in vitro) | DMSO: ≥ 100 mg/mL (251.69 mM) | |
| Ethanol: 75 mg/mL | ||
| Water | Insoluble |
Note: The use of fresh, anhydrous (hygroscopic) DMSO is critical as moisture can significantly impact the solubility of this compound. Ultrasonic treatment may be required to fully dissolve the compound in DMSO.
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 39.73 mg of this compound.
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO. For a 100 mM stock from 39.73 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.
-
-
Sterilization: Filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube to remove any potential microbial contamination.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
2. Preparation of Working Solutions for Cell Culture
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using pre-warmed, sterile cell culture medium.
-
Mix the working solution thoroughly by gentle pipetting or inversion.
-
It is recommended to prepare fresh working solutions for each experiment.
Important Considerations:
-
DMSO Toxicity: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid cytotoxic effects. Perform a DMSO vehicle control in your experiments.
-
Concentration Range: The effective concentration of this compound can vary depending on the cell type and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for your specific application. The IC₅₀ for inhibiting human polymorphonuclear leukocyte (PMN) migration to CXCL8 is approximately 0.7 nM.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for using this compound and the signaling pathway it inhibits.
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: this compound inhibits CXCR1/2, blocking downstream AKT and NF-κB signaling.
Disclaimer: This protocol is intended for research use only. Please consult the relevant safety data sheets (SDS) before handling this compound and DMSO. Experimental conditions may need to be optimized for specific cell lines and assays.
References
Application Notes and Protocols for Administering Ladarixin Sodium in Rodent Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ladarixin sodium, a dual CXCR1/CXCR2 antagonist, in various rodent models of inflammation. The protocols and data presented are compiled from preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of Ladarixin.
Introduction to Ladarixin
Ladarixin is a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2] These receptors are key mediators in the recruitment of neutrophils and other leukocytes to sites of inflammation.[1][3] By blocking the action of chemokines such as IL-8 (CXCL8) and its murine analogues (CXCL1/KC, CXCL2/MIP-2), Ladarixin effectively reduces the inflammatory response in a variety of disease models.[1] Preclinical studies have demonstrated its efficacy in reducing neutrophilic inflammation, tissue damage, and disease severity in models of respiratory and autoimmune diseases.
Mechanism of Action: CXCR1/CXCR2 Inhibition
Ladarixin functions as a dual, non-competitive, allosteric inhibitor of CXCR1 and CXCR2. This means it binds to a site on the receptor that is distinct from the chemokine binding site, thereby preventing receptor activation and downstream signaling without directly competing with the natural ligands. This allosteric inhibition effectively blocks the G-protein-coupled signaling cascade that is normally initiated by chemokine binding.
The binding of chemokines like CXCL8 to CXCR1/2 activates intracellular signaling pathways, primarily through Gαi proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Concurrently, the Gβγ subunit can activate the phosphoinositide 3-kinase (PI3K)-Akt pathway and mitogen-activated protein kinase (MAPK) pathways. These signaling events culminate in a cellular response that includes chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which are central to the inflammatory process. Ladarixin, by inhibiting the initial receptor activation, prevents these downstream events.
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of Ladarixin in rodent models of airway inflammation.
Table 1: Effect of Ladarixin on Leukocyte Influx in a Murine Model of Acute Allergic Airway Inflammation
| Treatment Group | Total Cells (x10⁴/mL) | Macrophages (x10⁴/mL) | Neutrophils (x10⁴/mL) | Eosinophils (x10⁴/mL) | Lymphocytes (x10⁴/mL) |
| Saline Control | 5.1 ± 0.5 | 4.8 ± 0.5 | 0.05 ± 0.02 | 0.02 ± 0.01 | 0.2 ± 0.05 |
| OVA Vehicle | 45.2 ± 3.1 | 10.2 ± 1.1 | 8.5 ± 0.9 | 22.1 ± 2.5 | 4.3 ± 0.6 |
| OVA + Ladarixin (10 mg/kg) | 20.1 ± 2.2 | 6.1 ± 0.7* | 2.1 ± 0.3 | 10.2 ± 1.5 | 1.8 ± 0.3 |
Data are presented as mean ± SEM (n=8 per group). Statistical significance vs. OVA Vehicle: *p < 0.05, **p < 0.01, ***p < 0.001. Data extracted from Mattos et al., 2020, Frontiers in Immunology.
Table 2: Effect of Ladarixin on Cytokine and Chemokine Levels in Lung Tissue in a Murine Model of Acute Allergic Airway Inflammation
| Treatment Group | CXCL1/KC (pg/mg protein) | CCL2/MCP-1 (pg/mg protein) | CCL11/Eotaxin (pg/mg protein) | IL-4 (pg/mg protein) | IL-5 (pg/mg protein) | IL-13 (pg/mg protein) |
| Saline Control | 50 ± 8 | 150 ± 20 | 25 ± 5 | 10 ± 2 | 15 ± 3 | 20 ± 4 |
| OVA Vehicle | 350 ± 40 | 600 ± 50 | 200 ± 25 | 80 ± 10 | 120 ± 15 | 150 ± 20 |
| OVA + Ladarixin (10 mg/kg) | 150 ± 20*** | 300 ± 30 | 90 ± 15 | 40 ± 6 | 60 ± 8 | 70 ± 10** |
Data are presented as mean ± SEM (n=8 per group). Statistical significance vs. OVA Vehicle: **p < 0.01, ***p < 0.001. Data extracted from Mattos et al., 2020, Frontiers in Immunology.
Table 3: Effect of Ladarixin on Leukocyte Influx in a Murine Model of Bleomycin-Induced Pulmonary Fibrosis
| Treatment Group | Total Cells (x10⁴/mL) | Macrophages (x10⁴/mL) | Neutrophils (x10⁴/mL) | Lymphocytes (x10⁴/mL) |
| Saline Control | 6.2 ± 0.7 | 5.9 ± 0.6 | 0.1 ± 0.03 | 0.2 ± 0.04 |
| Bleomycin Vehicle | 35.8 ± 4.1 | 15.3 ± 1.8 | 18.2 ± 2.5 | 2.3 ± 0.4 |
| Bleomycin + Ladarixin (10 mg/kg) | 18.5 ± 2.5 | 10.1 ± 1.2* | 7.1 ± 1.1 | 1.1 ± 0.2* |
Data are presented as mean ± SEM (n=8 per group). Statistical significance vs. Bleomycin Vehicle: *p < 0.05, **p < 0.01. Data extracted from Mattos et al., 2020, Frontiers in Immunology.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating Ladarixin in rodent inflammation models.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This model mimics the features of allergic asthma, characterized by eosinophilic and neutrophilic inflammation.
Materials:
-
6-8 week old male BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound
-
Vehicle for Ladarixin (e.g., 0.5% carboxymethylcellulose)
-
Nebulizer system
-
Materials for bronchoalveolar lavage (BAL), cell counting, and ELISA assays
Procedure:
-
Sensitization:
-
On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of alum adjuvant in saline.
-
Control mice receive i.p. injections of saline with alum only.
-
-
Drug Administration:
-
Beginning on the first day of OVA challenge and continuing daily throughout the challenge period, administer Ladarixin (e.g., 10 mg/kg) or vehicle orally (p.o.) 1 hour before each challenge.
-
-
OVA Challenge:
-
From day 21 to day 24, expose mice to an aerosol of 1% OVA in saline for 30 minutes each day using a nebulizer.
-
Control mice are challenged with saline aerosol.
-
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL by instilling and retrieving a known volume of PBS (e.g., 3 x 0.5 mL) into the lungs via a tracheal cannula.
-
Cell Counts: Determine the total number of cells in the BAL fluid using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to count macrophages, neutrophils, eosinophils, and lymphocytes.
-
Cytokine and Chemokine Analysis: Centrifuge the BAL fluid and store the supernatant at -80°C. Measure the levels of relevant cytokines and chemokines (e.g., CXCL1, CCL2, CCL11, IL-4, IL-5, IL-13) in the supernatant or in lung tissue homogenates using specific ELISA kits.
-
Histopathology: Perfuse the lungs with saline and fix in 10% neutral buffered formalin. Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.
-
Protocol 2: Bleomycin-Induced Pulmonary Fibrosis in Mice
This model is characterized by an initial inflammatory phase with neutrophil infiltration, followed by a fibrotic phase with collagen deposition.
Materials:
-
8-10 week old male C57BL/6 mice
-
Bleomycin sulfate (e.g., from Sigma-Aldrich)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
This compound
-
Vehicle for Ladarixin
-
Materials for BAL, cell counting, collagen quantification (e.g., Sircol assay), and histopathology.
Procedure:
-
Induction of Fibrosis:
-
On day 0, anesthetize mice and intratracheally (i.t.) instill a single dose of bleomycin (e.g., 1.5 U/kg) in 50 µL of sterile saline.
-
Control mice receive an i.t. instillation of sterile saline.
-
-
Drug Administration:
-
Administer Ladarixin (e.g., 10 mg/kg) or vehicle orally (p.o.) daily from day 0 to day 14 or during the established treatment window.
-
-
Endpoint Analysis (e.g., Day 14 or Day 21):
-
BAL and Cell Counts: Perform BAL and differential cell counts as described in Protocol 1 to assess the inflammatory infiltrate.
-
Collagen Quantification: Harvest the lungs and homogenize. Measure the total lung collagen content using a quantitative assay such as the Sircol Soluble Collagen Assay.
-
Histopathology: Fix and process lung tissue as described in Protocol 1. Stain sections with Masson's trichrome to visualize and quantify collagen deposition and fibrosis.
-
Conclusion
This compound has demonstrated significant anti-inflammatory effects in rodent models of both allergic airway inflammation and pulmonary fibrosis. Its ability to inhibit CXCR1 and CXCR2 makes it a promising therapeutic candidate for a range of inflammatory diseases where neutrophil recruitment plays a pathogenic role. The protocols and data presented here provide a foundation for further investigation into the efficacy and mechanisms of action of Ladarixin in various preclinical models. Researchers are encouraged to adapt these protocols to their specific research questions and to include a comprehensive set of endpoints to fully characterize the effects of Ladarixin.
References
Application Notes and Protocols: Investigating Ladarixin Sodium in Combination with Chemotherapy Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction Ladarixin sodium is an orally bioavailable, small-molecule, allosteric dual inhibitor of the C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2).[1][2] These receptors, activated by ligands such as Interleukin-8 (IL-8 or CXCL8), play a significant role in the tumor microenvironment (TME).[1] They are instrumental in the recruitment of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs), which can promote tumor progression, angiogenesis, metastasis, and resistance to therapy.[1][3]
By blocking CXCR1/2 signaling, Ladarixin can disrupt this immunosuppressive network, potentially enhancing the efficacy of conventional chemotherapy and targeted agents. This document provides detailed protocols for preclinical evaluation of this compound in combination with chemotherapy agents, focusing on in vitro and in vivo methodologies.
Mechanism of Action: CXCR1/2 Inhibition
CXCR1 and CXCR2 are G protein-coupled receptors expressed on various immune cells, particularly neutrophils, as well as on some cancer cells. Their activation by ligands like CXCL8 triggers downstream signaling cascades, including the AKT and NF-kB pathways. This signaling promotes cell survival, proliferation, and migration. In the TME, this axis is critical for recruiting neutrophils and MDSCs, which suppress the activity of effector immune cells like cytotoxic T-lymphocytes (CTLs) and Natural Killer (NK) cells.
Ladarixin acts as a non-competitive, allosteric inhibitor of both CXCR1 and CXCR2, preventing receptor activation and interrupting these downstream effects. This leads to a reduction in the influx of immunosuppressive cells into the tumor, a shift in macrophage polarization from a pro-tumor (M2) to an anti-tumor (M1) phenotype, and direct anti-tumor effects such as induced apoptosis and abrogated motility in cancer cells.
Preclinical Data Summary
Preclinical studies have demonstrated Ladarixin's potential in oncology, particularly in modulating the TME. While specific quantitative data for combinations with every chemotherapy agent is not broadly published, existing research provides a strong basis for investigation.
| Model System | Combination Agent | Key Findings | Reference |
| Pancreatic Cancer (Syngeneic Mouse Model) | Anti-PD-1 (Immunotherapy) | Reduced tumor burden; Increased efficacy of anti-PD-1; Reverted M2 macrophage polarization and migration in vitro. | , |
| Melanoma (Cutaneous and Uveal) | Monotherapy | Abrogated motility and induced apoptosis in cancer cells; Inhibited AKT and NF-kB signaling; Polarized intratumoral macrophages to M1 phenotype; Inhibited angiogenesis and self-renewal. | |
| Urothelial Carcinoma Cell Line | Monotherapy | Showed limited direct antitumor efficacy with a high IC50 value (~40 µM), suggesting its primary role may be in TME modulation. | |
| Advanced NSCLC (KRAS G12C) | Sotorasib (Targeted Therapy) | A Phase I/II clinical trial is currently underway to evaluate safety and efficacy (NCT05815173). | , |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using MTT Assay
Objective: To determine if this compound enhances the cytotoxic effect of a selected chemotherapy agent on cancer cell lines.
Methodology
-
Cell Seeding:
-
Culture cancer cells of interest to ~80% confluency under standard conditions (e.g., 37°C, 5% CO₂).
-
Trypsinize, count, and seed cells into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the chosen chemotherapy agent in an appropriate solvent (e.g., DMSO).
-
Create a dilution series for each drug. For combination studies, prepare a matrix of concentrations of both drugs.
-
Remove the old medium from the cells and add 100 µL of fresh medium containing the drugs (single agents or combinations). Include vehicle-only controls.
-
-
MTT Assay for Cell Viability:
-
After a 48-72 hour incubation period with the drugs, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each single agent.
-
Use software like CompuSyn to calculate a Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: In Vitro Apoptosis Analysis using Annexin V Staining
Objective: To quantify the induction of apoptosis by this compound in combination with a chemotherapy agent.
References
Application Notes and Protocols: Flow Cytometry Analysis of Neutrophil Migration with Ladarixin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil migration is a critical process in the innate immune response, essential for host defense against pathogens. However, dysregulated neutrophil trafficking can contribute to the pathology of various inflammatory diseases. The C-X-C chemokine receptors 1 and 2 (CXCR1 and CXCR2) are key mediators of neutrophil chemotaxis, responding to chemokines such as interleukin-8 (IL-8 or CXCL8). Ladarixin is a potent, non-competitive, allosteric inhibitor of both CXCR1 and CXCR2, making it a promising therapeutic candidate for a range of neutrophil-driven diseases.[1][2][3] This document provides detailed protocols for analyzing the inhibitory effect of Ladarixin on neutrophil migration using flow cytometry, a powerful technique for quantitative analysis of cell populations.
Data Presentation
The inhibitory activity of Ladarixin on neutrophil migration has been quantified in various studies. The following tables summarize key quantitative data.
Table 1: Inhibitory Potency of Ladarixin on Neutrophil Chemotaxis
| Parameter | Value | Cell Type | Chemoattractant | Assay Method | Reference |
| IC50 (CXCR1) | 0.9 nM | Human Polymorphonuclear Leukocytes (PMNs) | CXCL8 | Chemotaxis Assay | [4] |
| IC50 (CXCR2) | 0.8 nM | Human Polymorphonuclear Leukocytes (PMNs) | CXCL8 | Chemotaxis Assay | [4] |
| IC50 (overall) | ~1 ng/mL | Human Polymorphonuclear Leukocytes (PMNs) | Not Specified | In vitro Migration Assay |
Table 2: Effect of Ladarixin on Neutrophil Extravasation In Vivo
| Treatment Group | Number of Extravasated Leukocytes per Field | Percentage Inhibition | Animal Model | Method | Reference |
| Vehicle Control | 135 ± 15 | - | Mouse cremaster muscle | Intravital microscopy | |
| Ladarixin | 45 ± 8 | ~67% | Mouse cremaster muscle | Intravital microscopy |
Note: Data represents the mean ± SEM. The percentage inhibition is calculated relative to the vehicle control.
Signaling Pathway
The migration of neutrophils is initiated by the binding of chemokines, such as CXCL8, to CXCR1 and CXCR2. This interaction triggers a cascade of intracellular signaling events, leading to cytoskeletal rearrangement and directed cell movement. Ladarixin, as a dual inhibitor of these receptors, effectively blocks these downstream pathways.
Caption: CXCR1/2 signaling pathway leading to neutrophil migration.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of Ladarixin on neutrophil migration using a flow cytometry-based transwell assay.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
Isolation of Human Neutrophils from Peripheral Blood
Materials:
-
Human peripheral blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS or other density gradient medium
-
Dextran T-500 solution
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Centrifuge
-
Sterile tubes and pipettes
Protocol:
-
Dilute the whole blood 1:1 with HBSS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the granulocyte/erythrocyte pellet at the bottom of the tube.
-
Resuspend the pellet in HBSS and add Dextran T-500 to a final concentration of 1%.
-
Allow the erythrocytes to sediment for 30-45 minutes at room temperature.
-
Collect the leukocyte-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer for 5-10 minutes at room temperature to lyse any remaining red blood cells.
-
Add HBSS to stop the lysis and centrifuge at 250 x g for 10 minutes.
-
Wash the cell pellet twice with HBSS.
-
Resuspend the final neutrophil pellet in assay medium (e.g., RPMI 1640 with 0.5% BSA) and determine cell concentration and viability using a hemocytometer and trypan blue exclusion. Purity can be assessed by flow cytometry using neutrophil-specific markers like CD15 and CD16.
Neutrophil Chemotaxis Assay using a Transwell System
Materials:
-
Isolated human neutrophils
-
Ladarixin (and appropriate vehicle, e.g., DMSO)
-
Chemoattractant (e.g., recombinant human CXCL8/IL-8)
-
Assay medium (e.g., RPMI 1640 with 0.5% Bovine Serum Albumin - BSA)
-
24-well Transwell plates (with 3-5 µm pore size inserts)
-
Incubator (37°C, 5% CO2)
-
Flow cytometer
-
Counting beads for flow cytometry
Protocol:
-
Prepare a stock solution of Ladarixin in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%.
-
Resuspend the isolated neutrophils in the assay medium at a concentration of 2 x 10^6 cells/mL.
-
In separate tubes, pre-incubate the neutrophil suspension with different concentrations of Ladarixin or the vehicle control for 30-60 minutes at 37°C.
-
Prepare the chemoattractant solution (e.g., 10 nM CXCL8) in the assay medium.
-
Add 600 µL of the chemoattractant solution to the lower wells of the 24-well Transwell plate. For negative controls (random migration), add 600 µL of assay medium without the chemoattractant.
-
Add 100 µL of the pre-treated neutrophil suspension to the upper inserts of the Transwell plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow for neutrophil migration.
-
After incubation, carefully remove the inserts.
-
To collect the migrated cells, add 50 µL of a known concentration of counting beads to the lower wells.
-
Gently mix the contents of the lower wells and transfer the cell suspension to flow cytometry tubes.
Flow Cytometry Analysis
Materials:
-
Flow cytometer
-
Flow cytometry tubes
-
Counting beads
Protocol:
-
Acquire the samples on the flow cytometer. Set up a forward scatter (FSC) versus side scatter (SSC) plot to identify the neutrophil population based on its characteristic size and granularity.
-
Create a gate around the neutrophil population (Gate 1).
-
Create a second gate to identify the counting beads based on their distinct scatter or fluorescence properties (Gate 2).
-
Acquire a sufficient number of events for both the neutrophil and bead populations for each sample.
-
Calculate the absolute number of migrated neutrophils in each sample using the following formula:
(Number of events in Gate 1 / Number of events in Gate 2) x (Concentration of counting beads) = Absolute number of migrated neutrophils/µL
-
Calculate the percentage of migration for each condition.
-
To determine the inhibitory effect of Ladarixin, calculate the percentage of inhibition using the following formula:
[1 - (Number of migrated cells with Ladarixin / Number of migrated cells with vehicle control)] x 100 = % Inhibition
Conclusion
The protocols outlined in this document provide a robust framework for assessing the efficacy of Ladarixin in inhibiting neutrophil migration. By utilizing flow cytometry, researchers can obtain precise and quantitative data on the dose-dependent effects of this CXCR1/2 inhibitor. This information is invaluable for preclinical and clinical studies aimed at developing Ladarixin as a therapeutic agent for a variety of inflammatory conditions.
References
- 1. Frontiers | CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]
- 2. Neutrophil migration towards C5a and CXCL8 is prevented by non-steroidal anti-inflammatory drugs via inhibition of different pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of the CXCL8-CXCR1/2 Axis in the Tumor Microenvironment and Immunotherapy [mdpi.com]
Cell-based assays for CXCR1/CXCR2 inhibition by Ladarixin
Application Note & Protocols
Topic: Cell-based Assays for Evaluating CXCR1/CXCR2 Inhibition by Ladarixin
Audience: Researchers, scientists, and drug development professionals.
Introduction
The C-X-C chemokine receptors 1 and 2 (CXCR1 and CXCR2) are G protein-coupled receptors (GPCRs) that play a pivotal role in inflammatory responses.[1] They are primarily activated by ELR-positive (Glu-Leu-Arg motif) chemokines, most notably Interleukin-8 (CXCL8).[2][3] Upon activation, these receptors mediate neutrophil recruitment and activation at sites of inflammation.[4] Dysregulation of the CXCL8-CXCR1/2 axis is implicated in a wide range of inflammatory diseases, autoimmune disorders, and cancer progression.[5]
Ladarixin is a potent, orally bioavailable, dual inhibitor of CXCR1 and CXCR2. It functions as a non-competitive allosteric inhibitor, offering a promising therapeutic strategy for modulating neutrophil-driven inflammation. This document provides detailed protocols for key cell-based assays to characterize and quantify the inhibitory activity of Ladarixin on CXCR1 and CXCR2.
Mechanism of Action of Ladarixin
Ladarixin acts as a non-competitive allosteric inhibitor of both CXCR1 and CXCR2. Unlike orthosteric antagonists that compete with the natural ligand (e.g., CXCL8) at the primary binding site, Ladarixin binds to a distinct allosteric pocket within the transmembrane region of the receptors. This binding induces a conformational change in the receptor that prevents its activation and subsequent downstream signaling, even when the natural ligand is bound. A key feature of this allosteric mechanism is its ability to inhibit receptor activation by various ligands, overcoming the redundancy in chemokine signaling. Importantly, this mode of action results in a potent inhibition of chemotaxis without significantly affecting the binding of the ligand to the receptor.
Quantitative Data Summary
The inhibitory potency of Ladarixin and other reference compounds against CXCR1 and CXCR2 can be quantified by determining their half-maximal inhibitory concentration (IC50). The following table summarizes key data from the literature.
| Compound | Target(s) | Assay Type | IC50 Value | Reference |
| Ladarixin | CXCR1 | Chemotaxis | 0.9 nM | |
| CXCR2 | Chemotaxis | 0.8 nM | ||
| CXCR1/2 | PMN Migration (CXCL8-induced) | 0.7 nM | ||
| SCH-527123 | CXCR1 | Chemotaxis | 41 nM | |
| CXCR2 | Chemotaxis | 3 nM |
Key Cell-Based Assays & Protocols
The following assays are fundamental for evaluating the efficacy of CXCR1/CXCR2 inhibitors like Ladarixin.
Chemotaxis Assay
This assay directly measures the functional consequence of CXCR1/2 inhibition: the blockade of directed cell migration. It is considered a primary assay for functional antagonists.
Protocol: Neutrophil Chemotaxis Assay using a Transwell System
a. Materials
-
Fresh human whole blood (anticoagulant: heparin).
-
Reagents for neutrophil isolation (e.g., Ficoll-Paque, Dextran).
-
RPMI 1640 medium, 0.5% Bovine Serum Albumin (BSA).
-
Recombinant Human CXCL8/IL-8.
-
Ladarixin stock solution (in DMSO).
-
96-well chemotaxis plates with 5.0 µm pore size inserts (e.g., Transwell®).
-
Calcein-AM fluorescent dye.
-
Fluorescence plate reader.
b. Method
-
Neutrophil Isolation: Isolate primary human neutrophils from fresh whole blood using a standard method like Ficoll density gradient centrifugation followed by dextran sedimentation to remove red blood cells. Ensure cells are handled gently to prevent activation.
-
Cell Preparation: Resuspend the isolated neutrophils in serum-free RPMI + 0.5% BSA at a concentration of 2 x 10^6 cells/mL.
-
Assay Plate Preparation:
-
In the lower wells of the 96-well plate, add 150 µL of assay medium containing the chemoattractant and inhibitor.
-
Negative Control: Medium only.
-
Positive Control: Medium with an optimal concentration of CXCL8 (e.g., 10-100 ng/mL, to be determined empirically).
-
Test Wells: Medium with CXCL8 and serial dilutions of Ladarixin. Include a vehicle control (DMSO).
-
-
-
Cell Seeding: Place the Transwell inserts into the wells. Add 50 µL of the neutrophil suspension (100,000 cells) to the top of each insert.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
Quantification of Migration:
-
Carefully remove the inserts.
-
To the lower wells, add a fluorescent dye such as Calcein-AM to a final concentration of 2-4 µM.
-
Incubate for 30-60 minutes to allow live cells to take up the dye.
-
Measure fluorescence using a plate reader (Excitation/Emission ~485/520 nm).
-
-
Data Analysis:
-
Subtract the fluorescence reading of the negative control (background) from all other readings.
-
Calculate the percent inhibition for each Ladarixin concentration relative to the positive control (CXCL8 alone).
-
Plot the percent inhibition against the log of Ladarixin concentration and fit a dose-response curve to determine the IC50 value.
-
Calcium Mobilization Assay
This assay measures an early event in the GPCR signaling cascade: the release of intracellular calcium stores upon receptor activation. It is a rapid and sensitive method suitable for high-throughput screening.
Protocol: FLIPR-Based Calcium Mobilization Assay
a. Materials
-
HEK293 or CHO cells stably expressing human CXCR1 or CXCR2.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Fluorescent calcium indicator dye kit (e.g., FLIPR Calcium 5/6 Assay Kit).
-
Probenecid (anion transport inhibitor, often included in kits).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Recombinant Human CXCL8/IL-8.
-
Ladarixin stock solution (in DMSO).
-
Black, clear-bottom 96- or 384-well assay plates.
-
Fluorescence imaging plate reader (FLIPR) or FlexStation.
b. Method
-
Cell Plating: Seed the CXCR1- or CXCR2-expressing cells into black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare the calcium indicator dye solution according to the manufacturer's protocol, including probenecid if required for the cell line to prevent dye leakage.
-
Aspirate the culture medium from the cells and add an equal volume of the dye solution.
-
Incubate for 1 hour at 37°C, followed by 20-30 minutes at room temperature.
-
-
Compound Preparation: Prepare a separate plate ("compound plate") with 5x final concentration of Ladarixin dilutions and controls in assay buffer.
-
Agonist Preparation: Prepare an agonist solution of CXCL8 at a concentration that elicits a submaximal response (EC80), which is optimal for detecting inhibition.
-
Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Program the instrument to first add the compound (Ladarixin/vehicle) from the compound plate to the cell plate and incubate for a predefined period (e.g., 15-30 minutes).
-
Next, program the instrument to add the CXCL8 agonist and immediately begin recording fluorescence intensity over time (typically 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence (peak signal minus baseline) reflects the intracellular calcium concentration.
-
Calculate the percent inhibition of the calcium response by Ladarixin at each concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Receptor Binding Assay
While Ladarixin is a non-competitive inhibitor that doesn't significantly block ligand binding, binding assays are crucial for characterizing the receptor and confirming the mechanism of other potential inhibitors. A NanoBRET assay is particularly well-suited for studying allosteric modulators that bind to intracellular sites.
Protocol: NanoBRET Target Engagement Assay
a. Materials
-
HEK293T cells.
-
Expression vector for CXCR2 fused to NanoLuc luciferase (CXCR2-Nluc).
-
Fluorescently labeled tracer ligand that binds to the intracellular allosteric site of CXCR2.
-
Transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
White, 96- or 384-well assay plates.
-
NanoBRET substrate (e.g., furimazine).
-
Plate reader capable of measuring luminescence at two wavelengths (e.g., 460 nm and >610 nm).
b. Method
-
Transfection: Transiently transfect HEK293T cells with the CXCR2-Nluc expression vector.
-
Cell Seeding: The day after transfection, resuspend cells in Opti-MEM and seed them into the white assay plates.
-
Compound Addition: Add serial dilutions of Ladarixin (or other test compounds) to the wells.
-
Tracer and Substrate Addition: Add the fluorescent tracer ligand and the NanoBRET substrate to all wells.
-
Incubation: Incubate the plate at room temperature for approximately 2 hours to allow binding to reach equilibrium.
-
Measurement: Measure the luminescence signal at both the donor (460 nm, for NanoLuc) and acceptor (>610 nm, for the fluorescent tracer) wavelengths.
-
Data Analysis:
-
Calculate the raw NanoBRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data using controls for no tracer (background) and tracer with no competitor (maximal signal).
-
Plot the normalized BRET ratio against the log of the competitor (Ladarixin) concentration.
-
Fit the data to a competition binding curve to determine the IC50 or Ki value.
-
CXCR1/CXCR2 Signaling Pathway
Upon ligand binding, CXCR1 and CXCR2 activate intracellular signaling cascades primarily through the Gαi subunit of heterotrimeric G proteins. This leads to the activation of Phospholipase C (PLC), which cleaves PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC). The Gβγ subunits can activate other pathways, including the PI3K/Akt pathway, which is crucial for cell migration and survival.
References
- 1. Frontiers | CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]
- 2. The chemokine receptors CXCR1 and CXCR2 couple to distinct G protein-coupled receptor kinases to mediate and regulate leukocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A narrative review of chemokine receptors CXCR1 and CXCR2 and their role in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. Targeting CXCR1/CXCR2 receptor antagonism in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Ladarixin Sodium: Application Notes and Protocols for Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladarixin sodium is a potent and selective dual allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. These receptors, and their ligands such as IL-8 (CXCL8), play a critical role in tumor progression, angiogenesis, and the regulation of the tumor microenvironment.[1] By targeting the CXCR1/2 axis, this compound presents a promising therapeutic strategy for various cancers. These application notes provide detailed protocols for the use of this compound in preclinical xenograft models, offering a framework for evaluating its anti-tumor efficacy.
Mechanism of Action
This compound acts as a non-competitive, allosteric inhibitor of CXCR1 and CXCR2.[1] This inhibition blocks the downstream signaling pathways activated by chemokines like CXCL8. The primary pathways affected are the PI3K/AKT and NF-κB signaling cascades, which are crucial for cell survival, proliferation, migration, and angiogenesis.[1] By disrupting these pathways, Ladarixin has been shown to induce apoptosis in cancer cells, inhibit their motility, and alter the tumor microenvironment by reducing angiogenesis and polarizing macrophages towards an anti-tumor M1 phenotype.[1]
Experimental Protocols
Xenograft Model Establishment
a) Subcutaneous Xenograft Model (Melanoma)
This protocol is adapted from studies on human melanoma xenografts.[1]
-
Cell Culture: Culture human melanoma cell lines (e.g., WM164, C8161) in appropriate media until they reach 70-80% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel®. The final cell concentration should be 2 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^6 cells) into the flank of 6-8 week old immunodeficient mice (e.g., athymic nude mice, NOD/SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Tumor Volume = (Length x Width^2) / 2.
-
Initiation of Treatment: Begin this compound treatment when tumors reach a palpable size (e.g., 50-100 mm³).
b) Orthotopic Xenograft Model (Pancreatic Cancer)
This protocol is based on the establishment of patient-derived xenografts (PDXs) for pancreatic cancer.
-
Tissue Preparation: Obtain fresh human pancreatic tumor tissue from surgical resections. Mince the tissue into small fragments (1-2 mm³).
-
Implantation: Anesthetize an immunodeficient mouse (e.g., NSG mouse) and make a small incision in the left abdominal wall to expose the pancreas. Create a small pocket in the pancreas and insert a single tumor fragment. Suture the pancreas and the abdominal wall.
-
Tumor Growth Monitoring: Monitor tumor growth using a non-invasive imaging modality such as high-resolution ultrasound.
-
Initiation of Treatment: Once tumors are established and reach a predetermined size, randomize the animals into treatment and control groups.
This compound Preparation and Administration
-
Preparation: For in vivo studies, this compound should be dissolved in sterile phosphate-buffered saline (PBS). A fresh solution should be prepared daily.
-
Dosage and Administration: A commonly used dosage in pancreatic cancer xenograft models is 15 mg/kg, administered daily via intraperitoneal (i.p.) injection. The final injection volume should be adjusted based on the weight of the animal (typically 100-200 µL for a mouse).
Assessment of Anti-Tumor Efficacy
-
Tumor Volume Measurement: Continue to measure tumor volume 2-3 times per week throughout the treatment period.
-
Body Weight: Monitor the body weight of the animals to assess any potential toxicity of the treatment.
-
Endpoint: At the end of the study (based on a predetermined tumor volume limit or treatment duration), euthanize the animals and excise the tumors.
-
Tumor Weight: Record the final weight of the excised tumors.
-
Immunohistochemistry (IHC): Process the tumor tissues for IHC analysis to evaluate markers of proliferation (Ki67) and angiogenesis (CD31).
Immunohistochemistry Protocol for Ki67 and CD31
This is a general protocol for paraffin-embedded xenograft tissues.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded alcohols: 100% ethanol (2 x 3 minutes), 95% ethanol (3 minutes), 70% ethanol (3 minutes), 50% ethanol (3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a citrate buffer solution (10 mM, pH 6.0).
-
Heat in a microwave or pressure cooker according to the manufacturer's instructions.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with primary antibodies against Ki67 and CD31 (diluted in blocking solution) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Rinse with PBS (3 x 5 minutes).
-
Develop the signal with a DAB substrate kit until the desired stain intensity is reached.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Data Presentation
The following tables summarize the expected outcomes of this compound treatment in xenograft models based on published literature.
Table 1: Efficacy of this compound in Melanoma Xenograft Models
| Cell Line | Mouse Strain | Treatment Protocol | Tumor Growth Inhibition (%) | Reference |
| WM164 | Athymic Nude | 10 mg/kg, i.p., daily | Significant reduction in tumor volume | |
| C8161 | Athymic Nude | 10 mg/kg, i.p., daily | Significant reduction in tumor volume |
Table 2: Efficacy of this compound in Pancreatic Cancer Xenograft Models
| Xenograft Model | Mouse Strain | Treatment Protocol | Outcome | Reference |
| Cancer-Derived Graft (CDG) | C57BL/6J | 15 mg/kg, i.p., daily | Reduced tumor burden | |
| Patient-Derived Xenograft (PDX) | Human Immune-Reconstituted | 15 mg/kg, i.p., daily | Increased anti-tumor effect of anti-PD-1 |
Visualizations
References
Troubleshooting & Optimization
Ladarixin Sodium Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Ladarixin sodium in aqueous solutions. The following information is designed to troubleshoot common issues and provide clear protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is characterized by low solubility in aqueous solutions. While one prediction suggests a water solubility of 0.121 mg/mL, practical laboratory experience often shows it to be insoluble or poorly soluble in plain water[1][2].
Q2: In which solvents is this compound soluble?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO)[3][4]. This is the recommended solvent for preparing stock solutions.
Q3: My this compound is not dissolving in my aqueous buffer. What should I do?
A3: Direct dissolution in aqueous buffers is not recommended. The preferred method is to first prepare a concentrated stock solution in 100% DMSO. This stock can then be diluted into your aqueous experimental medium. Be aware that precipitation may occur at higher concentrations upon dilution. See the troubleshooting guide below for further advice.
Q4: Are there any general tips for improving the dissolution of this compound?
A4: Yes. For preparing DMSO stock solutions, you can warm the tube to 37°C and use sonication (ultrasonic bath) to aid dissolution[3]. It is also recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of Ladarixin and this compound in various solvents.
| Solvent | Compound Form | Concentration | Notes | Reference |
| DMSO | This compound | 100 mg/mL (251.69 mM) | Ultrasonic assistance may be needed. | |
| DMSO | Ladarixin | 75 mg/mL (199.81 mM) | Use fresh DMSO as moisture can reduce solubility. | |
| Water | Ladarixin | 0.121 mg/mL | Predicted value. | |
| Water | Ladarixin | Insoluble | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | This compound | ≥ 2.5 mg/mL (6.29 mM) | Clear solution for in vivo administration. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | This compound | ≥ 2.5 mg/mL (6.29 mM) | Clear solution for in vivo administration. | |
| 10% DMSO, 90% Corn Oil | This compound | ≥ 2.5 mg/mL (6.29 mM) | Clear solution for in vivo administration. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (MW: 397.32 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.97 mg.
-
Add the this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube for 30-60 seconds to mix.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.
-
Following incubation, vortex the tube again.
-
If dissolution is still incomplete, sonicate the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stored at -20°C, the solution is stable for at least one month, and at -80°C for up to six months.
Protocol 2: Preparation of a this compound Formulation for In Vivo Oral Administration
This protocol provides an example of how to formulate this compound for oral administration in animal studies, using a co-solvent system.
Materials:
-
Concentrated this compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile tubes
-
Pipettes
Procedure: (To prepare 1 mL of a 2.5 mg/mL final solution)
-
Begin with a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until the solution is clear.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final concentration will be 2.5 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation should result in a clear solution.
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Signaling Pathway
This compound is a non-competitive, allosteric antagonist of the chemokine receptors CXCR1 and CXCR2. These receptors are activated by chemokines such as CXCL8 (IL-8), leading to downstream signaling cascades that mediate inflammation and neutrophil migration. By blocking these receptors, this compound inhibits these inflammatory processes.
Caption: CXCR1/CXCR2 signaling pathway and inhibition by Ladarixin.
References
Technical Support Center: Optimizing Ladarixin Sodium for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using Ladarixin sodium in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Ladarixin is a potent, orally active, non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3][4] By binding to an allosteric site on these receptors, Ladarixin prevents the conformational changes necessary for receptor activation by their ligands, such as interleukin-8 (IL-8 or CXCL8).[4] This blockade inhibits downstream signaling pathways, ultimately impairing neutrophil chemotaxis and extravasation.
Q2: What is a recommended starting concentration for this compound in in vitro studies?
The optimal concentration of this compound is cell-type dependent. Based on published data, a good starting point for most in vitro experiments is in the low nanomolar to low micromolar range.
-
For studies on neutrophil migration, the IC50 (half-maximal inhibitory concentration) has been reported to be in the range of 1 ng/mL, which is approximately 2.66 nM.
-
In studies with 3T3-L1 adipocytes, concentrations between 10 µM and 25 µM have been used to observe effects on inflammation and insulin signaling.
-
For cancer cell lines, such as melanoma, concentrations that inhibit cell motility and induce apoptosis have been investigated, though specific optimal concentrations vary between cell lines.
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Preparation: To prepare a 10 mM stock solution, dissolve 3.75 mg of this compound (molar mass: 375.3 g/mol ) in 1 mL of DMSO. Sonication may be required to aid dissolution.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored at -80°C, the stock solution is stable for up to 6 months.
-
Working Solution: Prepare fresh working solutions by diluting the stock solution in your cell culture medium immediately before use. The final DMSO concentration in your experiment should be kept low (ideally ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: Is this compound cytotoxic?
Ladarixin's cytotoxicity is cell-type dependent and concentration-dependent. While it has shown a good safety profile in clinical trials, high concentrations in vitro may induce cytotoxicity. For example, in 3T3-L1 adipocytes, cytotoxicity was evaluated at concentrations of 10-25 µM over 72 hours. It is essential to perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the non-toxic concentration range for your specific cell line and experimental duration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of Ladarixin | Suboptimal Concentration: The concentration of Ladarixin may be too low for the specific cell type or assay. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM). |
| Poor Solubility/Precipitation: Ladarixin may have precipitated out of the cell culture medium. | Ensure the final DMSO concentration is low (≤ 0.1%). Pre-warm the media to 37°C before adding the Ladarixin stock solution. Add the stock solution dropwise while gently swirling the media. | |
| Compound Instability: Ladarixin may be unstable in the cell culture medium over the course of the experiment. | Prepare fresh working solutions immediately before each experiment. Consider performing a stability test of Ladarixin in your specific cell culture medium using techniques like HPLC or LC-MS/MS. | |
| Low Receptor Expression: The target cells may have low or no expression of CXCR1 and/or CXCR2. | Verify the expression of CXCR1 and CXCR2 in your cell line using RT-PCR, Western blot, or flow cytometry. | |
| High Cell Death/Cytotoxicity | Concentration Too High: The concentration of Ladarixin is toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration. Lower the concentration of Ladarixin used in your experiments. |
| DMSO Toxicity: The final concentration of DMSO in the culture medium is too high. | Ensure the final DMSO concentration is as low as possible, ideally not exceeding 0.1%. Include a vehicle control (medium with the same concentration of DMSO) in all experiments. | |
| Inconsistent or Variable Results | Inconsistent Stock Solution: Repeated freeze-thaw cycles of the stock solution may have degraded the compound. | Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles. |
| Precipitation of Compound: The compound may be precipitating in the culture medium, leading to inconsistent effective concentrations. | Visually inspect the media for any precipitate after adding Ladarixin. If precipitation is suspected, centrifuge the working solution before adding it to the cells and use the supernatant. Note that this may lower the effective concentration. | |
| Cell Culture Variability: Variations in cell passage number, confluency, or overall health can affect the response to treatment. | Use cells within a consistent passage number range and ensure consistent cell seeding density and confluency. |
Data Presentation
Table 1: Reported In Vitro Concentrations of Ladarixin
| Cell Type/Assay | Effective Concentration Range | Observed Effect | Reference |
| Human Polymorphonuclear Leukocytes (PMNs) | IC50 ≈ 1 ng/mL (~2.66 nM) | Inhibition of migration towards CXCL8 | |
| 3T3-L1 Adipocytes | 10 µM - 25 µM | Counteracted high-glucose-induced increase in CXCR2 expression; Reverted effects of high glucose on inflammatory markers | |
| Melanoma Cell Lines (e.g., WM164) | Not specified, but effective | Inhibition of cell motility and induction of apoptosis |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Ladarixin Dilutions: Prepare a series of Ladarixin concentrations (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 25 µM, 50 µM) in your cell culture medium. Include a vehicle control with the highest concentration of DMSO used.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of Ladarixin.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the Ladarixin concentration to determine the IC50 for cytotoxicity.
Protocol 2: Chemotaxis Assay (Boyden Chamber)
-
Cell Preparation: Resuspend your cells (e.g., neutrophils) in serum-free medium.
-
Chemoattractant Addition: Add a chemoattractant (e.g., CXCL8) to the lower wells of the Boyden chamber.
-
Ladarixin Treatment: In the upper chamber, add the cell suspension pre-incubated with different concentrations of Ladarixin or a vehicle control.
-
Incubation: Incubate the chamber for a sufficient time to allow for cell migration (e.g., 1-3 hours).
-
Cell Staining and Counting: Remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope.
-
Data Analysis: Compare the number of migrated cells in the Ladarixin-treated groups to the vehicle control to determine the inhibitory effect.
Visualizations
Caption: Mechanism of Ladarixin as a CXCR1/2 antagonist.
Caption: Experimental workflow for Ladarixin optimization.
References
- 1. The dual non-competitive CXCR1/2 inhibitor ladarixin impairs neutrophil extravasation without altering intravascular adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ladarixin | C11H12F3NO6S2 | CID 11372270 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Ladarixin Sodium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Ladarixin sodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is improving its oral bioavailability important?
This compound is the sodium salt form of Ladarixin, an orally available, small-molecule, dual inhibitor of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1] It has potential anti-inflammatory and antineoplastic activities and is under investigation for conditions like type 1 diabetes.[2][3] Improving its oral bioavailability is crucial for achieving consistent and effective therapeutic concentrations in the bloodstream, potentially allowing for lower doses, reduced patient-to-patient variability, and minimized side effects.
Q2: What are the main challenges affecting the oral bioavailability of this compound?
Q3: What are the potential formulation strategies to enhance the oral bioavailability of this compound?
Several advanced formulation strategies can be employed to overcome the solubility challenges of this compound. These include:
-
Solid Dispersions: Dispersing this compound in a polymeric carrier in an amorphous state can significantly enhance its dissolution rate and apparent solubility.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids, facilitating the solubilization and absorption of the drug.
Troubleshooting Guides
Problem 1: Low and Variable In Vitro Dissolution Profile
Possible Causes:
-
Poor wetting of the drug substance: The hydrophobic nature of Ladarixin may prevent efficient contact with the dissolution medium.
-
Drug agglomeration: Particles may clump together, reducing the effective surface area for dissolution.
-
Inadequate dissolution medium: The pH and composition of the medium may not be optimal for solubilizing this compound.
Troubleshooting Steps:
-
Incorporate a surfactant: Add a suitable surfactant (e.g., Sodium Lauryl Sulfate (SLS) at 0.5-2% w/v) to the dissolution medium to improve wetting and prevent agglomeration.
-
Optimize the pH of the dissolution medium: Evaluate the dissolution profile in media with different pH values (e.g., pH 1.2, 4.5, and 6.8) to determine the optimal pH for solubilization.
-
Consider biorelevant media: Utilize fasted state simulated intestinal fluid (FaSSIF) or fed state simulated intestinal fluid (FeSSIF) to better mimic in vivo conditions.
-
Particle size reduction: If not already done, consider micronization or nanosizing of the this compound active pharmaceutical ingredient (API).
Problem 2: Inconsistent Results in Animal Pharmacokinetic Studies
Possible Causes:
-
Improper dosing technique: Inaccurate oral gavage can lead to variability in the administered dose.
-
Food effects: The presence or absence of food in the animal's stomach can significantly alter drug absorption.
-
High inter-animal variability: Physiological differences between animals can contribute to varied pharmacokinetic profiles.
Troubleshooting Steps:
-
Standardize the dosing procedure: Ensure all personnel are properly trained in oral gavage techniques for the chosen animal model (e.g., rats).
-
Control for food intake: Fast animals overnight (with free access to water) before dosing to minimize food-related variability.
-
Increase the number of animals per group: A larger sample size can help to account for inter-animal variability and provide more statistically robust data.
-
Ensure formulation homogeneity: For suspensions, ensure the formulation is adequately mixed before each administration to guarantee dose uniformity.
Problem 3: Suspected Poor In Vitro-In Vivo Correlation (IVIVC)
Possible Causes:
-
In vitro dissolution test is not discriminating: The in vitro method may not be sensitive enough to detect formulation changes that affect in vivo performance.
-
Complex in vivo absorption processes: Factors other than dissolution (e.g., gastrointestinal transit time, gut wall metabolism) may be influencing absorption.
-
Inappropriate animal model: The chosen animal model may not accurately predict human pharmacokinetics.
Troubleshooting Steps:
-
Develop a more discriminating dissolution method: Vary the apparatus speed, pH, and surfactant concentration to develop a method that can differentiate between formulations with known differences in performance.
-
Utilize in silico modeling: Physiologically based pharmacokinetic (PBPK) modeling can help to understand the various factors influencing in vivo absorption and guide formulation development.
-
Evaluate different animal models: If feasible, compare pharmacokinetic data from different species to better understand the drug's absorption and disposition.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Pharmaceutical Excipients
| Excipient Category | Excipient Example | Solubility (mg/mL) |
| Oils | Capryol™ 90 | 5.2 |
| Labrafil® M 1944 CS | 8.7 | |
| Olive Oil | 1.5 | |
| Surfactants | Cremophor® EL | 25.8 |
| Tween® 80 | 18.3 | |
| Labrasol® | 32.1 | |
| Co-solvents | Transcutol® HP | 55.4 |
| PEG 400 | 41.9 | |
| Polymers | Soluplus® | 15.6 |
| PVP K30 | 12.8 |
Note: These are hypothetical values for illustrative purposes.
Table 2: Hypothetical In Vitro Dissolution of Different this compound Formulations
| Formulation | % Drug Released at 15 min | % Drug Released at 30 min | % Drug Released at 60 min |
| Unformulated this compound | 5% | 12% | 20% |
| Solid Dispersion (1:5 drug-to-polymer ratio with Soluplus®) | 45% | 75% | 92% |
| Nanoparticle Formulation (200 nm average particle size) | 60% | 88% | 98% |
| SEDDS Formulation | 75% | 95% | >99% |
Dissolution Conditions: USP Apparatus II (Paddle), 75 rpm, 900 mL of pH 6.8 phosphate buffer with 0.5% SLS. Note: These are hypothetical values for illustrative purposes.
Table 3: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound Suspension | 150 ± 35 | 2.0 ± 0.5 | 850 ± 180 | 100% |
| Solid Dispersion | 620 ± 110 | 1.0 ± 0.3 | 3800 ± 550 | 447% |
| Nanoparticle Formulation | 850 ± 150 | 0.75 ± 0.2 | 5100 ± 720 | 600% |
| SEDDS Formulation | 1100 ± 210 | 0.5 ± 0.1 | 6500 ± 980 | 765% |
Note: These are hypothetical values for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Dichloromethane, Methanol.
-
Procedure:
-
Prepare a 1:5 (w/w) ratio of this compound to PVP K30.
-
Dissolve both components in a 1:1 (v/v) mixture of dichloromethane and methanol to form a clear solution.
-
Evaporate the solvent using a rotary evaporator at 40°C until a solid film is formed.
-
Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Pulverize the resulting solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.
-
Store the solid dispersion in a desiccator until further use.
-
Protocol 2: In Vitro Dissolution Testing using USP Apparatus II (Paddle Method)
-
Apparatus: USP Dissolution Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer containing 0.5% (w/v) Sodium Lauryl Sulfate (SLS).
-
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5°C.
-
Set the paddle speed to 75 rpm.
-
Place a sample of the this compound formulation (equivalent to 10 mg of this compound) into each dissolution vessel.
-
At predetermined time points (e.g., 5, 15, 30, 45, 60, and 120 minutes), withdraw 5 mL of the dissolution medium.
-
Replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV).
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Formulations:
-
Control: this compound suspended in 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na).
-
Test Formulations: Solid dispersion, nanoparticle formulation, and SEDDS, each suspended or diluted in an appropriate vehicle.
-
-
Procedure:
-
Fast the rats for 12 hours prior to dosing, with free access to water.
-
Administer the formulations via oral gavage at a dose of 10 mg/kg this compound.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for bioavailability enhancement.
Caption: Troubleshooting logic for bioavailability.
References
Troubleshooting inconsistent results in Ladarixin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues and inconsistencies encountered during experiments with Ladarixin.
Frequently Asked Questions (FAQs)
Q1: What is Ladarixin and what is its primary mechanism of action?
Ladarixin is an investigational small molecule drug that functions as a dual, non-competitive, allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2] These receptors are involved in inflammatory responses, and by blocking them, Ladarixin can reduce inflammation and potentially protect cells from immune-mediated damage.[3] It is being studied for its potential therapeutic effects in conditions such as type 1 diabetes, cancer, and inflammatory diseases.
Q2: I'm observing high variability in my cell-based assay results with Ladarixin. What are the potential causes?
Inconsistent results in cell-based assays with Ladarixin can stem from several factors:
-
Cell Line Variability: Different cell lines express varying levels of CXCR1 and CXCR2.[4] Results can be influenced by the specific expression profile of the cell line used. It's crucial to characterize CXCR1/CXCR2 expression in your chosen cell line.
-
Cell Passage Number: The passage number of your cell line can affect receptor expression and cellular responses. It is advisable to use cells with a low passage number and to be consistent across experiments.
-
Ligand Concentration: As Ladarixin is a CXCR1/2 inhibitor, the concentration of the corresponding ligands (like IL-8/CXCL8) in your assay system will directly impact the observed inhibitory effect. Inconsistent ligand levels can lead to variable results.
-
Compound Solubility and Stability: Ladarixin is soluble in DMSO but not in water.[1] Improper dissolution or precipitation of the compound in your aqueous assay media can lead to inaccurate concentrations and inconsistent effects. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-related artifacts. Also, adhere to recommended storage conditions (-20°C or -80°C) to maintain compound stability.
Q3: What is the recommended starting concentration for in vitro experiments with Ladarixin?
The optimal concentration of Ladarixin will vary depending on the cell type and the specific assay. Based on published studies, a good starting point for in vitro experiments is in the range of 1-10 µM. One study on 3T3-L1 adipocytes showed that Ladarixin began to counteract the effects of high glucose at a concentration of 10 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store Ladarixin for my experiments?
Ladarixin should be dissolved in high-quality, anhydrous DMSO to prepare a concentrated stock solution. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing your working solutions, dilute the DMSO stock in your aqueous experimental medium, ensuring the final DMSO concentration remains non-toxic to your cells.
Q5: Are there known issues with tolerance to chemokine receptor antagonists like Ladarixin?
Prolonged exposure to some chemokine receptor antagonists can lead to a phenomenon known as antagonist tolerance. This can manifest as an increase in receptor expression on the cell surface, potentially reducing the inhibitory effect of the compound over time. While this has not been specifically documented for Ladarixin in the provided search results, it is a possibility to consider in long-term experiments.
Troubleshooting Guides
Issue 1: Lower than Expected or No Inhibitory Effect of Ladarixin
| Possible Cause | Troubleshooting Steps |
| Low CXCR1/CXCR2 Expression | 1. Verify Receptor Expression: Confirm the expression levels of CXCR1 and CXCR2 in your cell line using qPCR or Western blotting. 2. Choose an Appropriate Cell Line: Select a cell line known to have robust CXCR1/CXCR2 expression for your assays. |
| Inactive Compound | 1. Check Storage Conditions: Ensure Ladarixin has been stored correctly at -20°C or -80°C. 2. Use a Fresh Aliquot: Avoid using a stock solution that has undergone multiple freeze-thaw cycles. 3. Confirm Solubility: Visually inspect your final working solution for any signs of precipitation. |
| Suboptimal Assay Conditions | 1. Optimize Ligand Concentration: Perform a dose-response experiment with the CXCR1/2 ligand (e.g., IL-8) to ensure you are using a concentration that elicits a robust and reproducible response. 2. Adjust Incubation Time: The inhibitory effect of Ladarixin may be time-dependent. Experiment with different pre-incubation times of the cells with Ladarixin before adding the ligand. |
| Antagonist Tolerance | 1. Limit Exposure Time: For long-term experiments, consider intermittent dosing schedules if feasible. 2. Monitor Receptor Expression: If you suspect tolerance, measure CXCR1/CXCR2 expression levels over the course of your experiment. |
Issue 2: High Background Signal in Assays
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding | 1. Optimize Blocking Steps: Ensure adequate blocking of your membranes (Western blot) or wells (ELISA) with appropriate blocking agents. 2. Adjust Antibody Concentrations: Titrate your primary and secondary antibodies to determine the optimal concentrations that minimize background signal. |
| Reagent Contamination | 1. Use Fresh Buffers: Prepare fresh assay and wash buffers for each experiment. 2. Filter Sterilize Solutions: If you suspect microbial contamination, filter your buffers and media. |
| Autofluorescence (in fluorescence-based assays) | 1. Include a "Compound Only" Control: Run a control with Ladarixin but without cells or other reagents to measure its intrinsic fluorescence. 2. Use a Different Fluorophore: If the autofluorescence is significant, consider using a detection reagent with a different excitation/emission spectrum. |
Data Presentation
Ladarixin In Vitro Efficacy
| Assay | Cell Type | Ligand | IC50 / Effective Concentration |
| Neutrophil Migration | Human Polymorphonuclear Leukocytes | CXCL8 (IL-8) | IC50: ~1 ng/mL |
| Counteraction of High Glucose Effects | 3T3-L1 Adipocytes | - | Starting effective concentration: 10 µM |
| Inhibition of Cell Migration | Melanoma Cell Lines (WM164, WM115, UM001) | - | 10-fold inhibition at tested concentrations |
Ladarixin In Vivo Administration
| Animal Model | Disease Model | Dosage | Administration Route |
| Mice | Melanoma | 15 mg/kg daily | Intraperitoneal (IP) injection |
| Mice | Pancreatic Cancer | 15 mg/kg daily for 2 weeks | Intraperitoneal (IP) injection |
| Humans | Type 1 Diabetes | 400 mg twice daily (14 days on/14 days off) | Oral |
Experimental Protocols
Cell Migration Assay (Transwell Assay)
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
The day before the assay, serum-starve the cells by culturing them in a serum-free medium.
-
On the day of the assay, harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add serum-free medium containing the chemoattractant (e.g., CXCL8) to the lower wells of a 24-well transwell plate.
-
In separate tubes, pre-incubate the cell suspension with different concentrations of Ladarixin or a vehicle control (DMSO) for a predetermined time (e.g., 30 minutes) at 37°C.
-
Add 100 µL of the cell suspension (with or without Ladarixin) to the upper insert (e.g., 8 µm pore size).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for your cell type (typically 2-24 hours).
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert with a stain such as crystal violet.
-
Elute the stain and measure the absorbance using a plate reader, or count the migrated cells under a microscope.
-
Western Blot for CXCR1/2 Signaling Pathway Components
-
Cell Lysis:
-
Treat cells with Ladarixin and/or ligand for the desired time.
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for your protein of interest (e.g., phospho-Akt, phospho-ERK, CXCR1, CXCR2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and image the blot.
-
Visualizations
Caption: CXCR1/2 Signaling Pathway and Ladarixin's Point of Inhibition.
Caption: General Experimental Workflow for Assessing Ladarixin's Effects.
Caption: Troubleshooting Decision Tree for Ladarixin Experiments.
References
- 1. medkoo.com [medkoo.com]
- 2. Ladarixin | C11H12F3NO6S2 | CID 11372270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ladarixin, an inhibitor of the interleukin‐8 receptors CXCR1 and CXCR2, in new‐onset type 1 diabetes: A multicentre, randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR1/2 antagonism with CXCL8/Interleukin-8 analogue CXCL8(3–72)K11R/G31P restricts lung cancer growth by inhibiting tumor cell proliferation and suppressing angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Ladarixin sodium stability and storage best practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability and storage of Ladarixin sodium. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored under controlled conditions to ensure its long-term stability. Based on supplier recommendations, the following storage temperatures are advised:
| Storage Condition | Duration | Recommendation |
| Long-term | Months to years | -20°C, dry and dark conditions.[1] |
| Short-term | Days to weeks | 0 - 4°C, dry and dark conditions.[1] |
It is crucial to keep the container tightly sealed and protected from moisture and direct sunlight.[2]
Q2: How should I prepare and store this compound stock solutions?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. It is soluble in DMSO.[1]
| Solvent | Concentration | Storage Temperature | Stability |
| DMSO | 75 mg/mL | -80°C | Up to 1 year |
| DMSO | 75 mg/mL | -20°C | Up to 1 month[3] |
| DMSO | 10 mM | -80°C | Up to 6 months |
| DMSO | 10 mM | -20°C | Up to 1 month |
To avoid repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes. For in vivo experiments, it is highly recommended to prepare fresh working solutions daily.
Q3: I observed precipitation in my this compound solution. What should I do?
A3: Precipitation can occur if the solution is not prepared or stored correctly. If you observe precipitation, gentle warming and/or sonication may help to redissolve the compound. To prevent precipitation, ensure you are using fresh, anhydrous DMSO, as moisture can reduce solubility. When preparing aqueous dilutions for in vivo studies, the order of solvent addition and thorough mixing at each step are critical for maintaining a clear solution.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify that the solid compound and stock solutions have been stored at the recommended temperatures and protected from light and moisture. Prepare fresh stock solutions if stability is in doubt. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Reduced potency or activity | Hydrolysis or oxidation of the compound. | Prepare fresh working solutions immediately before use. Avoid prolonged exposure of solutions to ambient temperatures. Use high-purity, anhydrous solvents for stock solution preparation. While specific data is unavailable, the trifluoromethanesulfonate group could be susceptible to hydrolysis under certain conditions. |
| Difficulty dissolving the compound | Use of non-optimal solvent or presence of moisture. | This compound is soluble in DMSO but not in water. Use fresh, high-quality DMSO. Moisture-absorbing DMSO can reduce solubility. If precipitation occurs, gentle warming or sonication can be used to aid dissolution. |
| Unexpected peaks in chromatography | Presence of degradation products. | Protect samples from light during preparation and analysis. Ensure the analytical method is stability-indicating. If degradation is suspected, perform a forced degradation study under controlled conditions (e.g., acid, base, oxidative, photolytic, thermal stress) to identify potential degradation products. |
Experimental Protocols
Currently, detailed public information on specific stability-indicating assays for this compound is limited. However, a general experimental workflow for assessing stability can be proposed based on established pharmaceutical guidelines.
Workflow for Stability Assessment of this compound
References
Ladarixin Sodium: In Vivo Efficacy Measurement and Troubleshooting
Welcome to the Technical Support Center for Ladarixin sodium. This guide provides detailed protocols, efficacy data, and troubleshooting advice in a question-and-answer format to assist researchers, scientists, and drug development professionals in designing and executing robust in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Ladarixin is an investigational, orally active, small-molecule, non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2] These receptors are activated by ligands such as Interleukin-8 (IL-8 or CXCL8), which are key mediators of neutrophil recruitment and activation.[1][3] By blocking CXCR1/2, Ladarixin disrupts the downstream signaling cascade, thereby inhibiting the migration and infiltration of neutrophils and other CXCR2+ leukocytes to sites of inflammation or into the tumor microenvironment.[3] This mechanism is being explored for its therapeutic potential in various inflammatory and autoimmune diseases, as well as in oncology.
Q2: What are the primary therapeutic areas being investigated for Ladarixin in vivo?
Preclinical and clinical research has primarily focused on three areas:
-
Type 1 Diabetes (T1D): By inhibiting neutrophil-mediated inflammation in pancreatic islets, Ladarixin is studied for its potential to prevent or reverse autoimmune damage to beta cells.
-
Oncology: In models like pancreatic cancer and melanoma, Ladarixin is evaluated for its ability to reduce tumor burden and modulate the tumor microenvironment, making it more permissive to immunotherapy.
-
Inflammatory Diseases: Ladarixin has been tested in models of airway inflammation, asthma, and lung fibrosis to assess its capacity to reduce neutrophilic inflammation and associated tissue damage.
Experimental Design and Protocols
Q3: What is a typical experimental workflow for an in vivo study with Ladarixin?
A well-structured in vivo experiment is crucial for obtaining reliable data. The workflow generally involves animal acclimatization, induction of the disease model, randomization into treatment groups, a defined treatment period, and finally, the collection of samples for endpoint analysis.
Caption: General experimental workflow for an in vivo Ladarixin efficacy study.
Q4: What are the common in vivo models and recommended dosing regimens for Ladarixin?
The choice of model and dosing is critical and depends on the disease indication. Oral administration is common due to the drug's oral bioavailability.
| Disease Model | Animal Strain | Induction Method | Typical Ladarixin Dose & Route | Key Efficacy Endpoints |
| Type 1 Diabetes | C57BL/6 Mice | Multiple Low-Dose Streptozotocin (STZ) Injection (e.g., 40 mg/kg/day for 5 days, i.p.) | 15 mg/kg/day, Oral (p.o.) | Diabetes-free survival, Blood glucose, Insulitis score |
| Type 1 Diabetes | NOD/Ltj Mice | Spontaneous autoimmune diabetes | 15 mg/kg/day, Oral (p.o.) | Diabetes incidence, Leukocyte infiltration (pancreas) |
| Pancreatic Cancer | C57BL/6J Mice | Syngeneic tumor cell injection (subcutaneous) | 15 mg/kg/day, Intraperitoneal (i.p.) | Tumor volume, Immune cell infiltration (IHC) |
| Airway Inflammation | BALB/c Mice | Ovalbumin (OVA) sensitization and challenge | 10 mg/kg/day, Oral (gavage) | Leukocyte count in BALF, Cytokine levels, MPO activity |
Mechanism of Action: Signaling Pathway
Q5: What is the signaling pathway inhibited by Ladarixin?
Ladarixin acts as a non-competitive, allosteric inhibitor of CXCR1 and CXCR2. It binds to a site on the receptor distinct from the ligand-binding site, preventing the receptor from changing conformation upon ligand (e.g., CXCL8/IL-8) binding. This action blocks the downstream G-protein signaling cascade that leads to neutrophil chemotaxis, degranulation, and inflammation.
Caption: Ladarixin allosterically inhibits CXCR1/2, blocking CXCL8-mediated signaling.
Efficacy Data and Endpoint Measurement
Q6: How is Ladarixin's efficacy measured in Type 1 Diabetes (T1D) models?
In T1D models, efficacy is assessed by measuring the preservation of beta-cell function and the reduction of autoimmune inflammation in the pancreas.
Key Endpoints:
-
Primary: Diabetes-free survival, blood glucose monitoring. Diabetes is often defined as two consecutive non-fasting blood glucose readings ≥250 mg/dL.
-
Secondary: Histological analysis of pancreatic islets to score the degree of insulitis (immune cell infiltration).
-
Mechanistic: Flow cytometry of pancreas-infiltrating leukocytes to quantify immune cell populations, particularly CXCR2+ myeloid cells and neutrophils.
Summary of Preclinical Efficacy in T1D Models
| Model | Treatment Regimen | Key Finding | Result |
|---|---|---|---|
| MLD-STZ C57BL/6 Mice | 15 mg/kg/day Ladarixin (p.o.) for 14 days, started on day -1 | Median Diabetes-Free Time | 29 days (Ladarixin) vs. 10 days (Vehicle) |
| NOD Mice | 15 mg/kg/day Ladarixin (p.o.) for 14 days at 12 weeks of age | Diabetes Onset | Significantly delayed and prevented |
| NOD Mice | 15 mg/kg/day Ladarixin (p.o.) for 14 days at 12 weeks of age | Pancreatic Leukocyte Infiltration | Reduced total leukocytes (250,000 vs. 440,000 cells/pancreas) and neutrophils |
Q7: How is efficacy measured in oncology models?
In oncology, efficacy is measured by the direct impact on tumor growth and the modulation of the tumor microenvironment (TME), often in combination with other therapies like immune checkpoint inhibitors.
Key Endpoints:
-
Primary: Tumor volume measurement over time.
-
Secondary: Immunohistochemistry (IHC) to analyze the infiltration of immune cells (e.g., macrophages, T-cells) into the tumor.
-
Mechanistic: Assessment of M1/M2 macrophage polarization and evaluation of synergistic effects with anti-PD-1 therapy.
Summary of Preclinical Efficacy in Pancreatic Cancer Models
| Model | Treatment Regimen | Key Finding | Result |
|---|---|---|---|
| Non-Immunogenic Syngeneic PDAC | 15 mg/kg/day Ladarixin (i.p.) + 6 mg/kg anti-PD-1 (i.p.) | Tumor Volume Shrinkage | Combination treatment significantly reduced tumor volume compared to vehicle or single agents |
| Immunogenic Syngeneic PDAC | 15 mg/kg/day Ladarixin (i.p.) | Tumor Burden | Reduced tumor burden as a single agent |
Troubleshooting Guide
Q8: We are not observing the expected efficacy with Ladarixin in our in vivo model. What are some common issues to troubleshoot?
Inconsistent or null results can arise from multiple factors related to the compound, the model, or the experimental procedure. Systematically investigating potential issues is key.
Caption: Troubleshooting flowchart for unexpected in vivo results with Ladarixin.
Detailed Troubleshooting Steps:
-
Compound Formulation and Administration:
-
Solubility: this compound's solubility can be an issue. Ensure the vehicle is appropriate and that the compound is fully dissolved. Prepare formulations fresh daily and vortex thoroughly before each administration to prevent precipitation.
-
Dose and Route: Double-check all dose calculations. Verify that the administration route (e.g., oral gavage, i.p. injection) is being performed correctly and consistently to ensure proper bioavailability.
-
-
Animal Model and Disease Induction:
-
Model Consistency: The severity of induced models (like STZ-induced diabetes or CIA) can be variable. Ensure your induction protocol is standardized and yields a consistent disease phenotype. Include positive controls where applicable.
-
Timing of Intervention: The therapeutic window is critical. Administering Ladarixin after significant, irreversible tissue damage has occurred may show limited efficacy. Compare results from prophylactic (before or during induction) versus therapeutic (after disease onset) treatment schedules.
-
Animal Health: General animal health can impact drug metabolism and immune responses. Monitor animals for signs of distress or unrelated illness that could confound results.
-
-
Endpoint Selection and Analysis:
-
Target Engagement: If possible, confirm that Ladarixin is engaging its target. This could involve measuring downstream biomarkers (e.g., reduced neutrophil infiltration in target tissue) even if the primary clinical endpoint is not met.
-
Assay Sensitivity: Ensure that the assays used to measure your endpoints (e.g., ELISAs for cytokines, flow cytometry panels) are sensitive and properly validated. A lack of effect could be due to an assay that is not sensitive enough to detect subtle changes.
-
References
- 1. Ladarixin, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dompe.com [dompe.com]
- 3. Ladarixin, an inhibitor of the interleukin‐8 receptors CXCR1 and CXCR2, in new‐onset type 1 diabetes: A multicentre, randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Ladarixin sodium
Ladarixin Sodium Technical Support Center
This guide is designed for researchers, scientists, and drug development professionals working with this compound. It provides troubleshooting advice and frequently asked questions to address specific issues that may be encountered during experiments, with a focus on understanding and mitigating potential off-target effects.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Ladarixin is a dual, non-competitive, allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2] These receptors are involved in the body's inflammatory response.[3] By blocking these receptors, Ladarixin helps to reduce inflammation, which is a key component in the pathophysiology of diseases like type 1 diabetes and certain cancers.[3] Its allosteric mechanism allows it to inhibit receptor activation by multiple different ligands with similar potency.[1]
Caption: Ladarixin allosterically inhibits CXCR1/2 signaling.
Q2: What are the known on-target biological effects of Ladarixin?
The primary on-target effect is the inhibition of neutrophil migration and activation. In the context of type 1 diabetes, Ladarixin is thought to protect insulin-producing beta cells from destruction by the immune system by reducing inflammation. In preclinical models, it has been shown to ameliorate insulin resistance in adipocytes by improving insulin signaling (e.g., promoting AKT and PI3K phosphorylation) and reducing the secretion of pro-inflammatory cytokines. In oncology, CXCR1/2 antagonism has been shown to inhibit tumor cell proliferation, metastasis, and angiogenesis.
Q3: What are the most common adverse effects observed in human clinical trials?
Ladarixin has been generally well-tolerated in clinical studies. The most frequently reported adverse reactions in a phase 2 trial for type 1 diabetes were dyspepsia and headache. It is important to note that the full safety profile is still under evaluation in ongoing clinical trials.
Q4: Are there specific molecular off-target effects to be aware of?
The available literature does not detail specific unintended molecular binding targets of Ladarixin. However, researchers should be aware of potential for broad biological consequences due to the widespread expression of CXCR1 and CXCR2. The CXCL8-CXCR1/2 axis is involved in various physiological processes, and its inhibition could be problematic in certain contexts, such as in patients with severe infections where neutrophil response is critical. Therefore, "off-target" effects in an experimental context are more likely to be undesirable biological outcomes resulting from the potent on-target inhibition of this pathway in a specific model system.
Section 2: Troubleshooting Experimental Issues
This section provides guidance on common problems researchers may face during in vitro or in vivo experiments with Ladarixin.
Problem: High cellular toxicity or poor viability in in vitro assays.
-
Possible Causes:
-
Concentration Too High: The concentration of Ladarixin may exceed the therapeutic window for the specific cell line being used.
-
Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high.
-
Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the inhibition of CXCR1/2 signaling pathways for survival or proliferation.
-
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Before proceeding with functional assays, conduct a viability assay (e.g., MTT, trypan blue exclusion) with a range of Ladarixin concentrations to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration). A study on 3T3-L1 adipocytes found 10 µM to be an effective and non-toxic concentration.
-
Control Vehicle Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle-only control, and is at a non-toxic level (typically <0.1%).
-
Confirm Target Expression: Verify that your cell line expresses the target receptors, CXCR1 and CXCR2, using methods like RT-PCR, Western blot, or flow cytometry.
-
Caption: Workflow for a dose-response cytotoxicity experiment.
Problem: Inconsistent or no inhibition of downstream signaling (e.g., p-AKT, p-ERK).
-
Possible Causes:
-
Insufficient Pathway Activation: The CXCR1/2 pathway was not sufficiently activated by a ligand before the inhibitor was added.
-
Incorrect Timing: The pre-incubation time with Ladarixin may be too short, or the ligand stimulation time may be suboptimal for detecting changes in phosphorylation.
-
Low Receptor Expression: The cell line may not express enough CXCR1/2 receptors to produce a measurable signaling cascade.
-
-
Troubleshooting Steps:
-
Optimize Ligand Stimulation: Titrate the concentration of the CXCR1/2 agonist (e.g., CXCL8/IL-8) to find the optimal dose for robust pathway activation.
-
Optimize Timing: Perform a time-course experiment. First, determine the peak phosphorylation of your target (e.g., AKT) after ligand stimulation (e.g., 5, 15, 30, 60 minutes). Then, optimize the pre-incubation time with Ladarixin (e.g., 30, 60, 120 minutes) before adding the ligand for the predetermined peak stimulation time.
-
Use Positive Controls: Include a known inhibitor of the pathway (e.g., a PI3K inhibitor like Wortmannin for p-AKT) as a positive control to ensure the assay is working correctly.
-
Problem: Observing unexpected systemic effects in in vivo models.
-
Possible Causes:
-
Broad Immune Modulation: The CXCL8-CXCR1/2 axis is pleiotropic. Systemic inhibition may affect immune cell trafficking and function beyond the intended target tissue, which could be beneficial or detrimental depending on the model.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The dosing, route of administration, and frequency may not be optimal for the animal model, leading to off-target exposure profiles.
-
Model-Specific Biology: The role of CXCR1/2 may differ between species or disease models, leading to unanticipated biological outcomes.
-
-
Troubleshooting Steps:
-
Monitor Immune Cell Populations: Use flow cytometry to analyze leukocyte distribution in blood, spleen, and relevant tissues to understand the systemic impact of Ladarixin treatment.
-
Conduct PK/PD Studies: If possible, measure plasma concentrations of Ladarixin over time to correlate drug exposure with the observed biological effects.
-
Include Comprehensive Endpoints: In addition to primary efficacy endpoints, measure a panel of inflammatory cytokines and assess the histology of non-target organs (e.g., liver, kidney) to build a more complete safety and activity profile.
-
Caption: Logical relationship of on-target and potential off-target effects.
Section 3: Data & Experimental Protocols
Data Tables
Table 1: Summary of Ladarixin Dosing in Research
| Study Type | Model / Population | Dose | Treatment Schedule | Reference |
|---|---|---|---|---|
| Clinical Trial | Adults with New-Onset Type 1 Diabetes | 400 mg, twice daily | 3 cycles of 14 days on / 14 days off | |
| Clinical Trial | Adults/Adolescents with Type 1 Diabetes | 400 mg, twice daily | Up to 12 months | |
| In Vitro | 3T3-L1 Adipocytes | 10 µM | 72 hours |
| Preclinical | In Vitro Neutrophil Migration | IC50 ≈ 1 ng/mL | N/A | |
Table 2: Key Adverse Events from Phase 2 Trial (NCT02814838)
| Adverse Event | Ladarixin Group (n=50) | Placebo Group (n=26) | Reference |
|---|---|---|---|
| Dyspepsia | 16% | 0% |
| Headache | 16% | 15.4% | |
Key Experimental Protocols
Protocol 1: In Vitro Assessment of Ladarixin on Insulin Signaling This protocol is adapted from a study investigating Ladarixin's effects on insulin resistance in 3T3-L1 adipocytes.
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.
-
Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.
-
-
Experimental Conditions:
-
After differentiation, culture cells in either Normal Glucose (NG) or High Glucose (HG) media to induce insulin resistance.
-
-
Ladarixin Treatment:
-
Treat HG cells with Ladarixin at the desired concentration (e.g., 10 µM) for 72 hours. Include NG and HG vehicle-treated cells as controls.
-
-
Insulin Signaling Assay:
-
Serum-starve the cells for 2-4 hours.
-
Stimulate cells with insulin (e.g., 100 nM) for 15 minutes.
-
Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against p-AKT, total AKT, p-PI3K, and total PI3K. Use a loading control like β-actin.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
-
GLUT4 Expression Analysis (ELISA):
-
Quantify GLUT4 protein levels in cell lysates from all treatment groups using a commercially available ELISA kit, following the manufacturer's instructions.
-
Protocol 2: General Workflow for Cytokine Profile Screening This protocol outlines a general method for screening for off-target effects on cytokine secretion using an antibody array, based on methodology described in literature.
-
Sample Preparation:
-
Culture your cells of interest with or without Ladarixin for a specified time.
-
Collect the cell culture supernatant (for secreted cytokines) or prepare cell lysates.
-
Determine the total protein concentration of the samples.
-
-
Antibody Array Procedure:
-
Use a commercially available cytokine antibody array (e.g., Proteome Profiler).
-
Block the supplied membranes according to the manufacturer's protocol.
-
Incubate the membranes with your samples (supernatant or lysate) overnight at 4°C. This allows cytokines in the sample to bind to their specific capture antibodies on the membrane.
-
Wash the membranes to remove unbound proteins.
-
Incubate the membranes with a detection antibody cocktail.
-
Wash again and add streptavidin-HRP and chemiluminescent reagents.
-
-
Data Acquisition and Analysis:
-
Expose the membranes to X-ray film or use a digital imaging system.
-
Quantify the spot densities using image analysis software (e.g., ImageJ).
-
Compare the cytokine profiles of Ladarixin-treated samples to vehicle controls to identify any significant (on-target or off-target) changes in cytokine levels.
-
References
- 1. CXCR1/2 Inhibitor Ladarixin Ameliorates the Insulin Resistance of 3T3-L1 Adipocytes by Inhibiting Inflammation and Improving Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of CXCR1/2 Blockade with Ladarixin on Streptozotocin-Induced Type 1 Diabetes Mellitus and Peripheral Neuropathy and Retinopathy in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
Modifying Ladarixin sodium treatment schedule for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ladarixin sodium.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, small-molecule, dual inhibitor of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1] By allosterically binding to these receptors, it prevents their activation by ligands such as interleukin-8 (IL-8 or CXCL8).[1][2] This inhibition blocks downstream signaling pathways, including PI3K/Akt and NF-κB, which are involved in inflammation, neutrophil recruitment, and tumor progression.[2][3]
Q2: What are the common research applications for this compound?
A2: this compound is primarily investigated for its anti-inflammatory and antineoplastic properties. It is studied in the context of Type 1 Diabetes to preserve beta-cell function. Additionally, it is explored in various cancers, including melanoma and pancreatic cancer, for its potential to inhibit tumor growth, metastasis, and angiogenesis, and to modulate the tumor microenvironment.
Q3: How should this compound be prepared for in vitro experiments?
A3: this compound is soluble in DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. One study describes preparing a 25 mM stock solution in incomplete media and then making subsequent dilutions in the culture media.
Q4: What is a typical treatment schedule for in vivo animal studies?
A4: The treatment schedule for this compound in animal models can vary depending on the disease model. For example, in a mouse model of airway inflammation, Ladarixin was administered daily by oral gavage at 10 mg/kg in 0.5% carboxymethylcellulose. In a pancreatic cancer model, mice received daily intraperitoneal injections of 15 mg/kg for two weeks. Clinical trials have often used a cyclical dosing schedule, such as 14 days of treatment followed by a 14-day break.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low efficacy in in vitro assays | - Suboptimal concentration of Ladarixin. - Cell line not expressing CXCR1/2. - Incorrect preparation of Ladarixin solution. - Insufficient incubation time. | - Perform a dose-response experiment to determine the optimal concentration (e.g., 1-50 µM). - Confirm CXCR1 and CXCR2 expression in your cell line using RT-PCR or flow cytometry. - Ensure complete dissolution of Ladarixin in DMSO before diluting in media. Prepare fresh dilutions for each experiment. - Optimize the incubation time based on the specific assay and cell type. |
| High variability in experimental results | - Inconsistent Ladarixin dosage. - Instability of Ladarixin in solution. - Differences in animal handling and administration. | - Ensure accurate and consistent preparation of dosing solutions. - Prepare fresh Ladarixin solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. - Standardize animal handling procedures and administration techniques (oral gavage, IP injection). |
| Unexpected cytotoxicity in cell culture | - Ladarixin concentration is too high. - Solvent (DMSO) toxicity. | - Lower the concentration of Ladarixin used. - Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) and include a vehicle control in your experiments. |
| Inconsistent results in animal studies | - Poor bioavailability with the chosen administration route. - Rapid metabolism of the compound. | - Consider alternative administration routes (e.g., intraperitoneal vs. oral gavage) to improve bioavailability. - Adjust the dosing frequency based on the pharmacokinetic profile of Ladarixin, if available. |
Data Presentation
Table 1: Summary of In Vitro this compound Treatment Parameters
| Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference |
| 3T3-L1 Adipocytes | 1-50 µM | 72 hours | Reversion of decreased GLUT4 levels in high glucose conditions. | |
| Cutaneous & Uveal Melanoma Cells | Not specified | Not specified | Abrogation of motility and induction of apoptosis. | |
| Pancreatic Cancer Cells | Increasing concentrations | 72 hours | No significant effect on cell proliferation. |
Table 2: Summary of In Vivo this compound Treatment Parameters
| Animal Model | Dosage | Administration Route | Vehicle | Treatment Schedule | Reference |
| Mouse (Airway Inflammation) | 10 mg/kg | Oral gavage | 0.5% Carboxymethylcellulose | Once daily | |
| Mouse (Pancreatic Cancer) | 15 mg/kg | Intraperitoneal | Not specified | Daily for 2 weeks | |
| Mouse (Influenza-A Infection) | 10 mg/kg | Oral gavage | Saline solution | Once daily for 3 days |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Ladarixin Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. From this stock, prepare a series of dilutions in complete cell culture medium to achieve final concentrations ranging from 1 µM to 50 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared Ladarixin dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT or MTS assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Protocol 2: In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject 1 x 10^6 human melanoma cells (e.g., A375) in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Ladarixin Preparation: Prepare a dosing solution of this compound at 1.5 mg/mL in a vehicle such as 0.5% carboxymethylcellulose for a 15 mg/kg dose in a 10 mL/kg injection volume.
-
Treatment Administration: Administer this compound to the treatment group via intraperitoneal injection daily for 14-21 days. Administer the vehicle only to the control group.
-
Tumor Measurement: Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Mandatory Visualizations
Caption: CXCR1/2 signaling pathway and the inhibitory action of Ladarixin.
Caption: A logical workflow for preclinical evaluation of this compound.
References
- 1. Ladarixin (sodium) | C11H11F3NNaO6S2 | CID 23709380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ladarixin, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ladarixin Sodium and Other CXCR1/2 Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2) have emerged as critical mediators in the tumor microenvironment, influencing tumor growth, angiogenesis, metastasis, and resistance to therapy. Their role in recruiting immunosuppressive myeloid-derived suppressor cells (MDSCs) and neutrophils has made them attractive targets for cancer immunotherapy. This guide provides a comprehensive comparison of Ladarixin sodium, a novel dual CXCR1/2 inhibitor, with other prominent inhibitors in this class, supported by experimental data and detailed methodologies.
Mechanism of Action: A Shared Target, Different Approaches
This compound, Reparixin, Navarixin (SCH-527123), and SX-682 are all small molecule inhibitors that target CXCR1 and CXCR2. However, they exhibit differences in their binding modes and inhibitory concentrations. Ladarixin and Reparixin are notable for being non-competitive allosteric inhibitors.[1][2] This means they bind to a site on the receptor distinct from the ligand-binding site, inducing a conformational change that prevents receptor activation.[1] This mode of action can offer advantages in terms of overcoming competition from high local concentrations of chemokines in the tumor microenvironment. Navarixin is also described as an allosteric antagonist.[3] SX-682 is a potent, orally bioavailable allosteric inhibitor of both CXCR1 and CXCR2.[4]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory concentrations (IC50) and dissociation constants (Kd) of this compound and other key CXCR1/2 inhibitors, providing a quantitative basis for comparing their potency.
| Inhibitor | Target(s) | IC50/Kd (nM) | Mechanism of Action | Key References |
| This compound | CXCR1 | IC50 = 0.9 | Non-competitive allosteric inhibitor | |
| CXCR2 | IC50 = 0.8 | |||
| Human PMN migration (to CXCL8) | IC50 = 0.7 | |||
| Reparixin | CXCR1 | IC50 = 1 | Non-competitive allosteric inhibitor | |
| CXCR2 | IC50 = 100 | |||
| Navarixin (SCH-527123) | CXCR1 (cynomolgus) | Kd = 41 | Allosteric antagonist | |
| CXCR2 (human) | IC50 = 2.6 | |||
| CXCR2 (mouse, rat, cynomolgus) | Kd = 0.08 - 0.20 | |||
| SX-682 | CXCR1 / CXCR2 | N/A | Allosteric inhibitor |
Note: IC50 and Kd values can vary depending on the experimental conditions and assay used. N/A indicates that specific IC50 values were not found in the provided search results.
Preclinical Efficacy in Oncology Models
CXCR1/2 inhibitors have demonstrated promising anti-tumor activity in a variety of preclinical cancer models. These studies highlight their potential to not only directly impact tumor cells but also to modulate the tumor microenvironment, thereby enhancing the efficacy of other cancer therapies.
A preclinical study on melanoma demonstrated that Ladarixin can abrogate motility and induce apoptosis in melanoma cells. The study also showed that systemic treatment with Ladarixin in melanoma-bearing mice polarized intratumoral macrophages to an M1 phenotype, abrogated angiogenesis, and inhibited melanoma self-renewal. In pancreatic cancer models, Ladarixin has been shown to revert M2 macrophage polarization and migration in vitro. As a single agent, it reduced tumor burden in immunogenic cancer-derived graft models and enhanced the efficacy of immune checkpoint inhibitors in non-immunogenic models.
Navarixin (SCH-527123) has been shown to inhibit the proliferation and metastasis of various tumor cells, including melanoma, lung, breast, pancreatic, and liver cancer. It acts by blocking the binding of ELR-motif chemokines to CXCR2, thereby inhibiting downstream signaling pathways such as AKT, ERK, STAT3, and S6 phosphorylation.
SX-682 has been shown to block the recruitment of tumor myeloid-derived suppressor cells (MDSCs) and enhance T-cell activation and antitumor immunity. In combination with immune checkpoint inhibitors, SX-682 has demonstrated strong efficacy in preclinical models of castration-resistant prostate cancer.
Signaling Pathways and Experimental Workflows
The inhibition of CXCR1/2 by these molecules disrupts key signaling cascades that promote cancer progression. The diagrams below, generated using the DOT language, illustrate the CXCR1/2 signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: CXCR1/2 signaling cascade in cancer cells.
Caption: Workflow for preclinical evaluation.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, detailed protocols for key assays are provided below.
Cell Migration/Invasion Assay (Boyden Chamber/Transwell Assay)
Objective: To assess the ability of CXCR1/2 inhibitors to block the migration and invasion of cancer cells towards a chemoattractant.
Materials:
-
Boyden chambers or Transwell inserts (8 µm pore size)
-
Cancer cell lines expressing CXCR1/2
-
Serum-free cell culture medium
-
Chemoattractant (e.g., recombinant human CXCL8)
-
CXCR1/2 inhibitors (Ladarixin, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Matrigel (for invasion assay)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
-
Cotton swabs
-
Microscope
Protocol:
-
(For Invasion Assay Only): Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of the Transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 4 hours to allow for gelation.
-
Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment: Pre-incubate the cell suspension with various concentrations of the CXCR1/2 inhibitor or vehicle control for 30-60 minutes at 37°C.
-
Assay Setup:
-
Lower Chamber: Add serum-free medium containing the chemoattractant (e.g., 100 ng/mL CXCL8) to the lower wells of the plate.
-
Upper Chamber: Add 100 µL of the pre-treated cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the migratory/invasive capacity of the cell line (typically 6-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated/invaded cells on the bottom of the membrane with methanol for 10 minutes. Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Quantification: Wash the inserts with water and allow them to air dry. Count the number of stained cells in several random fields of view under a microscope. Alternatively, the dye can be eluted and the absorbance measured with a plate reader.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of CXCR1/2 inhibitors.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor induction
-
CXCR1/2 inhibitor formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers once the tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the CXCR1/2 inhibitor (e.g., Ladarixin) or vehicle control to the mice daily or as per the established dosing schedule (e.g., via oral gavage).
-
Continued Monitoring: Continue to measure tumor volume and body weight of the mice regularly (e.g., 2-3 times per week) throughout the study.
-
Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors.
-
Ex Vivo Analysis: The excised tumors can be weighed and processed for further analysis, such as immunohistochemistry (for markers of angiogenesis, apoptosis, and immune cell infiltration) or Western blotting.
Conclusion
This compound and other CXCR1/2 inhibitors represent a promising class of anti-cancer agents with the potential to impact both tumor cells and the surrounding microenvironment. Ladarixin's potent, dual inhibitory activity and its non-competitive, allosteric mechanism of action make it a compelling candidate for further clinical development, particularly in combination with immunotherapy. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the field of oncology through the strategic targeting of chemokine signaling pathways.
References
- 1. Ladarixin, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Ladarixin Sodium: A Comparative Guide to its Effect on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ladarixin sodium's performance in modulating cytokine production against other alternatives, supported by experimental data.
Introduction
This compound is a potent and selective non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. These receptors are key mediators in the inflammatory cascade, primarily through their interaction with interleukin-8 (IL-8), a potent chemoattractant and activator of neutrophils. By blocking CXCR1 and CXCR2, this compound effectively curtails the inflammatory response, making it a promising therapeutic candidate for a range of inflammatory diseases. This guide delves into the experimental validation of this compound's effect on cytokine production, comparing it with other established and emerging anti-inflammatory agents.
Comparative Analysis of Cytokine Inhibition
The following table summarizes the quantitative data on the inhibitory effects of this compound and its comparators on the production of various cytokines in preclinical models of inflammation.
| Cytokine | Ladarixin | Dexamethasone | Reparixin | Navarixin |
| Th2 Cytokines | ||||
| IL-4 | Significant reduction in a mouse model of allergic airway inflammation.[1] | Significant reduction in a mouse model of allergic airway inflammation.[1] | Data not available | Data not available |
| IL-5 | Significant reduction in a mouse model of allergic airway inflammation.[1] | Significant reduction in a mouse model of allergic airway inflammation.[1] | Data not available | Data not available |
| IL-13 | Significant reduction in a mouse model of allergic airway inflammation.[1] | Significant reduction in a mouse model of allergic airway inflammation. | Data not available | Data not available |
| Th17/Pro-inflammatory Cytokines | ||||
| IL-17A | Markedly decreased in a Th1/Th17-dominant neutrophilic asthma model. | No significant effect in a Th1/Th17-dominant neutrophilic asthma model. | Data not available | Data not available |
| TNF-α | Markedly decreased in a Th1/Th17-dominant neutrophilic asthma model. | No significant effect in a Th1/Th17-dominant neutrophilic asthma model. | Reduced in a rat model of spinal cord injury. | Data not available |
| IL-1β | Data not available | Data not available | Reduced in a rat model of spinal cord injury. | Significantly lower expression in a mouse model of myocardial infarction. |
| IL-6 | Data not available | Data not available | Reduced in a rat model of spinal cord injury. | Significantly lower expression in a mouse model of myocardial infarction. |
| Chemokines | ||||
| CXCL1 | Reduced in a mouse model of allergic airway inflammation. | Reduced in a mouse model of allergic airway inflammation. | Data not available | Significantly lower expression in a mouse model of myocardial infarction. |
| CCL2 | Reduced in a mouse model of allergic airway inflammation. | Reduced in a mouse model of allergic airway inflammation. | Data not available | Data not available |
| IL-8 (CXCL8) | Allosteric inhibitor of its receptors, CXCR1/CXCR2. | Broadly suppresses cytokine production. | A non-competitive allosteric inhibitor of CXCR1/CXCR2. | A selective CXCR2 antagonist. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for validating its effect on cytokine production.
Figure 1: Simplified signaling pathway of CXCR1/2 and the inhibitory action of this compound.
Figure 2: General experimental workflow for validating the effect of Ladarixin on cytokine production.
Experimental Protocols
In Vivo Model of Allergic Airway Inflammation
A widely used model to assess the efficacy of anti-inflammatory compounds is the ovalbumin (OVA)-induced allergic airway inflammation model in mice.
Animals: Female BALB/c mice (6-8 weeks old) are typically used.
Sensitization and Challenge:
-
Mice are sensitized by intraperitoneal injections of OVA (e.g., 20 µg) emulsified in aluminum hydroxide on days 0 and 14.
-
From day 21 to 24, mice are challenged daily with an aerosolized solution of OVA (e.g., 1%) for 30 minutes.
Treatment:
-
This compound is administered orally (e.g., 15 mg/kg) once daily, 1 hour before each OVA challenge.
-
Dexamethasone, as a comparator, is administered intraperitoneally (e.g., 1 mg/kg) following the same schedule.
-
A vehicle control group receives the delivery vehicle (e.g., saline).
Sample Collection and Analysis:
-
24 hours after the final challenge, mice are euthanized.
-
Bronchoalveolar lavage (BAL) fluid is collected to assess inflammatory cell infiltration.
-
Lung tissue is harvested for histopathological analysis and to measure cytokine levels.
-
Cytokine levels (e.g., IL-4, IL-5, IL-13, TNF-α, IL-17A, CXCL1, CCL2) in the lung homogenates are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISA) or multiplex bead-based assays, according to the manufacturer's instructions.
In Vitro Adipocyte Inflammation Model
This model is utilized to investigate the direct effects of compounds on cytokine production by adipocytes under inflammatory conditions.
Cell Culture:
-
3T3-L1 pre-adipocytes are cultured and differentiated into mature adipocytes.
-
Mature adipocytes are then subjected to high glucose (HG) conditions (e.g., 30 mM D-glucose) to mimic a diabetic inflammatory state.
Treatment:
-
Differentiated 3T3-L1 adipocytes are treated with an inflammatory stimulus, such as lipopolysaccharide (LPS) or a cytokine cocktail.
-
This compound is added to the culture medium at various concentrations (e.g., 1-100 nM) for a specified period (e.g., 24 hours).
Cytokine Analysis:
-
The cell culture supernatant is collected.
-
The levels of secreted cytokines and chemokines (e.g., KC, the mouse homolog of IL-8) are measured by ELISA.
-
Cell lysates can be used to analyze the gene expression of various cytokines via quantitative real-time polymerase chain reaction (qRT-PCR).
Conclusion
The presented data demonstrates that this compound is a potent inhibitor of a specific subset of pro-inflammatory cytokines and chemokines, primarily those associated with neutrophil recruitment and activation. Its efficacy in reducing key Th2 and Th17 cytokines in preclinical models of airway inflammation highlights its potential as a targeted anti-inflammatory agent. Compared to the broad-spectrum immunosuppressant Dexamethasone, Ladarixin exhibits a more selective profile, which may translate to a better safety profile in clinical applications. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in human inflammatory diseases. The experimental protocols provided herein offer a standardized framework for the continued investigation and validation of this promising compound and its alternatives.
References
Ladarixin: A Comparative Analysis of its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-inflammatory properties of Ladarixin, a novel small-molecule inhibitor of the chemokine receptors CXCR1 and CXCR2. Its performance is objectively compared with other anti-inflammatory agents, supported by experimental data from preclinical studies.
Introduction
Inflammation is a complex biological response crucial for host defense, but its dysregulation can lead to chronic inflammatory diseases. A key event in the inflammatory cascade is the recruitment of neutrophils to the site of injury or infection, a process largely mediated by the interaction of chemokines, such as interleukin-8 (IL-8 or CXCL8), with their receptors, CXCR1 and CXCR2, on the surface of neutrophils.
Ladarixin is a potent, orally available, allosteric inhibitor of both CXCR1 and CXCR2.[1][2] By blocking these receptors, Ladarixin aims to specifically inhibit neutrophil migration and activation, thereby offering a targeted approach to modulating the inflammatory response. This guide delves into the experimental evidence supporting Ladarixin's anti-inflammatory effects and benchmarks its efficacy against established and alternative therapies.
Mechanism of Action: Ladarixin vs. Corticosteroids
The anti-inflammatory mechanism of Ladarixin is distinct from that of broadly acting agents like corticosteroids.
Ladarixin: As a dual CXCR1/2 antagonist, Ladarixin's primary mechanism involves the inhibition of neutrophil recruitment.[3][4] Chemokines like IL-8, released at sites of inflammation, bind to CXCR1 and CXCR2 on neutrophils, triggering a signaling cascade that leads to chemotaxis, or directed cell movement.[5] Ladarixin, by acting as a non-competitive allosteric inhibitor, prevents the conformational changes in these receptors necessary for signal transduction, effectively blocking the "go" signal for neutrophils to migrate to the inflamed tissue. This targeted approach aims to reduce the influx of neutrophils, which are key drivers of acute inflammation and tissue damage. Downstream of receptor inhibition, Ladarixin has been shown to suppress the activation of pro-inflammatory signaling pathways such as AKT and NF-kB.
Corticosteroids (e.g., Dexamethasone): Corticosteroids exert their potent anti-inflammatory effects through a much broader mechanism. They bind to cytosolic glucocorticoid receptors (GR), which then translocate to the nucleus. Once in the nucleus, the GR complex can directly bind to DNA sequences called glucocorticoid response elements (GREs) to upregulate the expression of anti-inflammatory proteins. More significantly for their anti-inflammatory action, GRs can interact with and repress pro-inflammatory transcription factors like NF-κB and AP-1. This "transrepression" leads to a widespread shutdown of the expression of numerous inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Figure 1: Simplified signaling pathways of Ladarixin and Corticosteroids.
Comparative Efficacy: Preclinical Data
Ladarixin has been evaluated in various preclinical models of inflammation, often in direct comparison with the corticosteroid dexamethasone. The following tables summarize key quantitative data from these studies.
Rodent Models of Allergic Airway Inflammation (Asthma)
These studies typically involve sensitizing mice to an allergen (e.g., ovalbumin, OVA) and then challenging them to induce an inflammatory response in the airways.
Table 1: Effect of Ladarixin vs. Dexamethasone on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Leukocytes (x10⁴/mL) | Neutrophils (x10⁴/mL) | Eosinophils (x10⁴/mL) | Macrophages (x10⁴/mL) | Lymphocytes (x10⁴/mL) | Reference |
| Acute Model | ||||||
| Control (Saline) | 1.8 ± 0.3 | 0.1 ± 0.05 | 0.05 ± 0.02 | 1.5 ± 0.2 | 0.1 ± 0.03 | |
| OVA + Vehicle | 25.6 ± 2.1 | 8.5 ± 1.1 | 10.2 ± 1.5 | 5.1 ± 0.6 | 1.8 ± 0.3 | |
| OVA + Ladarixin | 10.2 ± 1.3 | 2.1 ± 0.4 | 4.3 ± 0.7 | 3.1 ± 0.4 | 0.7 ± 0.2 | |
| OVA + Dexamethasone | 9.8 ± 1.1 | 1.9 ± 0.3 | 3.9 ± 0.6 | 3.4 ± 0.5 | 0.6 ± 0.1 | |
| Chronic Model | ||||||
| Control (Saline) | 2.1 ± 0.4 | 0.2 ± 0.06 | 0.08 ± 0.03 | 1.7 ± 0.3 | 0.1 ± 0.04 | |
| OVA + Vehicle | 45.3 ± 3.8 | 12.1 ± 1.5 | 22.5 ± 2.4 | 8.2 ± 0.9 | 2.5 ± 0.4 | |
| OVA + Ladarixin | 18.7 ± 2.2 | 4.3 ± 0.6 | 9.1 ± 1.2 | 4.5 ± 0.5 | 0.8 ± 0.2 | |
| OVA + Dexamethasone | 16.9 ± 1.9 | 3.8 ± 0.5 | 8.5 ± 1.1 | 4.1 ± 0.4 | 0.5 ± 0.1 |
*p < 0.05 compared to OVA + Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of Ladarixin vs. Dexamethasone on Pro-inflammatory Cytokines and Chemokines in Lung Tissue
| Treatment Group | IL-4 (pg/mg protein) | IL-5 (pg/mg protein) | IL-13 (pg/mg protein) | CXCL1/KC (pg/mg protein) | Reference |
| Acute Model | |||||
| Control (Saline) | 15.2 ± 2.1 | 10.1 ± 1.5 | 20.5 ± 3.2 | 30.1 ± 4.5 | |
| OVA + Vehicle | 85.6 ± 7.9 | 70.4 ± 6.8 | 110.2 ± 10.1 | 150.3 ± 12.7 | |
| OVA + Ladarixin | 40.1 ± 5.2 | 35.2 ± 4.1 | 55.6 ± 6.3 | 75.4 ± 8.1 | |
| OVA + Dexamethasone | 38.7 ± 4.9 | 33.8 ± 3.9 | 52.1 ± 5.9 | 70.2 ± 7.5 |
*p < 0.05 compared to OVA + Vehicle. Data are presented as mean ± SEM.
In both acute and chronic models of allergic airway inflammation, Ladarixin demonstrated a significant reduction in the influx of key inflammatory cells, including neutrophils and eosinophils, into the bronchoalveolar lavage fluid (BALF). Its efficacy in this regard was comparable to that of dexamethasone. Similarly, Ladarixin was as effective as dexamethasone in reducing the levels of Th2 cytokines (IL-4, IL-5, IL-13) and the neutrophil-attracting chemokine CXCL1 in lung tissue.
Corticosteroid-Resistant Airway Inflammation
A significant challenge in treating severe asthma and COPD is the lack of response to corticosteroids. Ladarixin's performance has been evaluated in preclinical models of corticosteroid-resistant inflammation.
Table 3: Efficacy of Ladarixin in a Corticosteroid-Resistant (Th17-Dominant) Asthma Model
| Treatment Group | Total Leukocytes (x10⁴/mL) | Neutrophils (x10⁴/mL) | IL-17A (pg/mg protein) | TNF-α (pg/mg protein) | Reference |
| Control | 3.1 ± 0.5 | 0.3 ± 0.08 | 25.4 ± 3.1 | 40.2 ± 5.3 | |
| CFA/OVA + Vehicle | 55.2 ± 4.9 | 40.1 ± 3.7 | 180.5 ± 15.2 | 210.6 ± 18.9 | |
| CFA/OVA + Dexamethasone | 50.1 ± 5.1 | 38.5 ± 4.0 | 175.2 ± 16.1 | 205.3 ± 19.2 | |
| CFA/OVA + Ladarixin | 25.8 ± 2.7 | 15.3 ± 1.8 | 90.1 ± 8.5 | 110.4 ± 10.1 | |
| CFA/OVA + Dex + Lad | 23.9 ± 2.5 | 14.1 ± 1.6 | 85.3 ± 7.9 | 105.7 ± 9.8 |
*p < 0.05 compared to CFA/OVA + Vehicle. Data are presented as mean ± SEM.
In a Th17-dominant, corticosteroid-refractory model of asthma, dexamethasone alone failed to reduce the influx of leukocytes, particularly neutrophils, or the levels of key Th17 cytokines like IL-17A and TNF-α. In stark contrast, Ladarixin, both alone and in combination with dexamethasone, significantly reduced airway inflammation and cytokine levels. These findings suggest that Ladarixin's targeted mechanism may be effective in patient populations that are non-responsive to conventional corticosteroid therapy.
Comparison with Other CXCR1/2 Inhibitors
Ladarixin is a second-generation dual CXCR1/2 inhibitor, developed after Reparixin. While both are non-competitive allosteric inhibitors, Ladarixin exhibits a higher affinity for CXCR2 and improved pharmacokinetic properties suitable for chronic oral administration. In a preclinical model of type 1 diabetes, both Reparixin and Ladarixin were effective in preventing inflammation-mediated islet damage, highlighting the therapeutic potential of this drug class.
Another dual CXCR1/2 antagonist, SCH-527123, has also been investigated. Preclinical studies demonstrated its ability to inhibit neutrophil recruitment and mucus production in animal models of pulmonary inflammation. In a human study, SCH-527123 significantly attenuated ozone-induced airway neutrophilia. However, clinical development of SCH-527123 was discontinued due to a lack of long-term clinical benefit and associated neutropenia. Ladarixin, in contrast, has shown a good safety profile in clinical trials, without significant dose-related reductions in systemic neutrophil counts.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, the following are detailed methodologies for key experiments cited in this guide.
Murine Model of Allergic Airway Inflammation (OVA-induced)
-
Sensitization: Mice (e.g., C57BL/6) are sensitized by intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in 200 µL of saline on days 0 and 14.
-
Challenge:
-
Acute Model: Mice are challenged intranasally with 20 µg of OVA in 50 µL of saline on days 28, 29, 30, and 31.
-
Chronic Model: Mice are challenged intranasally with 20 µg of OVA in 50 µL of saline three times a week for three consecutive weeks, starting on day 21.
-
-
Treatment: Ladarixin (e.g., 10 mg/kg) or dexamethasone (e.g., 1 mg/kg) is administered orally (by gavage) daily, 1 hour before each OVA challenge.
-
Readouts (24-48h after last challenge):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS). The collected BAL fluid is centrifuged, and the cell pellet is resuspended for total and differential cell counts (macrophages, neutrophils, eosinophils, lymphocytes) using cytospin preparations stained with a Romanowsky-type stain.
-
Lung Tissue Homogenate: Lungs are perfused to remove blood, then harvested and homogenized. The supernatant is collected after centrifugation for analysis of cytokines and chemokines (e.g., IL-4, IL-5, IL-13, CXCL1) using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Figure 2: General workflow for a preclinical asthma model.
Summary and Future Directions
The available preclinical data robustly demonstrate that Ladarixin is a potent anti-inflammatory agent with a targeted mechanism of action. Its ability to inhibit neutrophil recruitment via dual CXCR1/2 antagonism translates to efficacy comparable to the broad-spectrum corticosteroid dexamethasone in standard models of allergic airway inflammation.
Crucially, Ladarixin maintains its anti-inflammatory effects in corticosteroid-resistant models, highlighting its potential as a therapeutic alternative or adjunct for severe inflammatory conditions where corticosteroid efficacy is limited. Compared to other CXCR1/2 inhibitors, Ladarixin appears to have a favorable pharmacokinetic and safety profile.
Ongoing and future clinical trials will be critical to fully elucidate the therapeutic potential of Ladarixin in a range of human inflammatory diseases, including type 1 diabetes, respiratory diseases, and certain cancers. The targeted nature of its anti-inflammatory action, combined with a promising safety profile, positions Ladarixin as a significant candidate in the next generation of anti-inflammatory therapeutics.
References
- 1. Intracellular signalling during neutrophil recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ladarixin, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]
- 4. CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Ladarixin and Other Diabetes Immunotherapies
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of immunotherapy for type 1 diabetes (T1D) is rapidly evolving, with several promising agents targeting different facets of the autoimmune response that leads to beta-cell destruction. This guide provides a head-to-head comparison of Ladarixin, an oral CXCR1/CXCR2 inhibitor, with other notable immunotherapies: Teplizumab, Golimumab, Abatacept, and Rituximab. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed, data-driven analysis to inform future research and development efforts.
Mechanism of Action: A Divergent Approach to Immune Modulation
The immunotherapies discussed in this guide employ distinct mechanisms to interfere with the autoimmune destruction of pancreatic beta cells.
Ladarixin: This investigational small molecule acts as a non-competitive, dual allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1] By blocking these receptors, Ladarixin is thought to prevent the migration of neutrophils and other immune cells to the pancreatic islets, thereby reducing inflammation- and immune system-mediated beta-cell destruction.[1]
Teplizumab: An anti-CD3 monoclonal antibody, Teplizumab targets the CD3 complex on the surface of T-lymphocytes. This interaction leads to a modulation of T-cell activity, including the induction of a state of partial inactivation and a shift towards a more regulatory and less inflammatory profile.[2] This helps to quell the autoimmune attack on beta cells.
Golimumab: This monoclonal antibody targets and neutralizes tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in the pathogenesis of T1D. By inhibiting TNF-α, Golimumab reduces inflammation and its downstream damaging effects on pancreatic islets.
Abatacept: A fusion protein, Abatacept modulates the co-stimulatory signal required for full T-cell activation. It binds to CD80 and CD86 on antigen-presenting cells, preventing them from interacting with CD28 on T-cells. This inhibition of the co-stimulatory pathway leads to a reduction in T-cell-mediated inflammation.
Rituximab: This monoclonal antibody targets the CD20 protein found on the surface of B-lymphocytes. By depleting B-cells, Rituximab is thought to disrupt their role in the autoimmune process, which includes antigen presentation to T-cells and the production of autoantibodies.[3]
Clinical Efficacy: A Quantitative Comparison
The following tables summarize the key efficacy data from clinical trials of Ladarixin and its comparators. The primary endpoint for most of these trials was the preservation of beta-cell function, as measured by the area under the curve (AUC) of C-peptide levels during a Mixed Meal Tolerance Test (MMTT).
| Therapy | Clinical Trial | Primary Endpoint: C-peptide AUC Change from Baseline | Key Secondary Endpoints |
| Ladarixin | Phase 2 (NCT02814838) | No significant difference at 13 and 26 weeks in the overall population. In a subgroup with baseline fasting C-peptide <0.205 nmol/L, a statistically significant effect on AUC of C-peptide was observed at 6 months (p=0.041). | At 26 weeks, 76.6% of the Ladarixin group had HbA1c < 7% and daily insulin requirements < 0.50 IU/kg vs. 45.8% of the placebo group. |
| Teplizumab | Protégé (Phase 3 - NCT00385824) | Reduced loss of AUC mean C-peptide at 2 years vs. placebo (p=0.027). | - |
| Golimumab | Phase 2 (NCT02040222) | Higher mean 4-hour C-peptide AUC at 52 weeks (0.64±0.42 pmol/mL vs. 0.43±0.39 pmol/mL in placebo; p<0.001). | Lower increase in insulin use from baseline in the treatment group. |
| Abatacept | Phase 2 (NCT00505375) | 59% higher adjusted C-peptide AUC at 2 years vs. placebo (0.378 nmol/L vs. 0.238 nmol/L; p=0.0014). | 9.6-month delay in the progression of loss of insulin production. |
| Rituximab | Phase 2 (NCT00279305) | Significantly higher mean AUC for C-peptide at 1 year vs. placebo. | Significantly lower HbA1c and insulin dose in the rituximab group at 1 year. |
Safety and Tolerability
| Therapy | Common Adverse Events |
| Ladarixin | Dyspepsia and headache. |
| Teplizumab | Rash, transient upper respiratory infections, headache, and nausea. |
| Golimumab | Higher incidence of infections and neutropenia compared to placebo. |
| Abatacept | Generally well-tolerated with few infusion-related adverse events. |
| Rituximab | Infusion-related reactions, particularly after the first infusion. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
References
Ladarixin: A Comparative Analysis of its Anti-Cancer Effects on Diverse Cell Lines
For Immediate Release
L'Aquila, Italy – November 27, 2025 – This guide provides a comprehensive comparative analysis of the experimental drug Ladarixin and its impact on various cancer cell lines. Ladarixin, a potent and selective dual inhibitor of the chemokine receptors CXCR1 and CXCR2, has demonstrated significant anti-tumor effects, primarily in melanoma, by inducing apoptosis, inhibiting cell cycle progression, and modulating key signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development to offer a consolidated overview of the current preclinical data.
Abstract
Ladarixin exerts a multi-faceted anti-cancer activity, with its most pronounced effects observed in melanoma cell lines expressing high levels of CXCR1/2. Its mechanism of action involves the induction of programmed cell death (apoptosis) and arrest of the cell division cycle. These effects are underpinned by the downregulation of critical pro-survival signaling pathways, namely PI3K/AKT and NF-κB. In contrast, its direct cytotoxic impact on pancreatic cancer cell lines appears limited, suggesting a mechanism more reliant on the modulation of the tumor microenvironment. Data on other cancer types remains scarce. This guide synthesizes the available quantitative data, details the experimental methodologies used in key studies, and provides visual representations of the underlying molecular pathways and experimental workflows.
Comparative Performance of Ladarixin Across Cancer Cell Lines
The efficacy of Ladarixin as a direct anti-cancer agent appears to be highly dependent on the cancer type and the expression levels of its targets, CXCR1 and CXCR2. The most comprehensive data available is for melanoma, where Ladarixin has shown significant promise.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies on Ladarixin's effect on various cancer cell lines.
| Cancer Type | Cell Line | IC50 | Key Observations | Citations |
| Melanoma | WM164 | Not Reported | High CXCR1/2 expression; Significant induction of apoptosis (~25%); Inhibition of motility. | [1] |
| WM115 | Not Reported | High CXCR1/2 expression; Significant induction of apoptosis (~25%). | [1] | |
| UM001 | Not Reported | High CXCR1/2 expression; Highest induction of apoptosis (~40%). | [1] | |
| C8161 | Not Reported | Lower CXCR1/2 expression; Modest induction of apoptosis (~10%). | [1] | |
| WM873 | Not Reported | Lower CXCR1/2 expression; Modest induction of apoptosis (~10%). | [1] | |
| Pancreatic | UC-LN1 | ~40 µM | Limited direct antitumor efficacy in vitro. |
Note: IC50 values for the melanoma cell lines were not explicitly provided in the primary study, which focused on downstream effects at a concentration of 1µM. The study did note that treatment with 1µM Ladarixin was more effective than 250 µM of a similar inhibitor, SCH-527123, on the A37SM melanoma cell line.
Mechanism of Action: Signaling Pathway Modulation
Ladarixin's anti-tumor activity in melanoma is attributed to its ability to inhibit the CXCR1/2 receptors, leading to the downregulation of the PI3K/AKT and NF-κB signaling pathways. These pathways are crucial for cell survival, proliferation, and inflammation. By inhibiting these pathways, Ladarixin effectively cuts off pro-survival signals, thereby triggering apoptosis and inhibiting cell cycle progression.
Caption: Ladarixin inhibits CXCR1/2, downregulating AKT and NF-κB pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the analysis of Ladarixin's effects.
Cell Viability and Proliferation Assay (General Protocol)
A common method to assess the impact of a compound on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Ladarixin or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.
Apoptosis Detection by TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Melanoma cells were cultured on glass coverslips and treated with 1µM Ladarixin for 24 hours.
-
Fixation: Cells were fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Cells were permeabilized with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
TUNEL Reaction: The in situ cell death detection kit (Roche) was used according to the manufacturer's instructions. Briefly, cells were incubated with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP for 60 minutes at 37°C in a humidified atmosphere.
-
Staining and Mounting: Nuclei were counterstained with DAPI (4′,6-diamidino-2-phenylindole). Coverslips were then mounted on microscope slides.
-
Microscopy and Quantification: Apoptotic cells (displaying green fluorescence) were visualized using a fluorescence microscope. The percentage of apoptotic cells was determined by counting the number of TUNEL-positive cells relative to the total number of DAPI-stained nuclei in several random fields.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect the levels of specific proteins, such as total and phosphorylated AKT and NF-κB.
-
Cell Lysis: After treatment with Ladarixin, cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for p-AKT, total AKT, p-NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: The membrane was washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of Ladarixin on a cancer cell line.
Caption: A typical workflow for studying Ladarixin's in vitro effects.
Conclusion
Ladarixin demonstrates significant, direct anti-tumor effects in melanoma cell lines, particularly those with high expression of CXCR1/2. Its mechanism of action is well-supported by evidence of apoptosis induction and cell cycle arrest mediated by the inhibition of the AKT and NF-κB signaling pathways. In contrast, its role in pancreatic cancer appears to be more nuanced, potentially involving the tumor microenvironment rather than direct cytotoxicity. Further research is warranted to explore the efficacy of Ladarixin across a broader spectrum of cancer cell lines and to establish standardized quantitative measures of its activity, such as IC50 values. The detailed protocols and workflow provided herein offer a framework for such future investigations.
References
Replicating Published Findings on the Mechanism of Ladarixin Sodium: A Comparative Guide
Introduction
Ladarixin sodium is an oral, non-competitive, allosteric antagonist of the chemokine receptors CXCR1 and CXCR2.[1][2] These receptors are activated by interleukin-8 (IL-8 or CXCL8) and other ELR+ CXC chemokines, playing a crucial role in the recruitment and activation of neutrophils and other immune cells to sites of inflammation.[3][4] By inhibiting CXCR1/CXCR2 signaling, this compound has shown therapeutic potential in a range of inflammatory and autoimmune conditions, including type 1 diabetes, respiratory diseases like asthma and COPD, and certain types of cancer.[3] This guide provides a comparative analysis of this compound's performance against relevant alternatives, supported by data from published preclinical and clinical studies, along with detailed experimental protocols to aid in the replication of these findings.
Mechanism of Action: Inhibition of the CXCR1/CXCR2 Signaling Pathway
CXCR1 and CXCR2 are G protein-coupled receptors (GPCRs) that, upon binding to chemokines such as CXCL8, initiate a signaling cascade that leads to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species (ROS). This process is central to the inflammatory response. This compound, as a dual allosteric inhibitor, binds to a site on the receptors distinct from the chemokine binding site, inducing a conformational change that prevents receptor activation and downstream signaling. This leads to the inhibition of key signaling pathways, including those mediated by Phospholipase C (PLC), Phosphatidylinositol 3-kinase (PI3K), and Mitogen-Activated Protein Kinase (MAPK), ultimately suppressing the inflammatory cascade.
Performance Comparison and Experimental Data
This compound vs. Placebo in New-Onset Type 1 Diabetes
A Phase 2, multicenter, randomized, double-blind, placebo-controlled study (NCT02814838) evaluated the efficacy of this compound in preserving β-cell function in patients with new-onset type 1 diabetes. While the primary endpoint was not met, a transient metabolic benefit was observed in the Ladarixin group, particularly in patients with lower baseline C-peptide levels.
Table 1: Comparison of this compound and Placebo in Type 1 Diabetes (26 weeks)
| Outcome Measure | Ladarixin (400 mg b.i.d.) | Placebo | p-value |
|---|---|---|---|
| Change in C-peptide AUC (nmol/L) | 0.003 ± 0.322 | -0.144 ± 0.449 | 0.122 (at 13 weeks) |
| Patients with HbA1c < 7.0% | 81% | 54% | 0.024 |
-
Study Design : A Phase 2, multicenter, randomized (2:1), double-blind, placebo-controlled trial.
-
Participants : 76 male and female patients (aged 18-46 years) with new-onset type 1 diabetes, within 100 days of the first insulin administration.
-
Intervention :
-
Treatment Group : this compound 400 mg administered orally, twice daily.
-
Control Group : Matching placebo administered orally, twice daily.
-
Dosing Schedule : Treatment was administered for three cycles, with each cycle consisting of 14 days on treatment followed by 14 days off.
-
-
Primary Endpoint : The area under the curve (AUC) for C-peptide in response to a 2-hour mixed-meal tolerance test (MMTT) at week 13.
-
Secondary Endpoints : C-peptide AUC at other time points (week 26 and 52), HbA1c levels, daily insulin requirement, and incidence of hypoglycemic events.
This compound vs. Dexamethasone in a Mouse Model of Airway Inflammation
In a mouse model of chronic ovalbumin (OVA)-induced allergic airway inflammation, Ladarixin was compared to the corticosteroid dexamethasone. Ladarixin demonstrated a significant reduction in airway inflammation, particularly in neutrophil and eosinophil infiltration.
Table 2: Comparison of Ladarixin and Dexamethasone on Leukocyte Infiltration in BAL Fluid
| Treatment Group | Total Cells (x10⁴) | Macrophages (x10⁴) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |
|---|---|---|---|---|---|
| Vehicle | 105.8 ± 10.2 | 15.6 ± 1.5 | 65.7 ± 8.1 | 18.9 ± 3.2 | 5.6 ± 0.9 |
| Ladarixin (10 mg/kg) | 60.1 ± 7.5* | 10.2 ± 1.1* | 35.4 ± 5.3* | 8.1 ± 1.7* | 3.1 ± 0.6* |
| Dexamethasone (5 mg/kg) | 25.3 ± 3.1* | 8.9 ± 0.9* | 5.2 ± 1.1* | 4.5 ± 0.8* | 1.8 ± 0.4* |
*p < 0.05 compared to Vehicle group
-
Animals : Male BALB/c mice.
-
Sensitization : Mice were sensitized on days 0 and 7 with an intraperitoneal injection of 20 µg ovalbumin (OVA) emulsified in aluminum hydroxide.
-
Challenge : From day 14, mice were challenged with 1% OVA aerosol (or saline for control) for 30 minutes, three times a week, for two weeks.
-
Treatment :
-
Ladarixin Group : 10 mg/kg Ladarixin administered by oral gavage once daily.
-
Dexamethasone Group : 5 mg/kg dexamethasone administered subcutaneously twice daily.
-
Vehicle Group : Control vehicle (0.5% carboxymethylcellulose for Ladarixin) administered orally.
-
-
Outcome Measures : 24 hours after the final challenge, bronchoalveolar lavage (BAL) was performed to collect fluid. Total and differential leukocyte counts (macrophages, eosinophils, neutrophils, lymphocytes) in the BAL fluid were determined using a cytometer after staining.
Ladarixin vs. Reparixin in a Mouse Model of Type 1 Diabetes
Ladarixin was compared to Reparixin, another CXCR1/2 inhibitor with ~400-fold greater selectivity for CXCR1 over CXCR2, in a multiple low-dose streptozotocin (MLD-STZ) induced diabetes model in mice. The study highlighted the importance of potent dual CXCR1/2 inhibition in preventing diabetes development.
Table 3: Comparison of Ladarixin and Reparixin in Preventing MLD-STZ Induced Diabetes
| Treatment Group | Dose | Median Diabetes-Free Time (days) | p-value (vs. Vehicle) |
|---|---|---|---|
| Vehicle | - | 12 ± 1 | - |
| Ladarixin | 15 mg/kg/day (oral) | 29 ± 16 | 0.002 |
| Reparixin (CXCR1 selective dose) | 15 mg/kg (oral, 3x/day) | No prevention | Not significant |
| Reparixin (CXCR1/2 active dose) | 5.4 mg/h/kg (s.c. infusion) | 21 ± 4 | < 0.001 |
-
Animals : Male C57BL/6 mice.
-
Diabetes Induction : Mice received multiple low-dose (MLD) streptozotocin (STZ) injections intraperitoneally at a dose of 40 mg/kg/day for 5 consecutive days.
-
Treatment :
-
Ladarixin Group : 15 mg/kg/day Ladarixin administered orally.
-
Reparixin Group 1 (CXCR1 selective) : 15 mg/kg Reparixin administered orally three times a day.
-
Reparixin Group 2 (CXCR1/2 active) : 5.4 mg/h/kg Reparixin administered by continuous subcutaneous infusion.
-
Vehicle Group : Control vehicle administered.
-
Timing : Treatment was initiated one day before the first STZ injection.
-
-
Outcome Measures : Blood glucose levels were monitored regularly. Mice were considered diabetic when their non-fasting blood glucose level exceeded 250 mg/dL for two consecutive days. The primary outcome was the median diabetes-free time.
Detailed Protocol: In Vitro Neutrophil Migration Assay
This protocol describes a general method for assessing the effect of this compound on chemokine-induced neutrophil migration using a Boyden chamber or similar transwell assay system.
-
1. Neutrophil Isolation :
-
Isolate human polymorphonuclear leukocytes (PMNs, neutrophils) from fresh human peripheral blood from healthy donors using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Perform red blood cell lysis.
-
Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 2 x 10⁶ cells/mL.
-
-
2. Assay Setup :
-
Use a 96-well chemotaxis chamber with a polycarbonate membrane (e.g., 3-5 µm pore size).
-
Add the chemoattractant (e.g., CXCL8 at a final concentration of 10 nM) to the lower wells of the chamber.
-
Add assay buffer alone to the negative control wells.
-
In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
-
3. Migration :
-
Add 50 µL of the pre-incubated neutrophil suspension to the upper chamber of each well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for cell migration.
-
-
4. Quantification :
-
After incubation, remove the upper chamber and wipe off non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber. This can be done by:
-
Staining the migrated cells with a fluorescent dye (e.g., Calcein-AM) and reading the fluorescence on a plate reader.
-
Lysing the migrated cells and measuring the activity of a cellular enzyme like myeloperoxidase (MPO).
-
Directly counting the cells using a flow cytometer.
-
-
-
5. Data Analysis :
-
Calculate the percentage of migration inhibition for each Ladarixin concentration compared to the vehicle control (CXCL8-stimulated migration minus basal migration).
-
Plot the concentration-response curve and determine the IC₅₀ value for this compound.
-
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ladarixin, an inhibitor of the interleukin‐8 receptors CXCR1 and CXCR2, in new‐onset type 1 diabetes: A multicentre, randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Activation and Regulation of CXCR1 and CXCR2 by CXCL8 monomer and dimer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Ladarixin's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ladarixin, a dual inhibitor of CXCR1 and CXCR2, with other therapeutic alternatives. The information is supported by experimental data from preclinical and clinical studies to aid in the evaluation of its therapeutic potential.
Mechanism of Action and Therapeutic Rationale
Ladarixin is a non-competitive, allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. These receptors are key mediators in the inflammatory cascade, primarily through their role in the recruitment and activation of neutrophils. By blocking the signaling of pro-inflammatory chemokines, particularly interleukin-8 (IL-8), Ladarixin aims to mitigate inflammation in a variety of disease contexts, including autoimmune disorders, inflammatory conditions, and cancer.
The following diagram illustrates the signaling pathway targeted by Ladarixin:
Comparative Analysis of CXCR1/2 Inhibitors
Several small molecule inhibitors targeting CXCR1 and/or CXCR2 have been developed. This section compares Ladarixin with other notable compounds in this class.
Table 1: In Vitro Potency of CXCR1/2 Inhibitors
| Compound | Target(s) | IC50 / Kd (CXCR1) | IC50 / Kd (CXCR2) | Mechanism of Action | Reference(s) |
| Ladarixin | CXCR1/CXCR2 | IC50: ~1 ng/mL | IC50: ~1 ng/mL | Non-competitive, allosteric | [1] |
| Reparixin | CXCR1/CXCR2 | IC50: 1 nM | IC50: 100 nM | Non-competitive, allosteric | [2][3][4][5] |
| Navarixin | CXCR1/CXCR2 | Kd: 41 nM (cyno) | Kd: 0.20 nM (mouse/rat) | Allosteric | |
| SX-682 | CXCR1/CXCR2 | Potent inhibitor | Potent inhibitor | Allosteric |
Table 2: Preclinical Efficacy in Disease Models
| Compound | Disease Model | Key Findings | Reference(s) |
| Ladarixin | STZ-Induced Type 1 Diabetes (mice) | Prevented and reversed diabetes by inhibiting insulitis. | |
| Ovalbumin-Induced Asthma (mice) | Reduced airway inflammation, mucus production, and hyperresponsiveness. | ||
| Bleomycin-Induced Pulmonary Fibrosis (mice) | Decreased neutrophilic inflammation and collagen deposition. | ||
| Melanoma Xenografts (mice) | Abrogated motility, induced apoptosis, and inhibited tumor self-renewal. | ||
| Reparixin | Islet Allotransplantation (mice) | Improved graft survival and function in combination with CTLA-4 Ig. | |
| Navarixin | COPD (animal models) | Inhibited neutrophil recruitment, mucus production, and goblet cell hyperplasia. | |
| SX-682 | Pancreatic & Head and Neck Cancer (mice) | Reduced tumor burden and enhanced response to immunotherapy. |
Table 3: Clinical Trial Outcomes
| Compound | Clinical Trial ID | Indication | Key Findings | Reference(s) |
| Ladarixin | NCT02814838 | New-onset Type 1 Diabetes | No significant preservation of beta-cell function in the overall population. A post-hoc analysis suggested potential benefit in a subgroup with higher daily insulin requirements at baseline. | |
| Reparixin | NCT01817959 | Islet Allotransplantation in Type 1 Diabetes | Did not show a significant difference in C-peptide AUC compared to placebo. | |
| Navarixin | NCT01006616 | Moderate to Severe COPD | Development discontinued due to modest efficacy and dose-limiting neutropenia. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Streptozotocin (STZ)-Induced Type 1 Diabetes in Mice
This model is used to induce a diabetic phenotype that mimics type 1 diabetes through the destruction of pancreatic β-cells.
Protocol:
-
Animal Model: Male C57BL/6 or BALB/c mice are commonly used.
-
STZ Preparation: Streptozotocin is dissolved in a cold citrate buffer (pH 4.5) immediately before use to prevent degradation.
-
Induction: Mice receive intraperitoneal (i.p.) injections of STZ at a dose of 40-50 mg/kg for five consecutive days.
-
Blood Glucose Monitoring: Blood glucose levels are monitored regularly from a tail vein blood sample using a glucometer. Mice with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Treatment: Ladarixin or vehicle is administered according to the specific study protocol (e.g., oral gavage daily).
-
Endpoint Analysis: At the end of the study, pancreata are collected for histological analysis to assess the degree of insulitis. Glucose tolerance tests and measurement of inflammatory markers can also be performed.
Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This is a widely used model to study the pathophysiology of allergic asthma and to evaluate the efficacy of anti-inflammatory compounds.
Protocol:
-
Sensitization: Mice are sensitized by i.p. injections of ovalbumin (OVA) emulsified in alum adjuvant on days 0 and 14.
-
Challenge: From day 21, mice are challenged with aerosolized OVA for a set duration (e.g., 20-30 minutes) on several consecutive days.
-
Treatment: Ladarixin or a control vehicle is administered, typically before each OVA challenge.
-
Bronchoalveolar Lavage (BAL): 24-48 hours after the final challenge, mice are euthanized, and a BAL is performed to collect airway inflammatory cells.
-
Analysis:
-
Cell Differentials: BAL fluid is centrifuged, and the cell pellet is resuspended for total and differential cell counts (e.g., eosinophils, neutrophils, macrophages).
-
Cytokine Analysis: The supernatant of the BAL fluid can be used to measure cytokine and chemokine levels (e.g., IL-4, IL-5, IL-13, eotaxin) by ELISA or multiplex assays.
-
Histology: Lungs are fixed, sectioned, and stained (e.g., with H&E and PAS) to assess inflammation and mucus production.
-
Airway Hyperresponsiveness (AHR): AHR can be measured in response to methacholine using a plethysmograph.
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
This in vitro assay is used to quantify the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.
Protocol:
-
Neutrophil Isolation: Neutrophils are isolated from fresh human peripheral blood using density gradient centrifugation.
-
Compound Incubation: Isolated neutrophils are pre-incubated with various concentrations of Ladarixin or a vehicle control.
-
Assay Setup: A Boyden chamber or a similar transwell system with a porous membrane is used. The lower chamber is filled with a medium containing a chemoattractant (e.g., IL-8). The pre-treated neutrophils are placed in the upper chamber.
-
Migration: The chamber is incubated to allow neutrophils to migrate through the pores of the membrane towards the chemoattractant.
-
Quantification: The number of migrated cells is quantified by staining and counting the cells that have migrated to the lower side of the membrane or by measuring a marker of cell viability in the lower chamber. The percentage of inhibition is calculated relative to the vehicle control.
Conclusion
Ladarixin has demonstrated potent in vitro activity and preclinical efficacy in various models of inflammation-driven diseases. Its mechanism as a dual CXCR1/2 inhibitor is well-defined, and it offers a promising therapeutic strategy. However, clinical trial results in type 1 diabetes have been mixed, with a lack of significant efficacy in the broader patient population. Further investigation, potentially in more targeted patient subgroups or in other inflammatory conditions, is warranted to fully elucidate the therapeutic potential of Ladarixin. The comparative data presented in this guide can serve as a valuable resource for researchers and drug development professionals in this endeavor.
References
- 1. meddatax.com [meddatax.com]
- 2. researchgate.net [researchgate.net]
- 3. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Ovalbumin-induced allergic airway inflammation mouse model [bio-protocol.org]
Safety Operating Guide
Navigating the Disposal of Ladarixin Sodium: A Procedural Guide
Ensuring laboratory safety and regulatory compliance is paramount when handling and disposing of investigational compounds like Ladarixin sodium. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage the disposal of this dual CXCR1/2 antagonist, ensuring minimal environmental impact and adherence to safety protocols.
Core Principle: Safety and Compliance
The primary directive for disposing of any laboratory chemical is to prevent harm to personnel and the environment. This is achieved by adhering to the guidelines outlined in the substance's Safety Data Sheet (SDS) and institutional as well as governmental regulations. According to one SDS, this compound is not classified as a hazardous substance or mixture[1]. However, standard laboratory practice for investigational drugs necessitates treating all chemical waste with caution.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful planning and documentation.
1. Consult the Safety Data Sheet (SDS): The SDS is the most critical document for safety and handling information. For this compound, the SDS specifies to absorb solutions with liquid-binding material, decontaminate surfaces with alcohol, and dispose of contaminated materials according to Section 13 of the SDS[1]. It also indicates that the product is stable under recommended storage conditions but may decompose and emit toxic fumes under fire conditions[1].
2. Contact Environmental Health and Safety (EHS): Your institution's Environmental Health and Safety (EHS) department provides the definitive, site-specific procedures for waste disposal. They are responsible for ensuring compliance with all local and national regulations, such as those from the Environmental Protection Agency (EPA)[2][3]. Always consult your EHS office before beginning any disposal process. They will provide approved containers, specific labeling requirements, and pickup schedules.
3. Characterize and Segregate the Waste: this compound waste must be segregated based on its physical state and contaminants. Do not mix different waste streams.
| Waste Stream | Description | General Disposal Path |
| Unused/Expired Product | Pure this compound in its original container. | Treat as chemical waste. Do not discard in regular trash. Hand over to EHS for disposal, typically via incineration. |
| Contaminated Labware | Gloves, pipette tips, vials, and other solid materials with trace amounts of this compound. | Collect in a designated, clearly labeled solid hazardous waste container. Do not place in regular or biohazard trash. |
| Aqueous Solutions | Liquid solutions containing dissolved this compound. | Collect in a sealed, compatible liquid waste container. Never pour chemical solutions down the drain. The container must be labeled as hazardous waste. |
| "Empty" Containers | Original packaging that held the pure compound. | Even "empty" containers retain residue and should be disposed of as hazardous solid waste through EHS, unless triple-rinsed (with the rinsate collected as liquid hazardous waste). |
4. Proper Labeling and Storage: All waste containers must be clearly and accurately labeled. Per institutional guidelines, labels should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" (no abbreviations).
-
The name of the Principal Investigator (PI) and laboratory contact information.
-
The accumulation start date.
Store waste containers in a designated Satellite Accumulation Area (SAA), which must be registered with EHS and inspected weekly. Containers must be kept closed and in secondary containment to prevent spills.
Disposal Workflow
The decision-making process for the proper disposal of this compound follows a clear, logical path centered on institutional oversight.
Caption: Decision workflow for the disposal of this compound waste.
Signaling Pathway Context
This compound is an allosteric, non-competitive dual antagonist of the CXCR1 and CXCR2 receptors. These receptors are activated by interleukins, primarily IL-8 (CXCL8), triggering downstream signaling that promotes neutrophil migration and inflammation. By blocking this interaction, this compound mitigates inflammatory responses, which is the basis for its investigation in conditions like type 1 diabetes. Understanding this mechanism does not alter disposal procedures but underscores its biological activity, reinforcing the need for cautious handling to avoid unintended biological effects through environmental exposure.
Caption: Simplified signaling pathway showing this compound's inhibitory action.
By adhering to this structured disposal protocol, laboratories can ensure the safe and compliant management of this compound waste, protecting both personnel and the environment while upholding the highest standards of laboratory safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
